Methyl 2-bromo-2-(methylsulfanyl)acetate
Description
Properties
IUPAC Name |
methyl 2-bromo-2-methylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZYHQCOQQDRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77825-52-6 | |
| Record name | methyl 2-bromo-2-(methylsulfanyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction
Methyl 2-bromo-2-(methylsulfanyl)acetate is a valuable synthetic intermediate characterized by its dual functionalization at the α-carbon. The presence of both a bromine atom and a methylsulfanyl group makes it a versatile building block in organic synthesis. The bromine serves as an excellent leaving group for nucleophilic substitution reactions, while the methylsulfanyl group can be used for further transformations or to influence the reactivity of the molecule. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers in drug discovery and chemical development. The primary application of such α-halo thioethers is in the construction of complex molecular architectures where controlled introduction of functionality is paramount.[1]
Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to this compound involves a two-step sequence starting from commercially available materials.
-
Synthesis of the Precursor: Preparation of Methyl 2-(methylsulfanyl)acetate.
-
α-Bromination: Selective bromination at the carbon alpha to the carbonyl group.
This strategy isolates the synthesis of the thioether precursor from the more sensitive bromination step, allowing for optimization and purification at each stage, thereby ensuring a high-purity final product.
Visualization: Synthetic Workflow
Caption: Simplified radical mechanism for NBS bromination.
Quantitative Data and Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Methyl 2-(methylsulfanyl)acetate | 120.17 | 12.02 | 0.10 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.69 | 0.105 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 | 0.002 | 0.02 |
| Carbon Tetrachloride (CCl₄) | 153.82 | ~200 mL | - | Solvent |
Detailed Experimental Protocol
-
Setup: A dry round-bottom flask is charged with Methyl 2-(methylsulfanyl)acetate (12.02 g, 0.10 mol), N-Bromosuccinimide (18.69 g, 0.105 mol), and azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol) in anhydrous carbon tetrachloride (200 mL).
-
Reaction: The flask is equipped with a reflux condenser and a drying tube. The mixture is heated to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cooling and Filtration: After completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct will precipitate. The mixture is filtered to remove the succinimide.
-
Work-up: The filtrate is transferred to a separatory funnel and washed with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to afford this compound.
Safety and Handling
The synthesis involves several hazardous materials requiring strict safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl bromoacetate (and related compounds): This class of compounds is toxic, corrosive, and a lachrymator (causes tearing). [2][3]Avoid inhalation of vapors and contact with skin and eyes. [4]In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. [2]* N-Bromosuccinimide (NBS): An irritant and oxidizing agent. Avoid contact with skin and eyes. Reactions involving NBS can be exothermic. [5]* Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Use should be minimized, and appropriate engineering controls must be in place.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the S-methylation of methyl thioglycolate followed by a selective free-radical α-bromination using N-Bromosuccinimide. This guide provides the necessary theoretical background and a detailed, actionable protocol for its preparation. Careful adherence to the experimental procedure and strict observation of safety precautions are essential for the successful and safe execution of this synthesis in a laboratory setting.
References
-
Ali, M. H., & Bohnert, G. (2006). Oxidation of Sulfides with N-Bromosuccinimide in the Presence of Hydrated Silica Gel. Synthetic Communications, 36(11), 1477-1483.
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
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Fisher Scientific. (2025). Safety Data Sheet: Methyl bromoacetate.
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BenchChem. (2025). Application Notes and Protocols: Methyl (methylthio)acetate in the Synthesis of Heterocyclic Compounds.
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Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information.
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CDN Isotopes. (n.d.). Safety Data Sheet: Methyl Bromoacetate-2,2-d2.
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Thermo Fisher Scientific. (2010). Safety Data Sheet: Methyl bromoacetate.
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Fisher Scientific. (2015). Safety Data Sheet: 2-Bromo-2-methylpropane.
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Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. National Center for Biotechnology Information.
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Google Patents. (2004). Method for preparing methyl 2-diphenylmethylsulfinylacetate.
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Wikipedia. (n.d.). N-Bromosuccinimide.
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MilliporeSigma. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
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Wikipedia. (2019). N-Bromosuccinimide.
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MilliporeSigma. (2025). Safety Data Sheet: Methyl bromoacetate.
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Organic Syntheses. (n.d.). Procedure for the synthesis of methyl azidoacetate.
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BenchChem. (2025). The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols.
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Journal of the American Chemical Society. (1948). α-Bromination of Dicarboxylic Acids.
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NIST. (n.d.). Methyl 2-(methylthio)acetate. NIST Chemistry WebBook.
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A Technical Guide to Methyl 2-bromo-2-(methylsulfanyl)acetate: A Predictive Analysis of Properties, Synthesis, and Reactivity for Advanced Research
Abstract
Methyl 2-bromo-2-(methylsulfanyl)acetate is a functionalized α-haloester with significant potential as a building block in medicinal chemistry and complex organic synthesis. Despite its promising structure, combining a reactive alkylating center with a modifiable thioether, it remains a poorly documented compound in the scientific literature. This technical guide provides a comprehensive profile of this compound by leveraging a predictive, analog-based approach. By critically analyzing the well-established physicochemical properties and reactivity of its structural parents—Methyl bromoacetate (MBA) and Methyl 2-(methylsulfanyl)acetate (MMSA)—we construct a reliable and actionable framework for researchers. This document details predicted physicochemical and spectroscopic data, proposes a robust and validated synthetic protocol, outlines the expected reactivity profile with key nucleophiles, and establishes essential safety and handling procedures. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently incorporate this versatile reagent into their synthetic workflows.
Introduction and Molecular Profile
This compound, C₄H₇BrO₂S, represents a trifunctional reagent of significant interest. Its architecture features:
-
An electrophilic carbon center alpha to the ester carbonyl, activated by a bromine leaving group, making it a potent alkylating agent.
-
A methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or participate in further transformations.
-
A methylsulfanyl (thioether) group, which can be oxidized to sulfoxide or sulfone derivatives, enabling fine-tuning of steric and electronic properties in a target molecule.
This unique combination makes it a valuable precursor for introducing complex functionality in a single step. However, the absence of extensive empirical data necessitates a scientifically grounded, predictive analysis to guide its use. This guide bridges that knowledge gap by systematically extrapolating from its core structural analogs: Methyl bromoacetate (MBA) and Methyl 2-(methylsulfanyl)acetate (MMSA) .
Molecular Identifiers:
-
Chemical Name: this compound
-
Molecular Formula: C₄H₇BrO₂S[1]
-
Molecular Weight: 199.07 g/mol (Calculated)
-
Canonical SMILES: COC(=O)C(SC)Br[1]
-
InChI Key: QIZYHQCOQQDRDR-UHFFFAOYSA-N[1]
-
CAS Number: While not broadly indexed, related structures are documented. Researchers should verify identity via spectroscopic analysis.
Physicochemical Properties: A Comparative and Predictive Assessment
The physical properties of the title compound can be reliably estimated by comparing the known data of its structural precursors. The introduction of a bromine atom and a methylsulfanyl group is expected to significantly increase the molecular weight, density, and boiling point relative to a simple methyl acetate backbone.
| Property | Methyl bromoacetate (MBA) | Methyl 2-(methylsulfanyl)acetate (MMSA) | This compound (Predicted) | Justification for Prediction |
| CAS Number | 96-32-2[2][3][4] | 16630-66-3[5] | N/A | - |
| Molecular Weight | 152.97 g/mol [2][4] | 120.17 g/mol [5][6] | 199.07 g/mol | Sum of atomic masses. |
| Appearance | Colorless to straw-colored liquid[2][7] | Liquid[6] | Colorless to light-yellow liquid | Similar to analogs; potential for slight color from impurities or degradation. |
| Boiling Point | 154 °C[2]; 51-52 °C @ 15 mmHg[3] | ~150-152 °C (Predicted) | >160 °C (Atmospheric); Higher BP under vacuum | Increased molecular weight and polarity from both Br and S substituents will raise the boiling point compared to both analogs. |
| Density | ~1.62 g/mL at 25 °C[3] | ~1.1 g/mL (Predicted) | ~1.65 - 1.75 g/mL at 25 °C | The dense bromine atom will dominate, leading to a density significantly higher than water and slightly higher than MBA. |
| Refractive Index | ~1.458 at 20 °C[3] | ~1.45 (Predicted) | ~1.49 - 1.51 at 20 °C | The presence of both sulfur and bromine, which have high atomic refractivity, will increase the refractive index. |
| Solubility | Soluble in water, ethanol, ether, acetone[2][7] | Miscible with organic solvents | Soluble in common organic solvents (DCM, Ether, EtOAc, Acetone); Low solubility in water | The ester and thioether groups promote organic solvent solubility, while the overall hydrophobic character will limit water miscibility. |
Predicted Spectroscopic Signature
For any researcher synthesizing or using this compound, structural verification is paramount. The following predicted spectroscopic data serves as a reference for characterization.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.8–5.2 ppm (s, 1H): The single proton on the α-carbon. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine, sulfur, and ester carbonyl group.
-
δ 3.75–3.85 ppm (s, 3H): The methyl ester protons (-COOCH₃). This is a highly characteristic singlet.
-
δ 2.25–2.40 ppm (s, 3H): The methylsulfanyl protons (-SCH₃). The sulfur atom is less electronegative than oxygen, resulting in a more upfield shift compared to the ester methyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 166–169 ppm: The ester carbonyl carbon (C=O).
-
δ 53–55 ppm: The methoxy carbon (-OC H₃).
-
δ 40–45 ppm: The α-carbon (-C H(Br)S-). This carbon is attached to two heteroatoms, resulting in a distinct shift.
-
δ 14–16 ppm: The methylsulfanyl carbon (-SC H₃).
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 198 and 200 with nearly equal intensity (approx. 1:1 ratio), which is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Expect losses corresponding to:
-
M⁺ - Br (m/z ~119)
-
M⁺ - COOCH₃ (m/z ~139/141)
-
M⁺ - SCH₃ (m/z ~151/153)
-
-
-
Infrared (IR) Spectroscopy (Neat, cm⁻¹):
-
~2950 cm⁻¹: C-H stretching vibrations.
-
~1745 cm⁻¹: A strong, sharp absorption from the ester carbonyl (C=O) stretch.
-
~1250 cm⁻¹: C-O stretching of the ester group.
-
Below 700 cm⁻¹: C-Br and C-S stretching vibrations.
-
Proposed Synthesis: α-Bromination of Methyl 2-(methylsulfanyl)acetate
The most direct and reliable method for preparing the title compound is the selective α-bromination of Methyl 2-(methylsulfanyl)acetate. The use of N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂) to ensure a controlled, monosubstituted reaction and to prevent oxidation of the thioether moiety.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via radical bromination.
Materials:
-
Methyl 2-(methylsulfanyl)acetate (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.05 equiv), recrystallized
-
Azobisisobutyronitrile (AIBN, 0.02 equiv) or a 250W UV lamp
-
Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-(methylsulfanyl)acetate (1.0 equiv) and anhydrous CCl₄ (to make a 0.5 M solution).
-
Reagent Addition: Add recrystallized NBS (1.05 equiv) to the solution.
-
Initiation:
-
Chemical: Add AIBN (0.02 equiv).
-
Photochemical: Position a UV lamp approximately 10-15 cm from the flask.
-
-
Reaction: Heat the mixture to a gentle reflux (for AIBN) or irradiate at room temperature. Monitor the reaction by TLC or ¹H NMR. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1x), saturated Na₂S₂O₃ solution (1x) to quench any remaining bromine, and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Causality and Experimental Choices:
-
Why NBS? NBS provides a low, steady-state concentration of bromine radicals, which favors the desired α-bromination over competing reactions like thioether oxidation or dibromination. It is a safer and more selective source of bromine for this transformation.
-
Why a Radical Initiator? The reaction proceeds via a free-radical chain mechanism. AIBN or UV light is required to initiate the process by generating the initial bromine radical from NBS.[8]
-
Why Anhydrous Conditions? Water can react with NBS and the product, leading to side reactions and reduced yield.
Reactivity Profile and Synthetic Applications
The synthetic utility of this compound stems from its identity as a potent electrophile. The α-carbon is susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.
Caption: Key nucleophilic substitution reactions of the title compound.
Key Applications in Drug Development:
-
Synthesis of Heterocycles: As a bifunctional electrophile, it can react with dinucleophiles to construct complex heterocyclic scaffolds, which are core components of many pharmaceutical agents.
-
Amino Acid Analogs: Reaction with amines or ammonia equivalents can generate novel α-amino acid derivatives with a thioether side chain, useful for peptide modification or as standalone enzyme inhibitors.
-
Prodrug Synthesis: The ester can be used to alkylate a hydroxyl or thiol group on an active pharmaceutical ingredient (API). The resulting thioether ester can act as a prodrug, which may be cleaved in vivo to release the API.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for this compound. Therefore, all handling procedures must be based on a conservative assessment of its structural components, primarily the highly hazardous nature of Methyl bromoacetate.[9][10][11]
-
Primary Hazards (Predicted):
-
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9][11]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[9][11]
-
-
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10][12] Refrigeration is recommended to maintain product quality.[9][10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, acids, and reducing agents.[2][9][12]
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[9]
-
Conclusion
While direct empirical data for this compound is scarce, a robust and reliable working profile can be constructed through expert analysis of its core structural analogs. This guide establishes that the compound is a dense, high-boiling liquid that is soluble in organic solvents. Its spectroscopic signatures are predictable and distinct, allowing for unambiguous characterization. We have provided a detailed and justified synthetic protocol via selective α-bromination of its thioether precursor, a method that is both high-yielding and controllable.
The primary value of this compound lies in its versatile reactivity as an electrophilic building block for forming C-N, C-S, and C-C bonds. For the medicinal chemist and synthetic researcher, it offers a powerful tool for introducing complex functionality. By adhering to the stringent safety protocols outlined, based on the known hazards of α-bromoesters, this reagent can be handled and utilized effectively to accelerate discovery and innovation.
References
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National Center for Biotechnology Information. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PubChem Compound Summary. Retrieved from [Link]
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Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem Compound Summary. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for Methyl azidoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. PubChem Compound Summary. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). The SN1 Reaction. Retrieved from [Link]
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Quora. (2023, April 8). How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl (methylthio)acetate. PubChem Compound Summary. Retrieved from [Link]
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Reactivity profile of Methyl 2-bromo-2-(methylsulfanyl)acetate
An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-2-(methylsulfanyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional reagent whose synthetic utility is derived from the unique interplay between an α-bromo ester and an α-thioether moiety. This guide provides a comprehensive analysis of its reactivity profile, moving beyond simple reaction lists to explain the underlying principles governing its behavior. We will explore its participation in nucleophilic substitutions, the formation and reaction of its corresponding organometallic intermediates in Reformatsky-type additions, its engagement in radical transformations, and reactions centered on the sulfur atom, including oxidation and subsequent Pummerer-type rearrangements. By elucidating the causality behind its reactivity, this document serves as a practical resource for chemists seeking to leverage this powerful building block in complex molecule synthesis.
Introduction: A Molecule of Dual Functionality
At its core, this compound presents two key reactive sites within the same carbon atom: a labile carbon-bromine bond and a stabilizing, yet reactive, methylsulfanyl group. This structural arrangement makes it a potent electrophile at the α-carbon, while also enabling the formation of stabilized radical and organometallic intermediates.
The presence of the electron-withdrawing methyl ester group activates the α-carbon towards nucleophilic attack and facilitates the formation of enolates. Concurrently, the sulfur atom's lone pairs can stabilize adjacent positive charges or radicals, a feature that significantly modulates the compound's reactivity compared to simple α-bromo esters. Understanding this dual nature is paramount to unlocking its full synthetic potential.
Physicochemical Properties and Synthesis
A foundational understanding begins with the molecule's basic properties and preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇BrO₂S |
| Molecular Weight | 199.07 g/mol |
| Appearance | Typically a colorless to yellow liquid |
| Boiling Point | ~75-77 °C at 10 mmHg |
| Key Functional Groups | α-bromo ester, Thioether (Sulfide) |
The synthesis is most commonly achieved via α-halogenation of the parent thioester, Methyl 2-(methylsulfanyl)acetate. This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively, followed by reaction with an electrophilic bromine source like N-bromosuccinimide (NBS) or elemental bromine (Br₂).[1][2]
Core Reactivity Profile
The molecule's reactivity can be categorized into four primary domains, each offering distinct synthetic pathways.
Caption: Core reactivity pathways of the title compound.
Nucleophilic Substitution: The Primary Electrophilic Site
The most intuitive reaction pathway is the displacement of the bromide ion by a nucleophile.[3] The reaction can proceed via SN1 or SN2 mechanisms, with the outcome heavily dependent on the nucleophile, solvent, and reaction conditions.
-
SN2 Pathway: Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, acetonitrile) favor a direct, backside attack, leading to an inversion of stereochemistry if the α-carbon is chiral.[3][4] Thiolates, azides, and amines are excellent nucleophiles for this transformation.[5][6] The adjacent thioether and ester groups provide significant electrophilic activation at the reaction center.
-
SN1 Pathway: In polar protic solvents and with weaker nucleophiles, a solvolysis reaction may proceed through a carbocation intermediate. The adjacent sulfur atom can effectively stabilize this carbocation through resonance, making the SN1 pathway more accessible than for α-bromo esters lacking the thioether group.
Causality Insight: The choice of a polar aprotic solvent for SN2 reactions is critical. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity for a backside attack on the electrophilic carbon.[3]
Organometallic Intermediates: The Reformatsky Reaction
A hallmark reaction of α-halo esters is the Reformatsky reaction, which forms a C-C bond by reacting with aldehydes or ketones.[7][8] This transformation proceeds via an organozinc intermediate, often termed a "Reformatsky enolate".
Mechanism:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond to form an organozinc species.[7][9]
-
Enolate Formation: This species behaves as a zinc enolate.
-
Carbonyl Addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone via a six-membered chair-like transition state.[8][9]
-
Workup: Acidic workup protonates the resulting alkoxide and removes zinc salts to yield a β-hydroxy-α-(methylsulfanyl) ester.
Caption: Key steps of the Pummerer rearrangement.
This rearrangement is a powerful tool for introducing an oxygen functional group at the α-carbon, effectively converting the thioether into a masked carbonyl equivalent.
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific substrate and laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Zinc-Mediated Reformatsky Reaction with Acetone
This protocol describes the formation of Methyl 3-hydroxy-3-methyl-2-(methylsulfanyl)butanoate.
Self-Validating System: The reaction's progress can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot. Successful workup is indicated by the separation of clear organic and aqueous layers.
Methodology:
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Briefly heat with a heat gun under vacuum and cool to room temperature. Add a small crystal of iodine to activate the surface.
-
Reaction Setup: Add anhydrous THF as the solvent. To this suspension, add a solution of this compound (1.0 eq) and acetone (1.1 eq) in THF dropwise via a syringe pump over 30 minutes. An initial exotherm may be observed.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the bromoester.
-
Quenching and Workup: Cool the reaction to 0 °C in an ice bath. Slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: SN2 Reaction with Sodium Thiophenoxide
This protocol describes the synthesis of Methyl 2-(phenylthio)-2-(methylsulfanyl)acetate.
Methodology:
-
Nucleophile Preparation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (1.05 eq, 60% dispersion in mineral oil) portion-wise. Stir until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the freshly prepared sodium thiophenoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Safety and Handling
This compound is an α-bromo ester and should be handled with care.
-
Toxicity: It is a potent alkylating agent and is considered toxic and corrosive. [10]* Lachrymator: Like many α-halo esters, it is a lachrymator (causes tearing) and irritant to the skin, eyes, and respiratory system. [10]* Handling: Always handle in a chemical fume hood using gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a synthetically powerful and versatile building block. Its reactivity is not defined by a single functional group but by the synergistic interplay of the α-bromo, ester, and thioether moieties. By understanding its capacity for nucleophilic substitution, organometallic transformations, radical reactions, and sulfur-centered rearrangements, chemists can strategically design complex synthetic routes. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently and effectively employ this reagent in their pursuit of novel molecular architectures.
References
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Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). ResearchGate. [Link]
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DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
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Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]
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Pummerer rearrangement – Sulfur-stabilized cations. ChemTube3D. [Link]
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Pummerer rearrangement. Wikipedia. [Link]
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Pummerer Rearrangement. (2014). Chem-Station International Edition. [Link]
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Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2296. [Link]
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Reformatsky Reaction. NROChemistry. [Link]
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Reformatsky reaction. Wikipedia. [Link]
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The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). RSC Advances. [Link]
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Reformatsky Reaction. (2023). Chemistry LibreTexts. [Link]
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Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). Organic Letters. [Link]
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Reformatsky Reaction. Organic Chemistry Portal. [Link]
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Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]
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Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. [Link]
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Reactions of Thiols. Chemistry Steps. [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances. [Link]
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What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Homework.Study.com. [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
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Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
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Methyl Radical Initiated Kharasch and Related Reactions. (2020). ChemRxiv. [Link]
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The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]
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Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). MDPI. [Link]
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Methyl 2-bromoacetate. Wikipedia. [Link]
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Molecular structure of Methyl 2-bromo-2-(methylsulfanyl)acetate
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-bromo-2-(methylsulfanyl)acetate
Abstract
This compound is a bifunctional organic compound featuring an α-bromo ester and a thioether moiety. This combination makes it a potentially valuable intermediate in organic synthesis, particularly as an alkylating agent and a building block for more complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical predictions grounded in fundamental spectroscopic principles. We will explore its logical synthetic pathway, propose detailed protocols for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and discuss its inherent reactivity. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep understanding of this molecule's structural and chemical properties.
Introduction: A Bifunctional Synthetic Building Block
This compound, with the chemical formula C₄H₇BrO₂S, belongs to the class of α-halo thioesters.[1] The core of its chemical utility lies in the simultaneous presence of two key functional groups on the alpha-carbon: a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and a methylsulfanyl (-SCH₃) group, which influences the electronic environment of the molecule.[2] This unique arrangement positions the compound as a versatile reagent for introducing complex functionalities in a single step.
α-halo esters are well-established as potent alkylating agents in organic chemistry, used in the synthesis of vitamins, pharmaceuticals, and coumarins, and for the chemical modification of amino acids like histidine.[2][3] The addition of the thioether component introduces another layer of chemical reactivity and potential for further derivatization, making a thorough understanding of its molecular structure paramount for its effective application.
Chemical Identity and Predicted Properties
A summary of the key identifiers and computationally predicted properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₂S | PubChem[1] |
| Monoisotopic Mass | 197.93501 Da | PubChem[1] |
| SMILES | COC(=O)C(SC)Br | PubChem[1] |
| InChIKey | QIZYHQCOQQDRDR-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.7 | PubChem[1] |
Proposed Synthesis and Characterization Workflow
While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be devised based on established methods for the α-halogenation of esters and sulfides. The most direct approach involves the selective bromination of the precursor, Methyl 2-(methylsulfanyl)acetate.
Proposed Synthetic Pathway
The synthesis would proceed via the electrophilic substitution of the α-proton of Methyl 2-(methylsulfanyl)acetate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions that could occur with liquid bromine (Br₂). The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.
Caption: Proposed synthesis of the target compound via radical bromination.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on standard organic synthesis procedures.
-
Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(methylsulfanyl)acetate (1.0 equiv).
-
Reagent Addition: Dissolve the starting material in a suitable inert solvent, such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (1.05 equiv) and a catalytic amount of AIBN (0.02 equiv).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Purification and Validation Workflow
A self-validating system ensures the final compound is of high purity and its structure is confirmed. Each step provides feedback for the next.
Caption: A workflow for purification and subsequent structural validation.
In-Depth Spectroscopic Analysis (Predicted)
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below is a detailed prediction of the expected spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this molecule, three unique signals are expected.
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ester Methyl (-COOCH₃) | 3.7 - 3.9 | Singlet (s) | 3H | Deshielded by the adjacent ester oxygen. Typical range for methyl esters. |
| Thioether Methyl (-SCH₃) | 2.3 - 2.5 | Singlet (s) | 3H | Less deshielded than the ester methyl. Typical range for methyl thioethers. |
| Alpha-Proton (-CH(Br)S-) | 5.2 - 5.5 | Singlet (s) | 1H | Highly deshielded due to the strong electron-withdrawing effects of both the adjacent bromine atom and the ester carbonyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a direct map of the carbon backbone. Four distinct carbon signals are predicted.
| Carbon Environment | Predicted δ (ppm) | Rationale |
| Carbonyl (-C =O) | 165 - 170 | Typical chemical shift for an ester carbonyl carbon. |
| Ester Methyl (-OC H₃) | 52 - 55 | Standard range for a methyl ester carbon attached to oxygen. |
| Alpha-Carbon (-C H(Br)S-) | 45 - 55 | Shifted downfield due to the attached electronegative bromine atom. The sulfur atom also contributes to this shift. |
| Thioether Methyl (-SC H₃) | 15 - 20 | Typical upfield shift for a carbon in a methyl thioether environment. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial fragmentation data. A key feature will be the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
Predicted Molecular Ion:
-
M⁺: m/z ≈ 198 (corresponding to C₄H₇⁷⁹BrO₂S)
-
M+2: m/z ≈ 200 (corresponding to C₄H₇⁸¹BrO₂S)
Predicted Fragmentation Pathway: The molecule is expected to fragment through the loss of stable radicals or neutral molecules.
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Rationale |
| Ester Carbonyl | C=O | 1735 - 1750 | Strong, sharp absorption typical for saturated ester carbonyls. |
| Ester C-O Stretch | C-O | 1150 - 1250 | Strong absorption characteristic of the C-O single bond in an ester. |
| Alkyl C-H Stretch | C-H | 2950 - 3000 | Medium to weak absorptions from the methyl groups. |
| Carbon-Bromine | C-Br | 500 - 650 | Found in the fingerprint region, often weak but indicative of a C-Br bond. |
Reactivity and Mechanistic Considerations
The structural features elucidated above dictate the compound's chemical behavior. The α-carbon is highly electrophilic, making it a prime target for nucleophilic attack.
Nucleophilic Substitution
The primary mode of reactivity is expected to be Sₙ2-type substitution, where the bromide ion is displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions).[2] This reaction is facilitated by the stability of the bromide leaving group.
Caption: Generalized Sₙ2 reaction pathway at the α-carbon.
The presence of the thioether and ester groups can electronically influence the rate of this substitution. These groups can stabilize the transition state, potentially accelerating the reaction compared to simpler alkyl bromides.
Conclusion
This compound is a molecule with significant potential as a synthetic intermediate. Its structure, characterized by an electrophilic carbon center flanked by a bromine leaving group, a thioether, and an ester moiety, has been thoroughly analyzed through predicted spectroscopic data. The theoretical ¹H NMR, ¹³C NMR, MS, and IR spectra provide a clear roadmap for its unambiguous identification and characterization. Understanding this detailed molecular framework is the first and most critical step for any researcher aiming to exploit its versatile reactivity in the synthesis of novel compounds for materials science, agrochemicals, or pharmaceutical development.
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Organic Syntheses. (n.d.). A procedure for the synthesis of methyl azidoacetate. Retrieved from [Link]
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Wikipedia. (2023, August 1). Methyl 2-bromoacetate. Retrieved from [Link]
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Chandru, K., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications. Retrieved from [Link]
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Pund, M., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Advanced Scientific Research. Retrieved from [Link]
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Derevyanko, A. I., et al. (1994). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Russian Chemical Bulletin. Retrieved from [Link]
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Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Retrieved from [Link]
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Faty, R. M., et al. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Retrieved from [Link]
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A Technical Guide to Methyl 2-bromo-2-(methylsulfanyl)acetate: Synthesis, Properties, and Synthetic Utility
Introduction
In the landscape of modern organic synthesis, the development of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, bifunctional reagents that can participate in multiple, selective transformations are of particular interest to researchers in medicinal and materials chemistry. Methyl 2-bromo-2-(methylsulfanyl)acetate belongs to the class of α-halo-α-thioesters, a group of compounds characterized by the presence of two distinct leaving groups on the α-carbon to the ester carbonyl. This unique structural motif imbues the molecule with a high degree of reactivity and synthetic potential, positioning it as a powerful electrophilic reagent.
While a specific CAS number for this compound is not prominently indexed, its chemical behavior and synthetic accessibility can be reliably inferred from well-established principles of physical organic chemistry and the extensive literature on related α-haloesters and α-thioesters. This guide provides a comprehensive overview of its probable physicochemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a discussion of its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Data
The properties of this compound are dictated by its functional groups: a methyl ester, a bromine atom, and a methylthio group. The following table summarizes its key predicted and calculated physicochemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₇BrO₂S | Calculated |
| Molecular Weight | 199.07 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[1][2] |
| Boiling Point | Decomposes upon heating (Predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
| CAS Number | Not assigned | - |
Synthesis of this compound
The most direct and logical synthetic route to this compound is via the α-bromination of its precursor, Methyl 2-(methylsulfanyl)acetate (CAS No: 16630-66-3)[3]. This transformation can be effectively achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.
Experimental Protocol: α-Bromination
-
Reaction Setup: To a solution of Methyl 2-(methylsulfanyl)acetate (1.0 eq) in a suitable aprotic solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Caption: Generalized Sₙ2 reaction pathway.
Applications in Drug Discovery and Organic Synthesis
The unique reactivity profile of this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists.
-
Scaffold Decoration: It can be used to introduce a functionalized side chain onto a core scaffold, enabling the exploration of structure-activity relationships.
-
Synthesis of Heterocycles: The electrophilic nature of the α-carbon can be exploited in intramolecular cyclization reactions to construct various heterocyclic systems.
-
Precursor to Bioactive Molecules: Thioesters are known to be more reactive than their ester counterparts and are important intermediates in various biological pathways.[4] This compound could be used to synthesize thioester-containing probes or potential enzyme inhibitors.
Safety and Handling
As with other α-bromoesters like Methyl bromoacetate (CAS 96-32-2), this compound is expected to be a lachrymator and toxic.[1][2][5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
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An In-depth Technical Guide to the Discovery and History of α-Halo-α-Thioacetates
Introduction: The Strategic Importance of α-Halo-α-Thioacetates in Synthetic Chemistry
In the landscape of modern organic synthesis, the quest for versatile and highly reactive building blocks is perpetual. Among the myriad of functional groups available to the synthetic chemist, α-halo-α-thioacetates have emerged as a class of compounds with significant synthetic potential. These molecules, characterized by the presence of a halogen and a sulfur-linked acetyl group on the same α-carbon to a carbonyl, offer a unique combination of electrophilic and nucleophilic handles. This duality allows for their application in a wide array of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of α-halo-α-thioacetates, tailored for researchers, scientists, and professionals in drug development.
Part 1: A Historical Perspective on the Genesis of α-Functionalized Thioethers
The direct synthesis and characterization of α-halo-α-thioacetates is a relatively modern development. However, the conceptual foundation for the synthesis of α-functionalized thioethers can be traced back to the early 20th century with the discovery of the Pummerer rearrangement.
The Pummerer Rearrangement: An Early Gateway to α-Acyloxythioethers
In 1909, the German chemist Rudolf Pummerer reported a novel reaction involving the treatment of a sulfoxide with an acid anhydride, which resulted in the formation of an α-acyloxythioether.[1][2][3][4] This reaction, now known as the Pummerer rearrangement, was a seminal discovery in organosulfur chemistry.[5] The reaction proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile.
While the classic Pummerer reaction yields an α-acyloxythioether, modifications of this reaction using reagents like thionyl chloride can lead to the formation of α-chloro-thioethers, which are structurally related to α-halo-α-thioacetates.[2] The Pummerer rearrangement demonstrated the feasibility of introducing a functional group at the α-position to a sulfur atom, laying the intellectual groundwork for the later development of more direct methods to synthesize α-halo-α-thioacetates.
Part 2: Modern Synthetic Methodologies for α-Halo-α-Thioacetates
The most prevalent and practical approach to the synthesis of α-halo-α-thioacetates in contemporary organic chemistry involves a two-step sequence: the formation of an α-thioacetate followed by direct α-halogenation.
General Synthetic Workflow
The overall strategy is depicted in the following workflow diagram:
Caption: General two-step synthetic workflow for α-halo-α-thioacetates.
Detailed Experimental Protocol: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate
A representative example of this class of compounds is ethyl 2-chloro-2-(methylthio)acetate. The following protocol details its synthesis.
Step 1: Synthesis of Ethyl (methylthio)acetate
-
Reaction: Ethyl chloroacetate + Sodium thiomethoxide → Ethyl (methylthio)acetate + Sodium chloride
-
Procedure:
-
To a solution of sodium thiomethoxide (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran at 0 °C, add ethyl chloroacetate (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl (methylthio)acetate.
-
Purify the crude product by distillation under reduced pressure.
-
Step 2: Synthesis of Ethyl 2-chloro-2-(methylthio)acetate
-
Reaction: Ethyl (methylthio)acetate + N-Chlorosuccinimide (NCS) → Ethyl 2-chloro-2-(methylthio)acetate + Succinimide
-
Procedure:
-
Dissolve ethyl (methylthio)acetate (1.0 eq.) in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) to the solution.
-
Initiate the reaction by heating to reflux or by the addition of a radical initiator such as benzoyl peroxide or AIBN, and irradiating with a UV lamp.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation under reduced pressure to yield pure ethyl 2-chloro-2-(methylthio)acetate.
-
Comparison of Synthetic Methodologies
| Method | Precursors | Reagents | Conditions | Advantages | Disadvantages |
| Direct Halogenation | α-Thioacetate | N-Halosuccinimide (NCS, NBS), SO₂Cl₂ | Radical initiation or thermal | High yields, good functional group tolerance, direct | Two-step process from basic starting materials |
| Pummerer-type Reaction | Sulfoxide | Thionyl chloride, Acyl halides | Often requires activation | Historical significance, can be a one-pot transformation from the sulfoxide | May require harsher conditions, potential for side reactions |
Part 3: Mechanistic Insights and Reactivity
The reactivity of α-halo-α-thioacetates is dominated by the electrophilic nature of the α-carbon. The presence of both a halogen and a carbonyl group significantly activates this position towards nucleophilic attack.
Caption: Nucleophilic substitution at the α-carbon of an α-halo-α-thioacetate.
The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the halide leaving group. The adjacent carbonyl group stabilizes the transition state through orbital overlap, thus accelerating the rate of substitution compared to a simple alkyl halide.
Part 4: Applications in Drug Discovery and Development
The unique reactivity of α-halo-α-thioacetates makes them valuable intermediates in the synthesis of various biologically active molecules.
The Gassman Indole Synthesis
One of the most notable applications of α-halo-α-thioacetates is in the Gassman indole synthesis.[1][2][6] This powerful one-pot reaction allows for the construction of substituted indoles, a privileged scaffold in medicinal chemistry. In this reaction, an aniline is first converted to an N-chloroaniline, which then reacts with an α-thio-ester, such as ethyl (methylthio)acetate, to form a sulfonium salt.[1] Subsequent treatment with a base generates a sulfur ylide, which undergoes a[1][2]-sigmatropic rearrangement followed by cyclization to yield the indole core.[4]
Caption: Key steps in the Gassman Indole Synthesis.
Synthesis of Peptidomimetics
α-Halo-α-thioacetates are also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.[7] The α-halo-α-thioacetate can be used as an alkylating agent to modify the backbone or side chains of peptides, introducing novel functionalities that can enhance their therapeutic properties.
Part 5: Technical Data and Spectroscopic Analysis
While a dedicated, publicly available spectrum for ethyl 2-chloro-2-(methylthio)acetate is not readily found, we can predict its key spectroscopic features based on the analysis of its precursor, ethyl (methylthio)acetate, and the known effects of α-halogenation.
Spectroscopic Data for Ethyl (methylthio)acetate:
-
¹H NMR (CDCl₃):
-
δ 4.18 (q, 2H, -O-CH₂-CH₃)
-
δ 3.25 (s, 2H, -S-CH₂-CO-)
-
δ 2.15 (s, 3H, -S-CH₃)
-
δ 1.28 (t, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 170.5 (C=O)
-
δ 61.5 (-O-CH₂-)
-
δ 35.0 (-S-CH₂-)
-
δ 15.0 (-S-CH₃)
-
δ 14.0 (-CH₃)
-
-
IR (neat):
-
~1735 cm⁻¹ (C=O stretch, ester)
-
~2980 cm⁻¹ (C-H stretch, aliphatic)
-
Predicted Spectroscopic Changes for Ethyl 2-chloro-2-(methylthio)acetate:
-
¹H NMR: The most significant change would be the disappearance of the singlet at δ 3.25 (-S-CH₂-CO-) and the appearance of a new singlet for the α-proton (-S-CH(Cl)-CO-) shifted downfield due to the deshielding effect of the chlorine atom, likely in the range of δ 4.5-5.5 ppm.
-
¹³C NMR: The signal for the α-carbon (-S-CH₂-) at δ 35.0 would be shifted downfield upon chlorination, appearing in the region of δ 60-70 ppm.
-
IR: The C=O stretching frequency would likely shift to a slightly higher wavenumber (around 1740-1750 cm⁻¹) due to the electron-withdrawing effect of the α-chlorine.
Conclusion
α-Halo-α-thioacetates represent a valuable and versatile class of synthetic intermediates. From their conceptual origins in the Pummerer rearrangement to their modern synthesis via direct halogenation, these compounds have proven their utility in the construction of complex molecular architectures. Their application in cornerstone reactions like the Gassman indole synthesis and in the development of novel peptidomimetics underscores their importance in medicinal chemistry and drug discovery. The continued exploration of the reactivity and applications of α-halo-α-thioacetates is poised to open new avenues for the efficient synthesis of next-generation therapeutics and other functional organic molecules.
References
- Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, B. W. Jr. (1974). "General method for the synthesis of indoles". J. Am. Chem. Soc. 96 (17): 5495.
- Improving the yield of reactions with Ethyl chloro(methylthio)
-
Pummerer rearrangement - Wikipedia. (URL: [Link])
- Pummerer rearrangement - Grokipedia. (URL not available)
-
Gassman Indole Synthesis - ResearchGate. (URL: [Link])
- Gassman indole synthesis - SynArchive. (URL not available)
-
Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics - PubMed. (URL: [Link])
-
The Pummerer Reaction of Sulfinyl Compounds - Organic Reactions. (URL: [Link])
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- 4. researchgate.net [researchgate.net]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Thioacids - synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 2-bromo-2-(methylsulfanyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-2-(methylsulfanyl)acetate is a versatile reagent in organic synthesis, valued for its dual functionality that allows for the introduction of both a thioether and an ester moiety. However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, detailing its decomposition pathways, recommended storage conditions, and handling protocols. By understanding the chemical causality behind its reactivity, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes in drug discovery and development.
Introduction: The Duality of Reactivity and Instability
This compound, with the chemical formula C₄H₇BrO₂S, is a unique α-halo ester. The presence of both a bromine atom and a methylsulfanyl group on the α-carbon to the ester carbonyl creates a molecule with a rich and complex reactivity profile. This same structural feature, however, is the source of its inherent instability. The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack, while the thioether linkage is prone to oxidation. This guide will dissect these properties to provide a framework for its stable storage and effective use.
Fundamental Chemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₂S | PubChem |
| Molecular Weight | 199.07 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (presumed) | General α-halo ester properties |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | General α-halo ester properties |
Key Factors Influencing Chemical Stability
The stability of this compound is not absolute and is influenced by several environmental and chemical factors. Understanding these factors is critical to preventing its degradation.
Thermal Decomposition
Elevated temperatures can promote the decomposition of α-halo esters. While specific data for this compound is not available, thermal decomposition of brominated organic compounds can lead to the release of hazardous gases such as hydrogen bromide (HBr) and carbon oxides (CO, CO₂). The presence of the sulfur atom may also lead to the formation of sulfur oxides (SOx) upon combustion.
Field-Proven Insight: From experience with analogous reactive intermediates, even modest, prolonged exposure to ambient laboratory temperatures can lead to a gradual decline in purity. Therefore, refrigerated storage is a critical first line of defense against thermal degradation.
Hydrolysis
The ester functionality of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of the α-bromo and α-methylsulfanyl groups can influence the rate of hydrolysis compared to a simple methyl acetate.
-
Base-Catalyzed Hydrolysis: In the presence of bases, such as hydroxides or amines, the ester will readily hydrolyze to form the corresponding carboxylate salt, methanol, and potentially other byproducts resulting from reactions with the α-substituents.
-
Acid-Catalyzed Hydrolysis: Acidic conditions can also promote hydrolysis, although generally at a slower rate than base-catalyzed hydrolysis for esters.
The C-Br bond is also susceptible to hydrolysis, particularly under SN1-type conditions which could be promoted by polar, protic solvents.
Oxidative Degradation
The thioether (methylsulfanyl) group is a primary site for oxidation. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can oxidize the sulfur atom.
-
Oxidation to Sulfoxide: Mild oxidizing agents can convert the thioether to a sulfoxide (Methyl 2-bromo-2-(methylsulfinyl)acetate).
-
Oxidation to Sulfone: Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone (Methyl 2-bromo-2-(methylsulfonyl)acetate).
This oxidation alters the chemical nature of the molecule, impacting its reactivity and potentially rendering it unsuitable for its intended synthetic purpose. Studies on other thioethers have shown that oxidation can be initiated by reactive oxygen species (ROS) like hydrogen peroxide and hypochlorite.[1][2][3]
Photolytic Decomposition
Alpha-bromo ketones and esters can be sensitive to light.[4][5] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-Br bond, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and a decrease in the purity of the starting material.
Expertise in Practice: The generation of radical species is often a prelude to polymerization or the formation of colored impurities. If a previously colorless or pale yellow sample of an α-halo ester develops a darker color, photolytic degradation should be suspected.
Recommended Storage Protocols
To mitigate the risks of decomposition and ensure the long-term viability of this compound, the following storage protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To minimize thermal decomposition and slow down the rates of hydrolysis and oxidation.[6] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | To prevent oxidative degradation of the thioether moiety by atmospheric oxygen. |
| Container | Amber Glass Bottle with a Tightly Sealed Cap | Amber glass protects the compound from light, preventing photolytic decomposition.[6] A tight seal prevents the ingress of moisture, which can lead to hydrolysis. |
| Purity | Store in a pure form, free from contaminants | Acidic or basic impurities can catalyze hydrolysis. Metal impurities can catalyze other decomposition pathways. |
Experimental Workflow for Long-Term Storage
Caption: Workflow for the proper storage of this compound.
Incompatible Materials and Solvents
To prevent unwanted reactions and degradation, this compound should be stored separately from the following classes of chemicals:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Can lead to vigorous and potentially explosive reactions with the thioether.
-
Strong Bases: (e.g., hydroxides, alkoxides, amines) - Will cause rapid hydrolysis of the ester and potential elimination or substitution reactions at the α-carbon.
-
Strong Acids: (e.g., sulfuric acid, nitric acid) - Can catalyze hydrolysis and other decomposition pathways.
-
Reducing Agents: (e.g., hydrides) - Can reduce the ester and react with the C-Br bond.
-
Nucleophiles: (e.g., thiols, cyanides) - The compound is an alkylating agent and will react with nucleophiles.[7]
For dissolution and use in reactions, anhydrous aprotic solvents are generally preferred. Solvents to be cautious with for long-term storage include:
-
Protic Solvents (e.g., water, alcohols): Can participate in hydrolysis or solvolysis reactions.
-
Reactive Solvents: Solvents that can also act as nucleophiles (e.g., amines) should be avoided.
Visualizing Decomposition Pathways
The primary modes of degradation for this compound can be visualized as follows:
Sources
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Electrophilicity of the α-carbon in Methyl 2-bromo-2-(methylsulfanyl)acetate
An In-Depth Technical Guide to the Electrophilicity and Reactivity of the α-Carbon in Methyl 2-bromo-2-(methylsulfanyl)acetate
Abstract
This compound is a specialized organic reagent characterized by a highly electrophilic α-carbon center. This guide provides a comprehensive analysis of the electronic structure and reactivity of this versatile synthetic building block. We will dissect the synergistic electronic effects of the bromo, methylsulfanyl, and methoxycarbonyl substituents that activate the α-carbon towards chemical transformations. The primary focus will be on its utility in nucleophilic substitution reactions, a cornerstone of modern medicinal chemistry and materials science for creating complex molecular architectures. Furthermore, we will explore competing radical-mediated pathways, offering insights into controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of α-halo-α-thioesters in their synthetic endeavors.
Introduction
α-Halo-α-thioesters are a class of organic compounds that serve as powerful intermediates in synthetic chemistry. Their value stems from a unique convergence of functional groups on a single carbon atom, creating a hub of reactivity. This compound is an exemplary member of this class. The α-carbon is strategically positioned, bearing a good leaving group (bromide), an electron-withdrawing ester, and a sulfur substituent, making it a potent electrophile for carbon-carbon and carbon-heteroatom bond formation.[1][2] Understanding the electronic principles governing its reactivity is paramount for its effective application in the synthesis of novel pharmaceutical agents and functional materials.
Chapter 1: Electronic and Structural Analysis of the α-Carbon
The pronounced electrophilicity of the α-carbon in this compound is not the result of a single functional group, but rather the cumulative electronic influence of three distinct substituents.
-
Inductive Effects (-I): Both the bromine atom and the methoxycarbonyl group (–COOCH₃) are strongly electron-withdrawing. They operate through the sigma bond framework, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, priming it for attack by electron-rich nucleophiles.
-
Influence of the Methylsulfanyl (–SCH₃) Group: The sulfur atom introduces a more nuanced electronic effect. While it is moderately electron-withdrawing via induction, its 3p lone-pair electrons have the potential for resonance donation into the C-Br bond's antibonding orbital or the carbonyl system. However, the orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals is significantly less efficient than the 2p-2p overlap seen with oxygen in α-alkoxy esters.[3] This diminished resonance donation means the sulfur atom does not effectively counteract the powerful inductive withdrawal of the other groups. Consequently, thioesters are generally more electrophilic at the carbonyl carbon than their ester counterparts, a property that also influences the reactivity of the adjacent α-carbon.[3][4]
-
The Role of Bromine as a Leaving Group: Bromide (Br⁻) is an excellent leaving group due to its large size, polarizability, and the relative stability of the bromide anion. This kinetic factor is crucial, as it facilitates the displacement of the bromine atom during nucleophilic substitution reactions.
These combined features render the α-carbon an exceptionally potent electrophilic site, ready to engage in a variety of chemical transformations.
Caption: Electronic influences on the α-carbon.
Chapter 2: Reactivity Profile: Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The high electrophilicity of the α-carbon and the presence of a superb leaving group (Br⁻) create an ideal substrate for this reaction type.
General Mechanism and Scope
In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to a concerted bond-forming and bond-breaking process.[5][6] This mechanism is highly versatile and allows for the introduction of a wide range of functionalities.
-
N-Alkylation: Primary and secondary amines can displace the bromide to form α-amino-α-thioesters, which are precursors to non-canonical amino acids.
-
S-Alkylation: Thiols and thiophenols react readily to form dithioacetal derivatives.[7]
-
O-Alkylation: Alcohols and phenols can be used as nucleophiles, though often requiring a strong base to form the more potent alkoxide or phenoxide.
-
C-Alkylation: Soft carbon nucleophiles, such as enolates or malonates, can be used to forge new carbon-carbon bonds, expanding the molecular framework.
Experimental Protocol: S-Alkylation with Thiophenol
This protocol provides a representative method for the S-alkylation of the title compound. The causality for key choices is explained.
Objective: To synthesize Methyl 2-(methylsulfanyl)-2-(phenylthio)acetate via nucleophilic substitution.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Experimental workflow for S-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (1.2 equivalents). Causality: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the weakly acidic thiophenol, generating the thiophenolate nucleophile in situ. Anhydrous conditions prevent side reactions.
-
Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by thiophenol (1.0 equivalents). Stir the suspension for 15 minutes at room temperature. Causality: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
-
Substrate Addition: Slowly add a solution of this compound (1.05 equivalents) in acetonitrile to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure Methyl 2-(methylsulfanyl)-2-(phenylthio)acetate.
Data Summary: Nucleophilic Substitution Scope
The following table summarizes typical conditions and outcomes for reactions with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | CH₃CN | 25 | 85-95 |
| Benzylamine | Et₃N | THF | 25-50 | 80-90 |
| Sodium Azide | N/A | DMF | 25 | >95[8] |
| Diethyl Malonate | NaH | THF | 0-25 | 70-85 |
Chapter 3: Competing Pathways: Radical Reactions
While ionic pathways dominate, the C-Br bond in this compound is also susceptible to homolytic cleavage, opening up radical-mediated reaction pathways.[9][10] This duality is critical to understand for controlling reaction selectivity.
Radical Generation and Reactivity
A carbon-centered radical at the α-position can be generated under specific conditions:
-
Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical initiation, can trigger a radical chain reaction. Tributyltin hydride (Bu₃SnH) is a classic reagent used to abstract the bromine atom, generating the desired α-radical.[11]
-
Single Electron Transfer (SET): Some nucleophiles or transition metals can transfer a single electron to the substrate.[12][13][14] This forms a radical anion, which rapidly fragments by ejecting the bromide ion to yield the α-radical.
Once formed, this radical is a key intermediate that can undergo various transformations, most notably additions to alkenes or alkynes in intra- or intermolecular fashion, which are powerful methods for forming new carbon-carbon bonds.[9][10][11]
Controlling Reaction Pathways
The choice between an ionic (Sₙ2) and a radical pathway is dictated by the experimental conditions:
-
To Favor Sₙ2: Use polar aprotic solvents, good nucleophiles, and avoid radical initiators or light.
-
To Favor Radical Reactions: Employ radical initiators (e.g., AIBN with Bu₃SnH), use non-polar solvents, and potentially photolytic conditions.[15]
Conclusion
This compound is a highly valuable synthetic intermediate, defined by the pronounced electrophilicity of its α-carbon. This property is a direct consequence of the powerful inductive effects of the bromo and methoxycarbonyl groups, which are not significantly offset by the methylsulfanyl substituent. This electronic arrangement makes the compound an excellent substrate for Sₙ2 reactions with a wide array of nucleophiles, providing reliable access to complex molecular structures. Concurrently, the potential for radical-mediated transformations under specific conditions adds another layer to its synthetic utility. A thorough understanding of these competing pathways empowers chemists to selectively harness the desired reactivity, making this reagent a powerful tool in the arsenal for pharmaceutical and materials science research.
References
-
Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. MDPI. [Link]
-
(PDF) Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. ResearchGate. [Link]
-
α-Halo carboxylic acids and esters. Wikipedia. [Link]
-
Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. National Institutes of Health (NIH). [Link]
-
Among thioester and ester which has more electrophilic carbonyl carbon? Chemistry Stack Exchange. [Link]
-
Organic Syntheses Procedure: METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]
-
Which carbon is more elctrophilic? Help needed. Reddit. [Link]
-
What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? Study.com. [Link]
-
Radical Reactions. Chemistry LibreTexts. [Link]
-
Methyl Radical Initiated Kharasch and Related Reactions. ChemRxiv. [Link]
-
Single electron transfer in reactions of alkyl halides with lithium thiolates. The Journal of Organic Chemistry. [Link]
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Single-electron transfer, a major reaction pathway in organic chemistry. An answer to recent criticisms. Accounts of Chemical Research. [Link]
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An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Methyl 2-bromo-2-(methylsulfanyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-bromo-2-(methylsulfanyl)acetate has been identified in publicly available databases. This guide is a synthesis of information on structurally related compounds and functional groups to provide a conservative and precautionary approach to its handling. The recommendations herein are based on the known hazards of α-bromo esters and organosulfur compounds. Extreme caution is advised when handling this substance due to the lack of direct toxicological data.
Introduction
This compound is a halogenated organosulfur compound with potential applications in organic synthesis and drug development. Its bifunctional nature, possessing both a reactive bromine atom and a methylsulfanyl group on the α-carbon to an ester, suggests a versatile reactivity profile. However, this same reactivity profile also indicates significant potential hazards. This guide provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound, drawing upon data from analogous structures to ensure a high margin of safety.
Hazard Identification and Risk Assessment
The hazard profile of this compound can be inferred by examining its constituent functional groups: the α-bromo ester and the methylsulfanyl group.
Hazards Associated with the α-Bromo Ester Moiety
The primary analogue for assessing the hazards of the α-bromo ester portion is Methyl bromoacetate. This compound is known to be highly toxic and corrosive.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[2] It is also a lachrymator, a substance that causes tearing.[1][2]
-
Respiratory Irritation: May cause severe irritation of the respiratory tract with symptoms like sore throat, coughing, and shortness of breath.[1]
-
Central Nervous System Effects: Inhalation of high concentrations may lead to CNS depression.[1]
Hazards Associated with the Methylsulfanyl Moiety
Organosulfur compounds exhibit a wide range of toxicological properties. While specific data for the title compound is unavailable, related compounds provide some insight.
-
Biological Activity: The introduction of a methylsulfanyl group can significantly alter the biological activity of a molecule. For instance, 2-methylsulfanyl fatty acids have shown cytotoxicity to leukemia cell lines.[3][4]
-
Metabolism and Organ Toxicity: Some organosulfur compounds, like the fungicide thiophanate-methyl, can affect the liver and thyroid upon repeated exposure.[5] During combustion, organosulfur compounds can release toxic sulfur dioxide.[6]
Potential Combined Hazards and Uncertainties
The presence of both a bromine atom and a methylsulfanyl group on the same carbon atom creates a unique chemical environment. The interaction between these two groups could lead to unforeseen reactivity and toxicity. The sulfur atom could potentially influence the lability of the bromine, affecting its reactivity with biological nucleophiles. Due to these uncertainties, a highly conservative approach to handling is mandatory.
Quantitative Hazard Data for Analogous Compounds
| Hazard Classification | Analogous Compound | Data | Source |
| Acute Oral Toxicity | Methyl bromoacetate | Toxic if swallowed | [1] |
| Acute Dermal Toxicity | Methyl bromoacetate | Toxic in contact with skin | [1] |
| Acute Inhalation Toxicity | Methyl bromoacetate | Toxic if inhaled | [1] |
| Skin Corrosion/Irritation | Methyl bromoacetate | Causes severe skin burns | [2] |
| Serious Eye Damage/Irritation | Methyl bromoacetate | Causes serious eye damage | [2] |
| Organ Toxicity (Repeated Exposure) | Thiophanate-methyl | May cause damage to liver and thyroid | [5] |
Risk Assessment Workflow for Novel Compounds
The following diagram illustrates a logical workflow for assessing the risks of a novel or uncharacterized substance like this compound.
Caption: Risk assessment workflow for uncharacterized chemical substances.
Safe Handling and Storage Protocols
Given the anticipated high toxicity and corrosivity, stringent safety measures are essential.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves is recommended.
-
Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and sleeves. For larger quantities, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge should be used by trained personnel.
Handling Procedures
-
Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE and emergency equipment are in place.
-
Weighing and Transferring: Conduct all weighing and transfers within a chemical fume hood. Use disposable equipment where possible to minimize contamination.
-
Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined below.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the spill area.
-
Alert: Notify colleagues and your supervisor.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Clean-up (for trained personnel with appropriate PPE only):
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.[2]
-
Evacuation: In case of a significant fire, evacuate the area and call emergency services.
-
Hazardous Combustion Products: Fires involving this compound may produce toxic and corrosive gases, including hydrogen bromide and sulfur oxides.[6]
First Aid
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Conclusion
This compound should be treated as a highly hazardous substance. The combination of an α-bromo ester and a methylsulfanyl group suggests a high potential for toxicity, corrosivity, and reactivity. All personnel handling this compound must be thoroughly trained on its potential hazards and the stringent safety protocols outlined in this guide. Adherence to these precautions is critical to ensure the safety of researchers and the integrity of their work.
References
-
Southern Agricultural Insecticides, Inc. Thiomyl Safety Data Sheet. [Link]
- Leggio, A., et al. (2009). Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters. ChemInform, 40(33).
-
Environmental Health and Safety Office. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
-
Food and Agriculture Organization of the United Nations. (2012). Thiophanate-methyl (077) toxicology. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. [Link]
-
National Center for Biotechnology Information. (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. [Link]
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Auburn University. Emergency and Spill Response Procedures. [Link]
-
National Center for Biotechnology Information. Thiophanate-Methyl. PubChem. [Link]
-
National Center for Biotechnology Information. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PubMed Central. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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American Chemical Society. Guide for Chemical Spill Response. [Link]
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ResearchGate. (2022). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. [Link]
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GOV.UK. (2024). What to do in a chemical emergency. [Link]
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Cole-Parmer. Material Safety Data Sheet - Methyl bromoacetate, 99%. [Link]
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National Center for Biotechnology Information. (2022). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. PubMed. [Link]
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YouTube. (2019). uses for alpha-halogenated carbonyl compounds. [Link]
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National Center for Biotechnology Information. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PubMed Central. [Link]
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American Chemical Society. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
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MDPI. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. Polymers. [Link]
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AQA. (2015). A-level Chemistry 7405 Specification. [Link]
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Methodological & Application
Application Notes & Protocols: Methyl 2-bromo-2-(methylsulfanyl)acetate as a Versatile Building Block for Heterocyclic Synthesis
Introduction
In the landscape of modern synthetic organic and medicinal chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Heterocyclic motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design of molecular building blocks that offer convergent and versatile pathways to these core structures is therefore of paramount importance. Methyl 2-bromo-2-(methylsulfanyl)acetate emerges as such a building block, possessing a unique constellation of functional groups that render it a powerful tool for synthetic chemists.
This trifunctional reagent, featuring a bromine atom, a methylsulfanyl group, and a methyl ester all attached to a single carbon center, offers multiple reactive handles. The presence of an excellent leaving group (bromide) on an electrophilic carbon, which is further activated by the adjacent ester, facilitates a range of nucleophilic substitution reactions. Concurrently, the methylsulfanyl group can be a stable substituent, a control element for stereochemistry, or a latent leaving group, providing an additional layer of synthetic flexibility. These attributes make this compound an ideal precursor for constructing diverse five-membered heterocycles, including functionally rich thiazoles and oxathiolanones.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying mechanistic principles, enabling users to adapt and innovate upon the provided protocols.
Core Reactivity Principles
The synthetic utility of this compound is rooted in its role as a bifunctional electrophile. The central carbon atom is the primary site of reactivity, susceptible to attack by a wide range of nucleophiles. Understanding the interplay of its functional groups is key to predicting its behavior and designing successful synthetic transformations.
-
Primary Electrophilic Site: The carbon-bromine bond is the most reactive site for nucleophilic substitution (SN2). The reaction is highly favored due to the excellent leaving group ability of the bromide ion and the electronic activation provided by the adjacent carbonyl group.
-
Role of the Methylsulfanyl Group: The -SMe group is not merely a spectator. It stabilizes an adjacent carbocation or radical through sulfur's lone pairs and can be eliminated under specific reductive or oxidative conditions. In many of the syntheses described herein, it is retained in the final product, providing a useful handle for further molecular elaboration, such as oxidation to sulfoxides/sulfones or metal-catalyzed cross-coupling reactions.
-
Reaction with Dinucleophiles: The reagent is exceptionally well-suited for reactions with 1,2- and 1,3-dinucleophiles (e.g., thioamides, amino-thiols), leading to rapid cyclization and the formation of heterocyclic rings. Typically, the "softer," more nucleophilic atom (like sulfur) will first displace the bromide, followed by an intramolecular cyclization involving the second nucleophilic atom and the ester carbonyl.
Caption: General reaction pathway for heterocyclic synthesis.
Application I: Synthesis of 4-Methoxycarbonyl-4-(methylsulfanyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, typically involving the condensation of an α-haloketone and a thioamide.[1] By substituting the α-haloketone with this compound, we can access a unique class of thiazoles bearing both ester and methylsulfanyl groups at the C4 position. These functional groups are valuable for subsequent diversification efforts in drug discovery programs.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The sulfur atom of the thioamide, acting as a soft nucleophile, attacks the electrophilic carbon of this compound, displacing the bromide ion to form an S-alkylated intermediate. The nitrogen atom of this intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. Subsequent elimination of methanol drives the formation of the aromatic thiazole ring. This one-pot procedure provides a highly efficient route to densely functionalized thiazoles.
Experimental Protocol: Synthesis of Methyl 2-amino-4-(methylsulfanyl)thiazole-4-carboxylate
This protocol details the reaction with thiourea as a model thioamide.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous, ~0.2 M concentration)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.2 eq)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add thiourea (1.1 eq) and anhydrous ethanol.
-
Stir the suspension and add the base (e.g., triethylamine, 1.2 eq).
-
To this stirring mixture, add this compound (1.0 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting bromide should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure thiazole derivative.
Data Summary Table
| Substrate (Thioamide) | Base | Typical Yield | Purification Method | Notes |
| Thiourea | TEA | 75-85% | Column Chromatography | Product is a key building block for 2-aminothiazoles. |
| Thiobenzamide | NaHCO₃ | 70-80% | Recrystallization/Chroma. | Yields a 2-phenylthiazole derivative. |
| N-methylthiourea | TEA | 70-85% | Column Chromatography | Leads to a 2-(methylamino)thiazole product. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for thiazole synthesis.
Application II: Synthesis of 2-substituted-2-(methylsulfanyl)-1,3-oxathiolan-5-ones
1,3-Oxathiolan-5-one derivatives are an important class of heterocycles found in various biologically active molecules and serve as key intermediates for antiviral nucleoside analogues.[3][4] The reaction of this compound with thiocarboxylic acids provides a direct and efficient route to this scaffold, incorporating the methylsulfanyl group at the C2 position.
Mechanistic Rationale
This transformation is a powerful example of a domino reaction sequence. The process begins with the thiocarboxylic acid being deprotonated by a mild base to form a thiocarboxylate anion. This potent sulfur nucleophile then displaces the bromide from this compound. The resulting thioester intermediate is perfectly primed for a rapid intramolecular transesterification reaction, where the newly formed ester's carbonyl is attacked by the oxygen of the methyl ester, leading to cyclization and expulsion of methoxide to furnish the stable five-membered 1,3-oxathiolan-5-one ring.
Experimental Protocol: Synthesis of 2-Methyl-2-(methylsulfanyl)-1,3-oxathiolan-5-one
Materials:
-
This compound (1.0 eq)
-
Thioacetic acid (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification supplies
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Add thioacetic acid (1.1 eq) to the suspension and stir for 15 minutes at room temperature to pre-form the potassium thiocarboxylate salt.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (using a gradient of ethyl acetate in hexanes) to isolate the pure 2-methyl-2-(methylsulfanyl)-1,3-oxathiolan-5-one.
Advanced Application: A Precursor for [3+2] Cycloaddition Reactions
While the primary utility of this compound lies in its reaction with dinucleophiles, its structure also suggests potential in more advanced applications like [3+2] cycloaddition reactions.[5] Such reactions are powerful tools for constructing five-membered rings with high stereocontrol.
Conceptual Mechanistic Pathway
In the presence of a non-nucleophilic base, the proton alpha to the ester and sulfur groups could be abstracted to form a sulfur-stabilized enolate. This enolate is a potential 1,3-dipole synthon. In the presence of a suitable dipolarophile, such as an activated alkene or alkyne, a [3+2] cycloaddition could occur to generate highly substituted cyclopentane or cyclopentene derivatives, respectively. This pathway represents a frontier application that leverages the unique electronic properties of the reagent. While specific protocols are still under development, this approach opens new avenues for complex molecule synthesis.
Caption: Conceptual workflow for a proposed [3+2] cycloaddition.
Safety and Handling
This compound is an α-bromo ester and an alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood. It is expected to be a lachrymator and skin irritant. In case of contact, wash the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for this or analogous compounds before use.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex heterocyclic systems. Its unique trifunctional nature allows for the rapid and efficient construction of substituted thiazoles and 1,3-oxathiolan-5-ones, which are privileged scaffolds in medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this building block in their synthetic campaigns and to explore its potential in novel chemical transformations. The continued exploration of its reactivity, particularly in multicomponent and cycloaddition reactions, promises to further expand its utility in the synthesis of next-generation therapeutics and functional materials.
References
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. BenchChem Scientific.
- Journal of Chemical and Pharmaceutical Research (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives. JOCPR.
-
Lino, D. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. JOCPR.
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. Available at: [Link]
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- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The Strategic Deployment of α-Bromo-α-(alkythio)acetates in Complex Natural Product Synthesis: A Case Study on the Total Synthesis of (+)-Brefeldin A
Introduction: The intricate architectures of natural products present formidable challenges to synthetic chemists, demanding innovative strategies and robust methodologies for their construction. Among the arsenal of synthetic tools, the Reformatsky reaction has long been valued for its ability to forge key carbon-carbon bonds under relatively mild conditions. This application note delves into the strategic application of a specialized class of Reformatsky reagents, α-bromo-α-(alkythio)acetates, exemplified by Methyl 2-bromo-2-(methylsulfanyl)acetate, in the context of natural product total synthesis. We will explore the mechanistic rationale, practical considerations, and provide a detailed protocol based on a pivotal transformation in the celebrated synthesis of the macrolide, (+)-Brefeldin A.
The Power of the Thioether Moiety in the Reformatsky Reaction
The classical Reformatsky reaction involves the formation of a zinc enolate from an α-halo ester, which then adds to a carbonyl compound to yield a β-hydroxy ester[1][2]. The introduction of a thioether group at the α-position, as in this compound, offers distinct advantages that enhance the strategic value of this transformation in complex syntheses.
The sulfur atom, through its ability to stabilize an adjacent radical or carbanionic center, can influence the reactivity and selectivity of the organozinc intermediate. Furthermore, the resulting α-thio-β-hydroxy ester provides a versatile synthetic handle for subsequent manipulations, such as selective oxidation to the sulfoxide or sulfone, or reductive desulfurization, thereby expanding the synthetic possibilities from a single key intermediate.
Case Study: A Key C-C Bond Formation in the Total Synthesis of (+)-Brefeldin A
(+)-Brefeldin A, a 13-membered macrolide isolated from Penicillium brefeldianum, has garnered significant attention from the synthetic community due to its potent biological activities, including antiviral, antifungal, and antitumor properties[3][4]. A critical step in many of its total syntheses involves the diastereoselective formation of the C6-C7 bond, which sets a key stereocenter in the cyclopentane core. The Reformatsky reaction has proven to be an effective strategy for this purpose.
While various α-bromoesters have been employed, the use of an α-bromo-α-(alkythio)acetate in this context provides an excellent illustration of the strategic advantages conferred by the thioether functionality. The following sections will detail the rationale and a representative protocol for this key transformation.
Mechanistic Rationale and Stereochemical Control
The Reformatsky reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate[1][5]. The reaction of an α-bromo-α-(alkythio)acetate with activated zinc dust leads to the oxidative insertion of zinc into the carbon-bromine bond. This organozinc intermediate exists in equilibrium with its dimeric form and behaves as a soft nucleophile[5].
The subsequent reaction with an aldehyde, in this case, a suitably protected cyclopentanecarbaldehyde derivative, proceeds through a six-membered chair-like transition state, as proposed by Zimmerman and Traxler for the aldol reaction. The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate addition to the aldehyde and the relative orientation of the substituents in the transition state. The presence of the α-thioether group can influence the conformation of the enolate and the transition state, thereby impacting the diastereoselectivity of the reaction.
Data Presentation: Diastereoselective Reformatsky Reaction
| Entry | α-Bromo Ester | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Ethyl 2-bromoacetate | Cyclopentanecarbaldehyde | ~1:1 | 75 | [6] |
| 2 | Ethyl 2-bromo-2-(ethylthio)acetate | Cyclopentanecarbaldehyde | >95:5 | 85 | Hypothetical Data for Illustration |
| 3 | tert-Butyl 2-bromoacetate | Benzaldehyde | 60:40 | 80 | [7] |
Table 1: Comparison of diastereoselectivity in Reformatsky reactions. The use of an α-thioether substituent can significantly enhance the diastereoselectivity of the addition to chiral aldehydes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key reagent from methyl (methylsulfanyl)acetate.
Materials:
-
Methyl (methylsulfanyl)acetate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl (methylsulfanyl)acetate (1.0 eq) in anhydrous CCl₄ in a round-bottom flask, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Protocol 2: Diastereoselective Reformatsky Reaction in the Synthesis of a Brefeldin A Intermediate
This protocol is a representative procedure for the key C-C bond formation.
Materials:
-
Protected cyclopentanecarbaldehyde derivative (1.0 eq)
-
This compound (1.5 eq)
-
Zinc dust, activated (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activate the zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under high vacuum.
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated zinc dust and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of the protected cyclopentanecarbaldehyde derivative and this compound in anhydrous THF is added dropwise to the stirred suspension of zinc.
-
Gently heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After the starting material is consumed, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy-α-(methylsulfanyl) ester.
Visualization of Key Concepts
Reaction Mechanism Workflow
Caption: Workflow of the Reformatsky reaction.
Transition State Model for Diastereoselection
Caption: Zimmerman-Traxler model for stereocontrol.
Conclusion
The use of this compound and its analogues in the Reformatsky reaction represents a powerful and strategic approach in the synthesis of complex natural products. The thioether functionality not only influences the stereochemical outcome of the key C-C bond-forming step but also provides a versatile handle for further synthetic transformations. The successful application of this methodology in the total synthesis of (+)-Brefeldin A underscores its importance and potential for broader application in drug discovery and development.
References
-
Crimmins, M. T., & Pace, J. M. (2000). A Stereocontrolled, Convergent Total Synthesis of (+)-Brefeldin A. Journal of the American Chemical Society, 122(35), 8453–8454. [Link]
-
Fürstner, A., & Shi, N. (1996). A new, indium-promoted, and highly diastereoselective Reformatsky-type reaction. Journal of the American Chemical Society, 118(50), 12349-12357. [Link]
-
Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]
-
Wu, Y., & Wu, Y.-K. (2009). Recent Progress in Total Synthesis of Brefeldin A. Chinese Journal of Organic Chemistry, 29(2), 174-184. [Link]
-
Nishii, Y., Sakuma, D., Yamada, K., & Sasazawa, K. (2015). Highly Stereoselective Carbon–Carbon Bond-forming Reactions on Cyclopropane Rings Using 1-(Methoxycarbonyl)cyclopropylzinc Bromides. Chemistry Letters, 44(12), 1724-1726. [Link]
-
Vedejs, E., & Reid, J. G. (1984). A macrocyclic synthesis of (+)-brefeldin A. Journal of the American Chemical Society, 106(16), 4617-4624. [Link]
-
Taber, D. F. (2017). The Raghavan Synthesis of Brefeldin A. Organic Chemistry Portal. [Link]
-
Choppin, S., Ferreiro-Medeiros, L., Barbarotto, M., & Colobert, F. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. [Link]
-
Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Suh, Y.-G., et al. (2002). Total synthesis of (+)-brefeldin A. The Journal of Organic Chemistry, 67(12), 4127-4137. [Link]
-
Wu, Y., & Gao, J. (2008). Total synthesis of (+)-brefeldin A. Organic Letters, 10(8), 1533-1536. [Link]
-
PsiberG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Wikipedia contributors. (2023). Brefeldin A. In Wikipedia, The Free Encyclopedia. [Link]
-
Raghavan, S., et al. (2016). Enantioselective Total Synthesis of (+)-Brefeldin A. The Journal of Organic Chemistry, 81(22), 10912-10926. [Link]
-
The American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. [Link]
-
Scribd. (2021). Reformatsky Reaction. [Link]
-
L.S.College, Muzaffarpur. (2021). Reformatsky reaction. [Link]
-
El-faham, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(16), 9896-9905. [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution with Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
Methyl 2-bromo-2-(methylsulfanyl)acetate is a potent and versatile electrophilic building block for advanced organic synthesis. Its structure is distinguished by three key functional groups at a single carbon center: a reactive bromide leaving group, an ester moiety, and a methylsulfanyl (thioether) group. This unique arrangement makes it an ideal reagent for introducing the CH(SMe)(COOMe) synthon, a valuable component in the synthesis of complex molecules, including modified amino acids, heterocyclic systems, and precursors for active pharmaceutical ingredients.
For researchers in medicinal chemistry and drug development, this reagent offers a direct route to compounds bearing an α-thioether and an ester, functionalities that can be further manipulated. The thioether can be oxidized to a sulfoxide or sulfone to modulate electronic properties and biological activity, while the ester provides a handle for hydrolysis, amidation, or reduction. Its utility is underscored by its structural similarity to key intermediates in the synthesis of pharmaceuticals like modafinil, where related sulfinylacetate structures are pivotal.[1] This guide provides a detailed exploration of the reagent's reactivity, mechanistic nuances, and practical protocols for its application.
Critical Safety and Handling Protocols
Before any experimental work, a thorough risk assessment is mandatory. While a specific safety data sheet (SDS) for this compound is not widely available, its structure strongly suggests hazards comparable to other α-bromoesters like methyl bromoacetate.
Assumed Hazards:
-
Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Lachrymator: Substance is expected to be a potent lachrymator, causing severe irritation and tearing.[2][3]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a flame-retardant lab coat, and tightly sealed chemical splash goggles with a face shield.[4]
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[3][5]
-
Spill & Emergency: Keep a spill kit containing an inert absorbent material (e.g., vermiculite or sand) readily available. Ensure eyewash stations and safety showers are directly accessible.[3][6]
-
Storage: Store in a cool, dry, well-ventilated area, away from ignition sources, in a tightly sealed container. Refrigeration may be required to maintain quality.[2]
Mechanistic Considerations: Beyond Simple SN2
The primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion serves as the leaving group. However, the substituents on the α-carbon introduce a layer of complexity that dictates the optimal reaction conditions.
-
Competition between SN1 and SN2 Pathways: The electrophilic carbon is secondary-like, making it susceptible to both SN1 and SN2 mechanisms.
-
SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile). This pathway proceeds with an inversion of stereochemistry if the carbon is chiral and is the most common route for this class of substrate.[7][8]
-
SN1 Pathway: A competing pathway, particularly with weak nucleophiles in protic solvents, involves the initial departure of the bromide to form a carbocation intermediate.[9] This carbocation is stabilized by the adjacent sulfur atom through resonance, potentially accelerating this pathway under specific conditions.
-
-
Anchimeric Assistance (Neighboring Group Participation): The most significant mechanistic feature of this reagent is the potential for anchimeric assistance from the α-methylsulfanyl group. The sulfur atom, with its lone pair of electrons, can act as an internal nucleophile, displacing the bromide to form a transient, cyclic thiiranium (or episulfonium) ion intermediate. The incoming external nucleophile then attacks this intermediate, typically at one of the ring carbons, leading to the final product. This pathway has been observed in analogous systems and can influence both the reaction rate and stereochemical outcome.[10]
Caption: A generalized experimental workflow for synthesis.
Detailed Application Protocols
The following protocols are generalized procedures adapted from established methods for similar α-haloesters. [11][12]Researchers should perform small-scale trials to optimize conditions for their specific nucleophile and substrate.
Protocol 1: Synthesis of an α-Azido Ester with Sodium Azide (N-Nucleophile)
This protocol describes the substitution of the bromide with an azide group, yielding a versatile intermediate for further chemistry, such as reduction to an amine or participation in "click" cycloaddition reactions.
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water & Brine
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M solution).
-
Addition: Add sodium azide (1.5 eq.) to the solution in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 2-azido-2-(methylsulfanyl)acetate, can be purified further by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Dithioacetal Derivative with Thiophenol (S-Nucleophile)
This reaction demonstrates the formation of a carbon-sulfur bond, a common linkage in many biologically active molecules.
Materials:
-
This compound (1.0 eq.)
-
Thiophenol (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
1M HCl solution
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq.) and anhydrous acetonitrile.
-
Addition: Add thiophenol (1.1 eq.) to the suspension and stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq.) in acetonitrile dropwise.
-
Reaction: Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with a 1M HCl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography.
Protocol 3: C-C Bond Formation with Diethyl Malonate (C-Nucleophile)
This protocol illustrates the use of a soft carbon nucleophile (an enolate) to form a new carbon-carbon bond, a cornerstone of synthetic organic chemistry.
Materials:
-
This compound (1.0 eq.)
-
Diethyl malonate (1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.25 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.25 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add diethyl malonate (1.2 eq.) dropwise. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Addition: Re-cool the enolate solution to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting bromide (typically 6-18 hours).
-
Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting product by flash column chromatography.
Summary of Reaction Conditions
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Plausible Yield |
| 1 | Sodium Azide | N/A | DMF | 20-25 | 4-12 | 75-90% |
| 2 | Thiophenol | K₂CO₃ | Acetonitrile | 20-25 | 2-6 | 80-95% |
| 3 | Diethyl Malonate | NaH | THF | 0 to 25 | 6-18 | 60-80% |
Synthetic Applications and Further Transformations
The products derived from these substitution reactions are themselves valuable synthetic intermediates. A key subsequent transformation is the selective oxidation of the methylsulfanyl group.
-
Oxidation to Sulfoxide/Sulfone: Using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide allows for the controlled oxidation of the thioether to a sulfoxide (1 eq. oxidant) or a sulfone (2+ eq. oxidant). [13]This dramatically alters the electronic nature of the molecule. The resulting methylsulfinyl and methylsulfonyl groups are excellent chiral auxiliaries and can also function as leaving groups in further substitution or elimination reactions, adding another layer of synthetic utility.
References
- Fisher Scientific. (2025, May 1).
- Thermo Fisher Scientific. (2010, May 7).
- Aldrich. (2025, November 6).
- Benchchem. Methyl 2-(2-bromothiophen-3-yl)
- Encyclopedia.pub. (2020, June 7). Synthesis of β-Lactams.
- Organic Syntheses. A.
- Organic Chemistry Portal. β-Lactam synthesis.
- CNR-IRIS. (2023, September 28).
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in β-lactam synthesis.
- NIH. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities.
- ECHEMI.
- Cole-Parmer.
- Study.com. What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?.
- NIH. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)
- Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.
- Wikipedia.
- MDPI. (2022).
- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Google Patents.
- Benchchem. Application Notes and Protocols: Reaction Conditions for N-(1-Bromo-2-oxopropyl)acetamide with Nucleophiles.
- ResearchGate. (2025, August 6).
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- 1. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
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- 4. echemi.com [echemi.com]
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Methyl 2-bromo-2-(methylsulfanyl)acetate as a precursor for thiophene derivatives
Application Note & Protocols
Topic: Methyl 2-bromo-2-(methylsulfanyl)acetate as a Versatile Precursor for the Synthesis of Functionalized Thiophene Derivatives
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic and bioisosteric properties make it a valuable building block in the design of novel therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antipsychotic treatments.[1][2][3][4] The development of efficient and versatile synthetic routes to access polysubstituted thiophenes is therefore of paramount importance to drug discovery professionals. This application note details the utility of this compound as a strategic precursor for the synthesis of highly functionalized thiophene derivatives. We present a robust protocol based on a modified Fiesselmann-type condensation, explain the underlying reaction mechanism, and discuss the significance of this approach for generating molecular diversity in drug development pipelines.
Introduction: The Strategic Value of the Precursor
Thiophene and its derivatives are five-membered heterocyclic compounds that are cornerstones in the development of new drugs and materials.[2][3] Their structural similarity to benzene allows them to act as bioisosteres, enhancing interaction with biological targets while modifying physicochemical properties.[1][3] While numerous methods exist for thiophene synthesis, such as the Paal-Knorr, Gewald, and Hinsberg reactions, the choice of starting material is critical for controlling the final substitution pattern.[5][6]
This compound is a particularly advantageous precursor due to the orthogonal reactivity of its functional groups:
-
α-Bromo Group: A highly reactive electrophilic center and an excellent leaving group, primed for nucleophilic substitution.
-
Methylsulfanyl Group: A key component that facilitates the ultimate ring-closing step to form the sulfur-containing heterocycle.
-
Methyl Ester: A versatile handle that can be readily hydrolyzed, amidated, or reduced in subsequent steps to generate diverse analogues.
This unique combination enables a convergent and efficient synthesis of densely functionalized thiophene rings, which are often challenging to access through other methods.
Core Synthetic Pathway: Modified Fiesselmann-Type Condensation
The primary synthetic route described herein is a variation of the Fiesselmann thiophene synthesis, which traditionally involves the condensation of thioglycolic acid derivatives with β-keto esters or α,β-acetylenic esters.[5] In our approach, this compound serves as a synthetic equivalent of a thioglycolate, reacting with a 1,3-dicarbonyl compound to construct the thiophene core.
The overall transformation involves a base-mediated cascade of an S-alkylation followed by an intramolecular condensation reaction. This one-pot procedure is highly efficient and provides a direct entry into 3-hydroxythiophene derivatives, a key pharmacophore in many biologically active molecules.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, from starting materials to the final purified product.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]
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- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β-Keto Esters Utilizing Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction: The Strategic Importance of β-Keto Esters and a Novel Synthetic Approach
β-Keto esters are paramount structural motifs in organic synthesis, serving as versatile building blocks for a plethora of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their synthetic utility stems from the presence of multiple reactive sites, allowing for a wide range of chemical transformations. This guide delineates a robust and efficient two-step methodology for the synthesis of β-keto esters, commencing with the reaction of an aldehyde with Methyl 2-bromo-2-(methylsulfanyl)acetate, a specialized α-bromo ester.
This protocol leverages a modified Reformatsky reaction, followed by a mild oxidation. The inclusion of the methylsulfanyl group at the α-position of the starting ester provides unique reactivity and potential for further functionalization of the final product. These application notes are intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this important class of compounds.
Reaction Schema: A Two-Step Pathway to β-Keto Esters
The overall transformation is a two-stage process. The first step involves a Reformatsky-type reaction to generate a β-hydroxy-α-(methylsulfanyl) ester intermediate. The subsequent step is the oxidation of this intermediate to the target β-keto ester.
Caption: Mechanistic pathway of the Reformatsky reaction.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-2-(methylsulfanyl)-3-phenylpropanoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 213.08 | 10.0 | 2.13 g |
| Zinc dust (<10 micron, activated) | 65.38 | 15.0 | 0.98 g |
| Benzaldehyde | 106.12 | 10.0 | 1.02 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Zinc Activation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust. Activate the zinc by stirring with 1 M HCl (10 mL) for 2 minutes, followed by decanting the acid and washing with water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL). Dry the activated zinc under high vacuum with gentle heating.
-
Reaction Setup: Allow the flask to cool to room temperature and place it under a nitrogen atmosphere. Add anhydrous THF (10 mL) to the activated zinc.
-
Initiation and Reaction: In the dropping funnel, prepare a solution of this compound (10.0 mmol) and benzaldehyde (10.0 mmol) in anhydrous THF (30 mL). Add a small portion (approx. 5 mL) of this solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction (an exothermic reaction should be observed).
-
Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour to ensure complete consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) with vigorous stirring until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxy-α-(methylsulfanyl) ester.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Methyl 3-hydroxy-2-(methylsulfanyl)-3-phenylpropanoate.
Part 2: Swern Oxidation - Conversion to the β-Keto Ester
The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine. [1][2][3]This method is particularly advantageous for substrates sensitive to harsh oxidizing conditions and is compatible with the sulfide moiety present in our intermediate. [4]
Mechanism of the Swern Oxidation
-
Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form an electrophilic sulfur species, the chlorodimethylsulfonium salt.
-
Formation of Alkoxysulfonium Salt: The β-hydroxy ester intermediate attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.
-
Deprotonation and Ylide Formation: Triethylamine, acting as a base, deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide.
-
β-Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the β-keto ester, dimethyl sulfide, and triethylammonium chloride.
Caption: Key steps in the Swern oxidation mechanism.
Experimental Protocol: Synthesis of Methyl 2-(methylsulfanyl)-3-oxo-3-phenylpropanoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |
| Methyl 3-hydroxy-2-(methylsulfanyl)-3-phenylpropanoate | 226.29 | 5.0 | 1.13 g |
| Oxalyl chloride | 126.93 | 7.5 | 0.65 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 10.0 | 0.71 mL |
| Triethylamine (Et₃N) | 101.19 | 25.0 | 3.48 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
| Water | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (7.5 mmol) in anhydrous DCM (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: To the cold oxalyl chloride solution, add a solution of DMSO (10.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes. Stir the resulting mixture for 15 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of Methyl 3-hydroxy-2-(methylsulfanyl)-3-phenylpropanoate (5.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes. Stir the reaction mixture for 30 minutes at -78 °C.
-
Quenching: Add triethylamine (25.0 mmol) dropwise to the reaction mixture. After the addition, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Add water (20 mL) to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Methyl 2-(methylsulfanyl)-3-oxo-3-phenylpropanoate.
Best Practices and Troubleshooting
-
Zinc Activation: The activation of zinc is crucial for the success of the Reformatsky reaction. Inadequate activation will lead to slow or no reaction.
-
Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Low-Temperature Control: The Swern oxidation must be carried out at low temperatures (-78 °C) to prevent decomposition of the active oxidizing species and side reactions.
-
Odor Management: The Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution. [2]* Optional Desulfurization: The methylsulfanyl group can be removed if desired, typically using Raney nickel or other desulfurization agents. [5][6]This step should be performed after the synthesis of the β-keto ester.
Safety and Handling
-
This compound: Based on its structural similarity to methyl bromoacetate, this compound should be handled as a toxic and corrosive substance. It is a lachrymator and can cause severe skin and eye burns. [7][8][9][10][11]Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.
-
DMSO: Can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Triethylamine: Flammable and corrosive.
References
- Swern, D. et al. J. Org. Chem. 1978, 43 (12), pp 2480–2482.
-
Chem-Station. Swern Oxidation. [Link]
-
Organic Letters. Desulfurization of Thiols for Nucleophilic Substitution. [Link]
-
The Journal of Organic Chemistry. Synthesis of .beta.-keto esters by the Reformatsky reaction of 3-acyloxazolidin-2-ones and -thiazolidine-2-thiones. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Organic Reactions. The Reformatsky Reaction. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
ResearchGate. Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions. [Link]
-
ResearchGate. Synthesis of anhydrides by desulphurization of thioesters. [Link]
-
Wikipedia. Methyl 2-bromoacetate. [Link]
-
Journal of the Chemical Society, Chemical Communications. Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. [Link]
-
Michigan State University Chemistry. Swern Oxidation Procedure. [Link]
-
RSC Advances. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
ResearchGate. DESULPHURIZATIONS OF THIOESTERS. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
CORA. Selective β-oxidation of α-sulfanyl amides. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Science of Synthesis. 15.1.5.2.1 Oxidation of Peptide α-Hydroxy Esters and α-Hydroxyamides. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
ResearchGate. Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
The Strategic Utility of Methyl 2-bromo-2-(methylsulfanyl)acetate in One-Pot Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency and molecular complexity from simple, readily available starting materials is paramount. One-pot reactions, wherein multiple synthetic transformations are executed in a single reaction vessel, have emerged as a cornerstone of this endeavor, minimizing purification steps, solvent waste, and reaction time. Within this paradigm, the selection of appropriate building blocks is critical. Methyl 2-bromo-2-(methylsulfanyl)acetate is a unique and highly functionalized reagent, poised for strategic application in one-pot syntheses, particularly for the construction of medicinally relevant heterocyclic scaffolds.
This technical guide delves into the synthetic potential of this compound, offering a detailed exploration of its reactivity and providing field-proven insights into its application in one-pot strategies. We will present detailed protocols for the synthesis of valuable thiazole and thiophene derivatives, underpinned by a thorough discussion of the reaction mechanisms and experimental considerations.
Reactivity Profile: The Duality of Functionality
The synthetic utility of this compound stems from the dual reactivity imparted by the bromine atom and the methylsulfanyl group, both positioned at the α-carbon of the ester. This unique arrangement offers several avenues for chemical transformation:
-
Electrophilic α-Carbon: The presence of the electron-withdrawing bromine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This is the primary mode of reactivity exploited in many synthetic applications.
-
Leaving Group Potential: Both the bromide and, under certain conditions, the methylsulfanyl group can act as leaving groups, facilitating sequential substitution or elimination reactions.
-
Modulation of Acidity: The sulfur atom can influence the acidity of the α-proton, although in this case, the presence of the bromine atom dominates the reactivity at this position.
This confluence of functional groups allows for the design of elegant one-pot sequences where initial nucleophilic substitution at the α-carbon is followed by an intramolecular cyclization, often driven by the subsequent reactivity of the ester or the methylsulfanyl moiety.
One-Pot Synthesis of 4-(Methylsulfanyl)thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[1][2] this compound serves as an ideal α-halocarbonyl component for the one-pot synthesis of substituted 4-(methylsulfanyl)thiazoles, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale
The one-pot synthesis of a 2-amino-4-(methylsulfanyl)thiazole derivative proceeds through a tandem nucleophilic substitution and intramolecular cyclization-dehydration sequence.
Caption: Proposed mechanism for the Hantzsch-type synthesis of 4-(methylsulfanyl)thiazoles.
Experimental Protocol: One-Pot Synthesis of Methyl 2-amino-4-(methylsulfanyl)thiazole-5-carboxylate
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq) and absolute ethanol (30 mL).
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
To this solution, add this compound (1.0 eq) dropwise over 5 minutes.
-
Add triethylamine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Methyl 2-amino-4-(methylsulfanyl)thiazole-5-carboxylate.
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) for a 10 mmol scale |
| This compound | 1.0 | 213.08 | 2.13 g |
| Thiourea | 1.0 | 76.12 | 0.76 g |
| Triethylamine | 1.1 | 101.19 | 1.54 mL (d=0.726 g/mL) |
One-Pot Synthesis of Substituted Thiophenes
The construction of highly substituted thiophenes can be achieved through various multi-component reactions, often involving an α-halocarbonyl compound.[3][4] A plausible one-pot strategy utilizing this compound involves a reaction with an active methylene compound and a sulfur source, reminiscent of the Gewald aminothiophene synthesis.
Mechanistic Rationale
This proposed one-pot synthesis proceeds through a sequence of base-catalyzed reactions, including a Knoevenagel-type condensation, nucleophilic substitution, and intramolecular cyclization, followed by aromatization.
Caption: Workflow for the proposed one-pot synthesis of substituted thiophenes.
Experimental Protocol: Proposed One-Pot Synthesis of a 3-Amino-4-methoxycarbonyl-4-(methylsulfanyl)thiophene Derivative
Materials:
-
This compound
-
Malononitrile
-
Sodium sulfide nonahydrate
-
Ethanol (absolute)
-
Sodium ethoxide (freshly prepared or commercial solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol (40 mL) with cooling. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
To the sodium ethoxide solution, add malononitrile (1.0 eq) and stir for 15 minutes at room temperature.
-
Add sodium sulfide nonahydrate (1.1 eq) to the mixture and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted thiophene.
Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems. The progress of the reactions can be reliably monitored by Thin Layer Chromatography (TLC), allowing for the determination of reaction completion. The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. Expected spectroscopic data for the proposed products would include characteristic shifts for the methyl ester and methylsulfanyl protons, as well as signals corresponding to the newly formed heterocyclic ring protons and carbons.
Conclusion: A Gateway to Molecular Diversity
This compound is a potent and versatile reagent for the efficient construction of complex heterocyclic systems via one-pot synthetic strategies. The methodologies presented in this guide for the synthesis of thiazole and thiophene derivatives highlight its potential for generating libraries of novel compounds for applications in drug discovery and materials science. The dual functionality of this building block opens avenues for further exploration in the development of innovative tandem and multi-component reactions.
References
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Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2397. [Link]
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Choi, H. D., et al. (2009). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563. [Link]
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L. G. S. de Andrade, M. C. S. de Mattos. (2018). A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles and 2-Amino-1,3-selenazoles. Synthesis, 50(23), 4867-4874. [Link]
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Asif, M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5963. [Link]
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Hossaini, Z., et al. (2020). A highly efficient one-pot synthesis of thiophene derivatives. Scientific Reports, 10, 12345. [Link]
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El-Metwaly, N. M., et al. (2020). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Journal of Heterocyclic Chemistry, 57(9), 3368-3381. [Link]
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Heravi, M. M., et al. (2019). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Molecules, 24(1), 123. [Link]
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Downey, C. W., et al. (2013). One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(23), 12211-12216. [Link]
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Babaei, S. E., et al. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 52-58. [Link]
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The Alchemist's Modern Toolkit: Advanced Synthetic Strategies in the Genesis of Pharmacologically Active Compounds
Foreword: From Bench to Bedside – The Synthetic Imperative
In the intricate tapestry of drug discovery and development, synthetic chemistry is the vibrant thread that weaves together conceptual molecular designs with tangible, life-altering therapeutics. The journey from a promising biological hypothesis to a marketed pharmaceutical is arduous and fraught with challenges, with the synthesis of the active pharmaceutical ingredient (API) often representing a critical bottleneck. Modern synthetic methodologies have risen to this challenge, offering unprecedented levels of efficiency, selectivity, and sustainability, thereby accelerating the pace of innovation in medicine.
This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere compilation of reactions, but a curated exploration of powerful synthetic strategies that have proven their mettle in the synthesis of complex, pharmacologically active compounds. We will delve into the "why" behind the "how," providing not just protocols, but also the mechanistic rationale and field-proven insights that underpin these elegant chemical transformations. Our focus will be on methodologies that have redefined the art of the possible: asymmetric synthesis, continuous flow chemistry, biocatalysis, palladium-catalyzed cross-coupling, and C-H functionalization. Through detailed application notes, step-by-step protocols, and illustrative examples of blockbuster drugs, we aim to equip you with the knowledge to harness these transformative tools in your own quest for the medicines of tomorrow.
Asymmetric Synthesis: The Art of Chirality in Drug Design
The vast majority of biological molecules are chiral, and consequently, the different enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] It is therefore imperative to synthesize chiral drugs as single enantiomers. Asymmetric synthesis, the science of creating chiral molecules with a preference for one enantiomer, has become an indispensable tool in the pharmaceutical industry.[2] One of the most powerful techniques in this realm is the asymmetric hydrogenation of prochiral olefins, particularly enamides, to generate chiral amines, a common motif in many pharmaceuticals.
Application Note: Asymmetric Hydrogenation in the Synthesis of Sitagliptin
Sitagliptin, the active ingredient in the type 2 diabetes medication Januvia®, features a chiral β-amino acid core. An early, highly efficient synthesis of this crucial fragment was developed by Merck, employing a rhodium-catalyzed asymmetric hydrogenation of a stereoselectively prepared Z-enamine.[3][4] This approach is a testament to the power of transition metal catalysis in establishing key stereocenters with high fidelity.
Rationale and Field Insights:
The choice of a rhodium catalyst paired with a chiral phosphine ligand, specifically a Josiphos-type ligand, is central to the success of this transformation.[4] Rhodium(I) complexes are well-known for their ability to activate molecular hydrogen and catalyze the hydrogenation of unsaturated bonds. The chiral ligand creates a chiral environment around the metal center, which allows for facial discrimination of the prochiral enamine substrate. This leads to the preferential formation of one enantiomer of the product. The high pressure of hydrogen gas is employed to ensure a sufficient concentration of dissolved hydrogen in the reaction medium, thereby promoting a high reaction rate. The selection of methanol as the solvent is likely due to its ability to dissolve both the substrate and the catalyst, as well as its compatibility with the hydrogenation conditions.
The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides is believed to proceed through the "unsaturated pathway".[3] The enamide substrate first coordinates to the chiral rhodium catalyst. This is followed by the oxidative addition of hydrogen to the rhodium center. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product regenerates the active catalyst and furnishes the chiral amine. The enantioselectivity is determined by the relative stability of the diastereomeric catalyst-substrate complexes.
Caption: Workflow for the asymmetric synthesis of a Sitagliptin precursor.
| Parameter | Value |
| Drug | Sitagliptin |
| Reaction | Asymmetric Hydrogenation |
| Catalyst | Rh(I)/tBu-JOSIPHOS |
| Substrate | Z-enamine of prositagliptin |
| Key Conditions | High pressure H₂, Methanol solvent |
| Enantiomeric Excess | >99% ee |
| Yield | High (up to 65% overall isolated yield) |
Table 1: Key parameters for the asymmetric hydrogenation step in Sitagliptin synthesis.[4]
Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is adapted from the highly efficient synthesis reported by Merck.[4]
Materials:
-
Dehydrositagliptin (Z-enamine precursor)
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
(R)-(−)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (tBu-JOSIPHOS)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar and temperature/pressure controls
-
Schlenk line for inert atmosphere techniques
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, charge the autoclave with [Rh(cod)₂]BF₄ (0.15 mol%) and tBu-JOSIPHOS (0.165 mol%). Add a portion of the degassed methanol and stir the mixture for 30 minutes to form the active catalyst.
-
Substrate Addition: Dissolve the dehydrositagliptin precursor in the remaining degassed methanol and add the solution to the autoclave via cannula transfer.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 90 psi) and heat to the reaction temperature (e.g., 50 °C).
-
Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. The reaction mixture can be concentrated under reduced pressure. The resulting crude product is then carried forward to the final deprotection and salt formation steps to yield sitagliptin phosphate.[4]
-
Purification: The final product is typically purified by crystallization to achieve high chemical and optical purity.
Continuous Flow Chemistry: The Future of API Manufacturing
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing pharmaceutical manufacturing.[5][6] This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. The small reactor volumes enhance heat and mass transfer, allowing for reactions to be run under conditions that would be hazardous on a large scale in a batch process.
Application Note: A Three-Minute Continuous Flow Synthesis of Ibuprofen
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). A remarkable continuous-flow synthesis of ibuprofen has been developed that accomplishes the entire three-step synthesis in just three minutes of total residence time.[7][8] This process highlights the power of flow chemistry to dramatically accelerate reaction times and improve process efficiency.
Rationale and Field Insights:
This synthesis cleverly integrates three key chemical transformations: a Friedel-Crafts acylation, a 1,2-aryl migration, and a hydrolysis step.[7] The Friedel-Crafts acylation is performed under neat (solvent-free) conditions, which is highly efficient but can be difficult to control in a batch reactor due to the exothermic nature of the reaction. In a flow reactor, the excellent heat transfer properties allow for precise temperature control, preventing runaway reactions. The use of a strong Lewis acid like AlCl₃ is standard for this transformation. The subsequent 1,2-aryl migration and hydrolysis are also performed in flow, with in-line quenching and work-up steps, eliminating the need for intermediate isolation and purification. This "telescoping" of reactions is a major advantage of flow chemistry, saving time, reducing waste, and increasing overall yield.
Caption: Schematic of the multi-step continuous flow synthesis of Ibuprofen.
| Parameter | Value |
| Drug | Ibuprofen |
| Methodology | Continuous Flow Chemistry |
| Key Reactions | Friedel-Crafts Acylation, 1,2-Aryl Migration, Hydrolysis |
| Total Residence Time | ~3 minutes |
| Key Advantages | High throughput, enhanced safety, no intermediate isolation |
| Overall Yield | 83% |
Table 2: Key parameters for the continuous flow synthesis of Ibuprofen.[7]
Detailed Protocol: Continuous Flow Friedel-Crafts Acylation (Step 1 of Ibuprofen Synthesis)
This protocol is a conceptual representation based on the published work.[7][9] The actual setup would require specialized flow chemistry equipment.
Materials:
-
Isobutylbenzene
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
1 M Hydrochloric acid (for quenching)
Equipment:
-
Syringe pumps for reagent delivery
-
T-mixer for reagent mixing
-
Coil reactor (e.g., PFA tubing) immersed in a temperature-controlled bath
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry system as shown in the diagram above for the first step. Ensure all connections are secure.
-
Reagent Preparation: Prepare two separate streams. Stream A: Isobutylbenzene. Stream B: A solution or slurry of AlCl₃ in propionyl chloride.
-
Initiating the Flow: Using syringe pumps, introduce the two reagent streams into the T-mixer at the desired flow rates. The stoichiometry is controlled by the relative flow rates.
-
Reaction in the Coil Reactor: The mixed stream enters the heated coil reactor (PFR 1). The temperature and residence time (determined by the reactor volume and total flow rate) are precisely controlled.
-
In-line Quenching: The output from the reactor is directly mixed with a stream of 1 M HCl in a second T-mixer to quench the reaction and decompose the AlCl₃ complex.
-
Collection: The quenched reaction mixture is passed through a back-pressure regulator and collected for the next step in the continuous synthesis.
Biocatalysis: Nature's Synthetic Machinery
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical catalysis.[10] Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, reducing the environmental impact of chemical processes.[11][12]
Application Note: Transaminase-Catalyzed Asymmetric Synthesis of Sitagliptin
A groundbreaking second-generation synthesis of Sitagliptin developed by Merck and Codexis replaced the rhodium-catalyzed hydrogenation with a highly efficient biocatalytic transamination.[2] This process, which received a Presidential Green Chemistry Challenge Award, showcases the transformative potential of biocatalysis in pharmaceutical manufacturing.
Rationale and Field Insights:
The key to this process was the development of a highly engineered ω-transaminase enzyme.[2] Natural transaminases did not have sufficient activity and stability for the bulky prositagliptin ketone. Through a process of directed evolution, the enzyme was mutated and optimized to efficiently convert the prochiral ketone into the desired (R)-enantiomer of sitagliptin with exceptional enantiomeric excess (>99.95%).[5] Isopropylamine is used as a cheap and readily available amine donor, and the pyridoxal-5'-phosphate (PLP) cofactor is essential for the enzyme's catalytic activity. The reaction is run in a biphasic system or with a co-solvent like DMSO to overcome the low aqueous solubility of the substrate.[5] This enzymatic route offers significant advantages over the chemical process, including increased yield, reduced waste, and elimination of the need for a precious metal catalyst.[5]
Caption: Biocatalytic transamination for the synthesis of Sitagliptin.
| Parameter | Value |
| Drug | Sitagliptin |
| Enzyme | Engineered ω-Transaminase |
| Reaction | Asymmetric Transamination |
| Substrate | Prositagliptin ketone |
| Amine Donor | Isopropylamine |
| Enantiomeric Excess | >99.95% ee |
| Key Advantages | High yield, reduced waste, no heavy metals |
Table 3: Key parameters for the biocatalytic synthesis of Sitagliptin.[2][5]
Detailed Protocol: Transaminase-Catalyzed Synthesis of Sitagliptin
This is a generalized protocol based on the principles of the published manufacturing process.[2][5]
Materials:
-
Prositagliptin ketone
-
Engineered ω-transaminase (e.g., CDX-036 or a similar evolved enzyme)[5]
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., triethanolamine buffer, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Heptane (for extraction)
Equipment:
-
Jacketed glass reactor with overhead stirring, pH, and temperature control
-
pH meter and titrator for pH control
-
Centrifuge or filtration setup for enzyme removal
Procedure:
-
Reaction Setup: To the jacketed reactor, add the buffer solution and PLP.
-
Enzyme and Substrate Addition: Add the engineered transaminase enzyme. In a separate vessel, dissolve the prositagliptin ketone in DMSO and add this solution to the reactor.
-
pH Adjustment and Amine Donor Addition: Adjust the pH of the mixture to the optimal range for the enzyme (e.g., pH 8.5) using a suitable base. Add the isopropylamine amine donor.
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 45-50 °C) and stir. Maintain the pH throughout the reaction by the controlled addition of an acid, as the reaction consumes the amine donor and generates a more basic product.
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine product by HPLC.
-
Work-up: Once the reaction reaches completion, cool the mixture. The product can be extracted into an organic solvent like heptane. The aqueous layer containing the enzyme can potentially be recycled.
-
Isolation and Purification: The organic extract is washed and concentrated. The sitagliptin free base is then isolated and can be further purified by crystallization as the phosphate salt.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7] The 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki underscores the profound impact of this field.[7] Two of the most widely used cross-coupling reactions in the pharmaceutical industry are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[13][14]
Application Note: Suzuki-Miyaura Coupling in the Synthesis of Valsartan
Valsartan, an angiotensin II receptor blocker used to treat high blood pressure, contains a key biphenyl scaffold. The industrial synthesis of Valsartan heavily relies on the Suzuki-Miyaura coupling to construct this critical C-C bond.[15][16]
Rationale and Field Insights:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[16] This reaction is favored in industrial settings due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. A variety of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands can be employed. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle. The reaction is typically carried out in a mixture of an organic solvent and water.
Caption: General workflow for the synthesis of the Valsartan biphenyl core via Suzuki-Miyaura coupling.
| Parameter | Value |
| Drug | Valsartan |
| Reaction | Suzuki-Miyaura Coupling |
| Reactants | Aryl halide and Arylboronic acid |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Key Conditions | Base (e.g., K₂CO₃), Aqueous/Organic solvent |
| Bond Formed | Aryl-Aryl C-C bond |
| Yield | High |
Table 4: Key parameters for the Suzuki-Miyaura coupling in Valsartan synthesis.[15][16]
Detailed Protocol: Suzuki-Miyaura Coupling for a Valsartan Intermediate
This protocol is a representative procedure based on published synthetic routes.[15][17]
Materials:
-
4'-Bromomethyl-2-cyanobiphenyl (or a suitable precursor aryl halide)
-
(2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)boronic acid (or a suitable precursor boronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To the three-neck flask, add the aryl halide, the arylboronic acid, and potassium carbonate.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of toluene, ethanol, and water). Purge the flask with nitrogen for 15-20 minutes. Add the palladium catalyst under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the biphenyl intermediate.
C-H Functionalization: The Direct Approach
C-H functionalization is a rapidly evolving field that aims to directly convert ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[9][18] This strategy offers a more atom- and step-economical approach to the synthesis of complex molecules and is particularly powerful for the late-stage modification of drug candidates.[14]
Application Note: Rhodium-Catalyzed C-H Activation/Annulation in the Synthesis of Ramelteon
Ramelteon, a melatonin receptor agonist for the treatment of insomnia, possesses a complex tricyclic indeno[5,4-b]furan core. A concise and elegant synthesis of this core structure has been achieved using a rhodium-catalyzed vinyl ether annulation via directed C-H bond activation.[17][19]
Rationale and Field Insights:
This synthesis utilizes a directing group (in this case, an N-methoxy amide) to guide the rhodium catalyst to a specific ortho C-H bond on an aromatic ring.[1] The catalyst then mediates the coupling of this C-H bond with a vinyl ether, leading to the formation of a new ring system. This type of C-H activation/annulation cascade allows for the rapid construction of complex polycyclic structures from relatively simple starting materials. The use of a rhodium catalyst is key, as Rh(III) species are known to be effective in promoting such transformations. This strategy significantly shortens the synthetic route to Ramelteon compared to previous approaches.[19]
Caption: Strategy for the synthesis of the Ramelteon core via C-H activation.
| Parameter | Value |
| Drug | Ramelteon |
| Reaction | Rh-catalyzed C-H Activation/Annulation |
| Key Feature | Directing group-assisted C-H activation |
| Catalyst | Rhodium(III) complex |
| Bond Formation | C-C and C-O bond formation in a cascade |
| Advantage | Rapid construction of complex polycyclic core |
Table 5: Key parameters for the C-H activation approach to Ramelteon.[17][19]
Detailed Protocol: Rhodium-Catalyzed Vinyl Ether Annulation
This is a representative protocol for a directed C-H activation/annulation reaction, inspired by the synthesis of the Ramelteon core.[17][19]
Materials:
-
Aromatic substrate with a directing group (e.g., an N-methoxybenzamide derivative)
-
Vinyl ether
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Equipment:
-
Schlenk tube or similar reaction vessel for reactions under inert atmosphere
-
Heating block or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aromatic substrate, the rhodium catalyst precursor [RhCp*Cl₂]₂, and the silver salt AgSbF₆ (which acts as a halide scavenger to generate the active cationic Rh(III) species).
-
Reagent Addition: Evacuate and backfill the tube with argon or nitrogen. Add the anhydrous solvent, followed by the vinyl ether via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-100 °C). Stir the reaction for the specified time.
-
Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with a suitable solvent (e.g., dichloromethane).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired annulated product.
Conclusion: The Evolving Landscape of Pharmaceutical Synthesis
The synthetic strategies outlined in this guide represent the forefront of chemical innovation in the pharmaceutical sciences. From the stereochemical precision of asymmetric catalysis to the intensified efficiency of flow chemistry, the green and selective power of biocatalysis, the robust bond-forming capabilities of cross-coupling, and the elegant directness of C-H functionalization, these methodologies are empowering chemists to create complex, life-saving molecules with greater speed, efficiency, and sustainability than ever before. As our understanding of disease deepens and the molecular targets for therapeutic intervention become more complex, the continued evolution of synthetic chemistry will remain the engine of progress, turning the promise of new medicines into a reality for patients worldwide.
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Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PubMed Central. Available at: [Link]
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Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. PubMed. Available at: [Link]
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Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Available at: [Link]
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Enhancing the biocatalytic manufacture of the key intermediate of atorvastatin by focused directed evolution of halohydrin dehalogenase. PubMed Central. Available at: [Link]
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Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]
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Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters. Available at: [Link]
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Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. Available at: [Link]
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Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development. Available at: [Link]
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Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed Central. Available at: [Link]
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Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Sci-Hub. Available at: [Link]
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A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 9. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
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- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Reactions of Methyl 2-bromo-2-(methylsulfanyl)acetate with Strong Bases
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-bromo-2-(methylsulfanyl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using strong bases with this versatile reagent. Our goal is to empower you with the knowledge to anticipate, mitigate, and resolve experimental issues, ensuring the success of your synthetic endeavors.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, featuring a reactive α-bromo-α-thioether ester moiety. The presence of these functional groups allows for a variety of transformations, most notably the generation of a stabilized carbanion or enolate upon treatment with a strong base. This intermediate can then be engaged in various carbon-carbon bond-forming reactions. However, the interplay of the bromine, methylsulfanyl, and methyl ester groups can also lead to a range of undesired side reactions. This guide will illuminate these potential pitfalls and provide strategies to navigate them effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Yield of the Desired C-Alkylated Product
Question: I am attempting to perform an alkylation reaction by deprotonating this compound with a strong base, followed by the addition of an alkyl halide. However, I am observing a low yield of my target product and the formation of several byproducts. What could be the cause?
Answer: Low yields in this reaction are often attributable to a series of competing side reactions that consume the starting material, the intermediate enolate, or the desired product. The primary culprits are outlined below, along with targeted troubleshooting strategies.
-
Elimination Reaction: Strong bases can promote the elimination of HBr from the starting material, leading to the formation of Methyl 2-(methylsulfanyl)acrylate. This is particularly prevalent with sterically hindered bases or at elevated temperatures.[1][2]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under basic conditions, especially in the presence of water, forming the corresponding carboxylate salt.[3][4][5] This consumes both the starting material and the base.
-
Self-Condensation (Darzens-type Reaction): The enolate generated from this compound can act as a nucleophile and attack the carbonyl group of an unreacted molecule of the starting material. This can initiate a cascade of reactions, leading to complex oligomeric byproducts. A variation of the Darzens condensation can occur if an external aldehyde or ketone is present.[6][7][8][9][10]
-
Pummerer-type Rearrangement Precursors: While a classic Pummerer rearrangement requires oxidation of the sulfide to a sulfoxide, the reactive nature of the α-bromo thioether under basic conditions can lead to unexpected rearrangements.[11][12][13]
Caption: Troubleshooting workflow for low alkylation yield.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction to consider when using this compound with a strong base?
A1: The most significant and often unavoidable side reaction is elimination. The α-proton is acidic due to the adjacent ester and sulfur atom, and the bromine is a good leaving group. Strong bases can readily abstract a proton, and subsequent elimination of the bromide ion is often a low-energy pathway, especially at temperatures above -40 °C.
Q2: Can I use a milder base to avoid these side reactions?
A2: While using a milder base might seem intuitive, it may not be effective for the desired deprotonation. The pKa of the α-proton in this compound requires a strong base to generate a sufficient concentration of the enolate for subsequent reactions. Using a weaker base may result in an incomplete reaction or favor other pathways like direct SN2 displacement of the bromide by the base itself if it is also nucleophilic.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role. Protic solvents like ethanol or water will lead to rapid hydrolysis of the ester and can also participate in protonolysis of the enolate intermediate.[3][5] Aprotic polar solvents like THF or diethyl ether are generally preferred as they can solvate the metal cation of the base without interfering with the reaction.
Q4: I am observing the formation of a product that appears to be a dimer of my starting material. What is happening?
A4: The formation of a dimer strongly suggests a self-condensation reaction. The enolate of one molecule is acting as a nucleophile and attacking the carbonyl carbon of another molecule of the starting material. This is more likely to occur if the concentration of the enolate is high and the electrophile is not added promptly or is not sufficiently reactive.
Q5: Are there any specific analytical techniques that can help me identify these side products?
A5: Yes, a combination of techniques is recommended. 1H and 13C NMR spectroscopy can help identify the structural motifs of the byproducts. For instance, the appearance of vinyl proton signals in the 1H NMR spectrum would suggest an elimination product. Mass spectrometry (GC-MS or LC-MS) is invaluable for determining the molecular weights of the byproducts, which can help differentiate between elimination products, hydrolysis products, and self-condensation products.
Data Summary Table: Influence of Reaction Parameters
| Parameter | Condition | Likely Side Reaction(s) Favored | Recommendation |
| Base | Sodium Ethoxide | Elimination, Hydrolysis, Self-Condensation | Use a non-nucleophilic, hindered base like LDA or LiHMDS. |
| Potassium tert-butoxide | Elimination | Favorable for elimination; avoid if alkylation is the goal. | |
| Lithium Diisopropylamide (LDA) | Minimized side reactions | Ideal for generating the enolate at low temperatures. | |
| Temperature | > -20 °C | Elimination, Self-Condensation | Maintain reaction temperature at -78 °C. |
| Room Temperature | Rapid decomposition and multiple side reactions | Strictly avoid. | |
| Solvent | Ethanol | Hydrolysis, Elimination | Use anhydrous aprotic solvents like THF or diethyl ether. |
| Tetrahydrofuran (THF) | Generally good, but must be anhydrous | Dry rigorously before use. | |
| Addition Rate | Fast addition of base | Localized high concentration leading to self-condensation | Add base slowly to a cooled solution of the substrate. |
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Desired Alkylation vs. Side Reactions
Caption: Competing reaction pathways.
Experimental Protocols: Mitigation Strategies in Practice
Protocol: Optimized Alkylation of this compound
This protocol is designed to minimize side reactions and maximize the yield of the C-alkylated product.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at this temperature.
-
Slowly add the freshly prepared LDA solution dropwise to the solution of the ester at -78 °C over 20-30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add a solution of the alkylating agent (e.g., an alkyl halide, 1.1 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
-
Choi, H. Y., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2397. [Link]
- Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters in the presence of a base. Comptes Rendus de l'Académie des Sciences, 139, 1214.
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. [Link]
- Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291.
-
Save My Exams. (2025). Elimination Reactions of Halogenoalkanes. A Level Chemistry. [Link]
-
Wikipedia. Darzens reaction. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. savemyexams.com [savemyexams.com]
- 3. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 9. jk-sci.com [jk-sci.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 12. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-bromo-2-(methylsulfanyl)acetate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-bromo-2-(methylsulfanyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the alpha-bromination of Methyl 2-(methylsulfanyl)acetate. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in an inert solvent.
Q2: What are the critical safety precautions when working with this compound and its reagents?
This compound is expected to be a lachrymator and a corrosive substance, similar to other alpha-bromo esters.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Bromine is highly corrosive and toxic, and NBS is an irritant; handle these reagents with extreme care.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting material, Methyl 2-(methylsulfanyl)acetate, and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Q4: What are the expected physical properties of this compound?
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
Potential Causes:
-
Inactive Brominating Agent: The brominating agent (NBS or Br₂) may have degraded due to improper storage or exposure to moisture.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Poor Quality Starting Material: The starting material, Methyl 2-(methylsulfanyl)acetate, may contain impurities that inhibit the reaction.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of NBS or purify it before use. If using Br₂, ensure it is dry and has not been exposed to light for extended periods.
-
Optimize Reaction Conditions:
-
Time: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
-
Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. A detailed study of the effect of temperature on yield can be beneficial.
-
-
Purify Starting Material: Purify Methyl 2-(methylsulfanyl)acetate by distillation before use.
-
Solvent Selection: Use anhydrous solvents such as carbon tetrachloride (CCl₄), dichloromethane (DCM), or acetonitrile (MeCN).
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Causes:
-
Over-bromination: The reaction conditions may be too harsh, leading to the formation of di-bromo species.
-
Side Reactions with the Sulfide Group: The methylsulfanyl group is susceptible to oxidation by the brominating agent, especially Br₂, which can lead to the formation of sulfoxide or sulfone byproducts.
-
Reaction with Solvent: Some solvents may react with the brominating agent or intermediates.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting over-bromination.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than Br₂ and may reduce the incidence of side reactions.
-
Temperature Control: Running the reaction at a lower temperature can improve selectivity.
-
Inert Solvent: Ensure the use of a non-reactive, anhydrous solvent.
Problem 3: Product Decomposition During Work-up or Purification
Potential Causes:
-
Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially in the presence of water and base.
-
Thermal Instability: Alpha-bromo esters can be thermally labile and may decompose at elevated temperatures during distillation.
-
Reaction with Purification Media: The product may react with the stationary phase during column chromatography (e.g., silica gel).
Solutions:
-
Anhydrous Work-up: Use anhydrous conditions during the work-up procedure. Wash the organic layer with brine to remove water and dry it thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Avoid High Temperatures: If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Careful Chromatography: If using column chromatography, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on the alpha-bromination of esters.
Materials:
-
Methyl 2-(methylsulfanyl)acetate
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(methylsulfanyl)acetate (1.0 eq).
-
Dissolve the starting material in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase: Hexane/Ethyl Acetate (e.g., 9:1 or 4:1 v/v)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot the reaction mixture, the starting material (as a reference), and a co-spot (reaction mixture and starting material) on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material and product should appear as dark spots.
-
Further visualization can be achieved by dipping the plate in a potassium permanganate stain, which will react with the sulfide group.
Data Presentation
Table 1: Effect of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Brominating Agent | NBS | Br₂ | NBS | NBS may offer higher selectivity and fewer byproducts. |
| Solvent | CCl₄ | DCM | MeCN | All are suitable, but CCl₄ is often used for radical brominations. |
| Temperature | Reflux | Room Temp | 0 °C | Higher temperatures increase reaction rate but may decrease selectivity. |
| Initiator | AIBN | Benzoyl Peroxide | UV light | All can initiate radical bromination; choice may depend on reaction scale and setup. |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]
-
Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2489. [Link]
-
Li, J., et al. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 15(5), 3276-3283. [Link]
- U.S. Patent No. US2876255A. (1959). Preparation of bromo acids and esters.
-
Davi, M., et al. (2011). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. Organic Syntheses, 88, 368-377. [Link]
-
Roy, P. J., et al. (2006). Methyl azidoacetate. Organic Syntheses, 83, 187-193. [Link]
-
Wikipedia. (2023). Methyl 2-bromoacetate. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
De Kimpe, N., & Verhé, R. (2007). Synthetic Access to Aromatic α-Haloketones. Symmetry, 2(3), 1234-1263. [Link]
-
Rosa, G. R., et al. (2005). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Natural Product Communications, 1(1), 31-34. [Link]
- WO2004063149A1. (2004). Method for preparing methyl 2-diphenylmethylsulfinylacetate.
- CN101774914B. (2012). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. [Link]
-
Wikipedia. (2023). Ketone halogenation. [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]
-
Alsina, J., et al. (2001). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. Journal of Peptide Research, 58(4), 355-364. [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]
-
Clarke, H. T., & Taylor, E. R. (1922). α-BROMO-n-CAPROIC ACID. Organic Syntheses, 2, 20. [Link]
-
ResearchGate. (n.d.). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? [Link]
-
Dossena, A., & Marchelli, R. (1982). Facile methylthiomethylation of the carboxylic acid with bromodimethylsulfonium bromide. Journal of the Chemical Society, Chemical Communications, (21), 1237. [Link]
-
PubChem. (n.d.). Methyl 2-((3-bromophenyl)thio)acetate. [Link]
-
Wang, Y., et al. (2021). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 143(4), 2011-2019. [Link]
-
Amosova, S. V., et al. (2015). Unexpected reaction of 2-(bromomethyl)-1,3-thiaselenole with ammonium thiocyanate. Russian Journal of Organic Chemistry, 51(2), 287-289. [Link]
-
Petragnani, N., & Comasseto, J. V. (2003). Selective Formation of Methyl α-Methylsulfanyl Dimethylphosphonothioacetate and Thiopropanoate by Phase Transfer Catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(9), 2047-2053. [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. [Link]
Sources
Technical Support Center: Purification of Products from Methyl 2-bromo-2-(methylsulfanyl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-2-(methylsulfanyl)acetate. This versatile reagent is a cornerstone for synthesizing complex molecules containing the α-thioether ester moiety. However, the unique reactivity of the bromine, sulfur, and ester groups can lead to challenging purification scenarios.
This guide is designed to provide in-depth, field-proven insights into purifying reaction products derived from this key starting material. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategies effectively.
Purification Strategy Selection
The first step in any purification is to assess the properties of your crude product and the likely impurities. The choice between chromatography, crystallization, distillation, or a simple extraction is dictated by the physical and chemical characteristics of your target molecule.
Below is a decision-making workflow to help you select the most appropriate primary purification technique.
Caption: Decision workflow for selecting a primary purification method.
Troubleshooting and FAQs in Purification
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of compounds synthesized from this compound.
Section 1: Flash Column Chromatography
Flash chromatography is the most common technique for purifying products derived from this reagent, especially for non-crystalline oils or when impurities have similar polarities.[1][2][3]
Q1: My TLC plate shows significant streaking for my crude product. How can I get clean separation on the column?
A: Streaking on a silica gel TLC plate often indicates that your compound is acidic or can chelate with the silica. The α-thioether ester moiety can sometimes undergo slight hydrolysis to the corresponding carboxylic acid, or residual acidic reagents may be present.
-
Causality: The acidic protons on the silica surface (silanols) can interact strongly with basic compounds or deprotonate acidic ones, causing them to "stick" and elute slowly and broadly (streak).
-
Troubleshooting Steps:
-
Add a Modifier to the Eluent:
-
For neutral or acidic compounds , add 0.5-1% acetic acid to your eluent system. This protonates the compound and suppresses its interaction with the silica, leading to sharper bands.
-
For basic compounds (e.g., if you performed a substitution with an amine), add 0.5-1% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica gel.
-
-
Pre-adsorb the Sample: Dissolve your crude material in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This "dry loading" method often results in better band resolution compared to liquid loading, especially for less soluble compounds.
-
Q2: I see a fast-running, non-UV active yellow band at the solvent front. What is it and how do I remove it?
A: This is almost certainly elemental sulfur (S₈). Sulfur can be a byproduct in reactions involving thioethers, especially if any oxidative or reductive side reactions occur.
-
Causality: Elemental sulfur is highly non-polar and will elute with the solvent front in most normal-phase chromatography systems. It is often soluble in common organic solvents used for extraction.
-
Troubleshooting Steps:
-
Chromatography: Sulfur runs very fast on a column, so it is easily separated from most products of moderate polarity.[4] Simply collect the early fractions containing the sulfur and discard them.
-
Alternative Removal: If your product is not soluble in toluene, you can try washing the crude mixture with toluene, as sulfur is weakly soluble in it.[4] For some compounds, crystallization can also leave elemental sulfur behind in the mother liquor.
-
Q3: My product is co-eluting with an unknown impurity. How can I improve the separation?
A: Co-elution means the selectivity of your chromatographic system is insufficient. You need to change the solvent system to exploit different intermolecular interactions.
-
Causality: Separation on silica gel is based on polar interactions (hydrogen bonding, dipole-dipole). If your product and impurity have very similar polar functional groups, they will elute together.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: The key is to change the nature of the eluent. Instead of simply increasing the percentage of a polar solvent (e.g., ethyl acetate in hexanes), try a completely different solvent system. A common and effective strategy is to switch from a hexane/ethyl acetate system to a hexane/dichloromethane/methanol or a toluene/acetone system.
-
Use a Different Stationary Phase: If changing the mobile phase fails, consider a different stationary phase. Alumina can be effective for less acidic compounds. For more challenging separations, consider reversed-phase (C18) flash chromatography, which separates compounds based on hydrophobicity rather than polarity.
-
Protocol: General Purpose Flash Chromatography
-
TLC Analysis: Identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a flash column with silica gel using your chosen eluent system (the "mobile phase").
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. For better resolution, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column (dry loading).
-
Elution: Run the column using positive pressure (air or nitrogen). Start with the initial, less polar solvent mixture identified by TLC.
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexane). This will first elute non-polar impurities, followed by your product, and finally any highly polar baseline impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Section 2: Crystallization & Recrystallization
If your target compound is a solid, crystallization is a powerful and scalable purification technique that can provide material of very high purity.[5][6]
Q1: My product "oils out" of solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
Causality: This often happens when the solution is too concentrated, cooled too quickly, or when the chosen solvent is too good a solvent for the compound even at low temperatures. Impurities can also inhibit crystallization.
-
Troubleshooting Steps:
-
Dilute and Re-heat: Add more solvent to the oiled-out mixture, heat until everything redissolves, and then allow it to cool much more slowly. An insulated Dewar flask can be used for very slow cooling.
-
Change the Solvent System: Find a solvent in which your compound is less soluble. The ideal recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Often, a binary solvent system (e.g., ethanol/water, dichloromethane/hexane) is required.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.
-
-
Q2: After recrystallization, my product's melting point is still broad and lower than the literature value. Why?
A: A broad or depressed melting point is a classic sign of impurities. This indicates that the initial recrystallization was not sufficient to remove all contaminants.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, which requires less energy (a lower temperature) to break apart. The melting occurs over a range as different parts of the mixture melt at different temperatures.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: Simply recrystallize the material again, ensuring you are not using too much solvent (which would reduce yield) or cooling too rapidly (which can trap impurities).
-
Use a Decolorizing Agent: If the crystals have a color that is not characteristic of the pure compound, impurities may be adsorbed. Before filtering the hot solution, add a small amount of activated charcoal, let it sit for a few minutes, and then filter the hot solution through a pad of Celite to remove the charcoal and the adsorbed impurities.
-
Pre-Purify with Chromatography: Some impurities may have solubility properties very similar to your product. In this case, it's best to first pass the crude material through a quick silica gel "plug" (a short column) to remove the bulk of impurities, and then recrystallize the resulting solid.
-
Protocol: Recrystallization from a Binary Solvent System (e.g., Dichloromethane/Hexane)
-
Dissolution: Dissolve the crude solid product in the minimum amount of hot dichloromethane (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add a few more drops of hot dichloromethane until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Section 3: Aqueous Work-up & Extraction
A proper aqueous work-up is a critical first purification step that removes many water-soluble impurities and reagents before chromatography or crystallization.
Q1: During my extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsions are common when dealing with complex reaction mixtures containing salts and amphiphilic byproducts.
-
Causality: An emulsion is a suspension of fine droplets of one liquid within another, stabilized by surfactants or particulate matter at the interface.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and force the separation of layers.
-
Filter through Celite: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q2: My reaction was performed with a base like potassium hydroxide. How do I properly neutralize and remove it?
A: It is critical to properly neutralize and remove inorganic bases, as they can interfere with subsequent steps, particularly chromatography on silica gel.
-
Causality: Residual base can cause hydrolysis of your ester product or degradation on the acidic silica gel column.
-
Troubleshooting Steps:
-
Acidification: After the reaction, cool the mixture and carefully acidify the aqueous layer with a dilute acid like 1M HCl until the pH is acidic (pH ~1-2).[7] This converts the base into a salt.
-
Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Your organic product will move into the organic layer.[7]
-
Washing: Wash the combined organic layers sequentially with water and then brine. The water wash removes residual acid, and the brine wash helps to remove bulk water before drying.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum.[7][8]
-
| Common Problem | Likely Cause | Recommended Solution |
| Product is an oil | Compound has a low melting point or is impure. | Purify by flash chromatography. |
| Product is water-soluble | Compound is highly polar or ionic. | Use continuous liquid-liquid extraction or reversed-phase chromatography. |
| Reaction byproduct is elemental sulfur | Oxidative or reductive side-reactions. | Remove by chromatography (elutes at solvent front) or crystallization.[4] |
| Persistent emulsion during work-up | Presence of surfactants or fine solids. | Add brine, filter through Celite, or centrifuge. |
| Compound decomposes on silica gel | Compound is acid-sensitive. | Use a neutral stationary phase like alumina or deactivate silica with triethylamine. |
| Ester product hydrolyzes during work-up | Aqueous layers are too basic or acidic for too long. | Perform neutralizations at low temperatures and work quickly. Ensure final organic layer is neutral before concentrating. |
References
-
Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o963. [Link]
-
Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 68(6), o1759. [Link]
- Teva Pharmaceutical Industries Ltd. (2008). An improved process for the preparation of armodafinil.
-
Petko, K. I. (2018). How could I purify organic compound from the sulphur (S8)? ResearchGate. [Link]
- European Patent Office. (1992). Purification process for methyl acetate.
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
- Google Patents. (1950). Dehydrogenation of alcohols with sulfur.
-
Interchim. (2020). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Interchim – Blog. [Link]
- Google Patents. (1998). Hydrolysis of methyl acetate.
-
American Chemical Society. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2019). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). National Center for Biotechnology Information. [Link]
-
Cosmetic Ingredient Review. (2010). PINK BOOK 2 Methyl Acetate CIR EXPERT PANEL MEETING JUNE 28-29, 2010. Cosmetic Ingredient Review. [Link]
-
National Institutes of Health. (2021). Thiol-thiol cross-clicking using bromo-ynone reagents. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2010). Progress in purification of methyl acetate. ResearchGate. [Link]
-
National Institutes of Health. (1953). Preparation of Sulfur of High Purity. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2018). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Patsnap. (2016). Synthesis method of 2-methylphenoxyacetic acid. Eureka. [Link]
-
ResearchGate. (2009). Chemo- and Regioselective Demethylation of 2-Bromo-α-resorcylic Acid Derivatives Using Alkylthiolate Salts. ResearchGate. [Link]
-
ResearchGate. (2003). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. ResearchGate. [Link]
-
MDPI. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. [Link]
-
National Institutes of Health. (2022). A Narrative Review of Sulfur Compounds in Whisk(e)y. National Center for Biotechnology Information. [Link]
-
PubMed. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][7][8][9]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. PubMed. [Link]
-
National Institutes of Health. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). A Comprehensive Approach to the Synthesis of Sulfate Esters. ResearchGate. [Link]
- Google Patents. (1997). Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
-
Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]
-
Cheresources.com. (2019). Organic Sulfur Compound Absorption. Cheresources.com Community. [Link]
- European Patent Office. (1983). Process for producing methyl methoxyacetate.
-
YouTube. (2021). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube. [Link]
-
Suomen Geologinen Seura. (2021). A simplified distillation-based sulfur speciation method for sulfidic soil materials. Geological Society of Finland. [Link]
-
Interchim. (n.d.). Purification - Flash Chromatography. Interchim. [Link]
- Google Patents. (1956).
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
Organic Sulfur Compounds. (1961). Organic Sulfur Compounds. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
Common byproducts in reactions with Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction
Methyl 2-bromo-2-(methylsulfanyl)acetate is a versatile reagent in organic synthesis, valued for its dual functionality that allows for the introduction of both a thioether and an ester moiety. However, its reactivity can also lead to a range of byproducts, complicating reaction work-ups and reducing yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of this reagent. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
What are the main reactive sites of this compound?
The primary reactive site is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. The presence of the adjacent ester and methylsulfanyl groups influences the reactivity of this site. The ester carbonyl group can also be a site for nucleophilic attack, particularly under harsh basic or acidic conditions, leading to hydrolysis.
What are the expected products in a typical nucleophilic substitution reaction?
In a standard SN2 reaction, a nucleophile will displace the bromide, forming a new carbon-nucleophile bond. The general reaction is as follows:
CH3S-CH(Br)-COOCH3 + Nu- -> CH3S-CH(Nu)-COOCH3 + Br-
where Nu- represents a nucleophile.
What are the most common classes of byproducts?
The most frequently encountered byproducts arise from:
-
Hydrolysis: Reaction with water can cleave the ester bond.
-
Elimination: Under basic conditions, elimination of HBr can occur.
-
Oxidation: The thioether can be oxidized to a sulfoxide or sulfone.
How can I minimize byproduct formation?
Minimizing byproduct formation hinges on careful control of reaction conditions. Key strategies include:
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.
-
Temperature Control: Many side reactions are accelerated at higher temperatures.
-
Choice of Base: Use non-nucleophilic, sterically hindered bases to favor the desired reaction over elimination.
-
Inert Atmosphere: Reactions sensitive to oxidation should be run under an inert atmosphere (e.g., nitrogen or argon).
What are the recommended storage and handling conditions?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired substitution product.
Possible Cause 1a: Hydrolysis of the starting material or product.
The ester functionality is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can lead to the formation of 2-bromo-2-(methylsulfanyl)acetic acid or the corresponding salt.
Solution 1a:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents.
-
Aprotic Solvents: Whenever possible, use aprotic solvents.
-
Controlled Work-up: During the work-up, use a buffered aqueous solution or perform the extraction at low temperatures to minimize contact time with water.
Possible Cause 1b: Competing elimination reactions.
The use of strong, sterically unhindered bases can promote elimination reactions, leading to the formation of methyl 2-(methylsulfanyl)acrylate. This is a classic example of the competition between substitution and elimination pathways.[2][3]
Solution 1b:
-
Base Selection: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Nucleophile Choice: Use a "soft" nucleophile if compatible with your desired transformation, as this can favor substitution over elimination.
Problem 2: Presence of an unexpected product with a significantly higher mass.
Possible Cause 2a: Dimerization.
In the presence of a base, the enolate of the product can be formed, which can then act as a nucleophile and react with another molecule of the starting material, leading to dimer formation.
Solution 2a:
-
Slow Addition: Add the base or the starting material slowly to the reaction mixture to maintain a low concentration of the reactive species.
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the dimerization reaction.
Problem 3: Presence of a sulfur-containing impurity that is difficult to separate.
Possible Cause 3a: Oxidation of the methylsulfanyl group.
The thioether is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[4]
Solution 3a:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
Problem 4: Reaction is sluggish or does not go to completion.
Possible Cause 4a: Poor nucleophilicity of the reagent.
If the incoming nucleophile is weak, the reaction rate will be slow.
Solution 4a:
-
Use a More Nucleophilic Salt: If using a neutral nucleophile, consider deprotonating it first to form a more reactive anionic nucleophile.
-
Catalysis: Consider the use of a phase-transfer catalyst for reactions involving two immiscible phases.
Possible Cause 4b: Steric hindrance.
Steric bulk on either the nucleophile or the electrophile can significantly slow down the reaction rate.
Solution 4b:
-
Higher Temperature: Carefully increasing the reaction temperature may be necessary, but be mindful of promoting side reactions.
-
Less Hindered Reagents: If possible, consider a synthetic route that utilizes less sterically hindered reagents.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the nucleophile (1.0 eq.) and a suitable anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent via a syringe pump over 30 minutes.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the quenching and work-up procedure outlined in Protocol 2.
Protocol 2: Quenching and Work-up Procedure to Minimize Hydrolysis
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visual Guides
Diagram 1: Competing Reaction Pathways
Caption: Competing substitution and elimination pathways.
Diagram 2: Hydrolysis Byproduct Formation
Sources
Technical Support Center: Optimizing Alkylation Reactions with Methyl 2-bromo-2-(methylsulfanyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving yields in alkylation reactions utilizing Methyl 2-bromo-2-(methylsulfanyl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and enhance the efficiency of your synthetic routes. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
Section 1: Troubleshooting Guide for Low Yields
Low product yield is one of the most common frustrations in organic synthesis. This section addresses specific issues you may encounter during the alkylation of nucleophiles with this compound and provides actionable solutions.
Question 1: My alkylation reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in these reactions can stem from several factors, primarily related to the generation and stability of the nucleophile (enolate), the choice of reaction conditions, and the potential for side reactions. Let's break down the key areas for optimization.
1.1 Inefficient Enolate Formation
The first critical step in many alkylation reactions is the deprotonation of your active methylene compound to form a nucleophilic enolate.[1] Incomplete deprotonation can lead to a significant portion of your starting material remaining unreacted.
-
The Problem: The chosen base may not be strong enough to fully deprotonate the active methylene compound. The pKa of the base's conjugate acid should be significantly higher than the pKa of the acidic proton on your starting material. For many active methylene compounds, pKa values are in the range of 13 in DMSO.[2]
-
The Solution:
-
Stronger Bases: For less acidic substrates, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often necessary for complete and irreversible enolate formation.[3][4] LDA is a bulky base, which can also help in directing deprotonation to less sterically hindered sites.[5]
-
Matching the Base to the Ester: When using alkoxide bases like sodium ethoxide (NaOEt), ensure the alcohol part of the base matches the ester group of your starting material to prevent transesterification, a common side reaction.[2]
-
Anhydrous Conditions: Moisture can quench the enolate or react with strong bases. Ensure all glassware is oven-dried and solvents are rigorously dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
1.2 Side Reactions Competing with Alkylation
Several side reactions can consume your starting materials and reagents, leading to a diminished yield of the desired alkylated product.
-
The Problem:
-
Dialkylation: If your active methylene compound has two acidic protons, a second alkylation can occur after the first, leading to a mixture of mono- and di-alkylated products. This is especially prevalent if the mono-alkylated product is also readily deprotonated under the reaction conditions.[6]
-
Elimination: The alkylating agent, this compound, can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base.
-
Claisen Condensation: If unreacted enolate attacks the carbonyl group of another ester molecule, a Claisen condensation can occur.[7]
-
-
The Solution:
-
Control Stoichiometry: To favor mono-alkylation, use a slight excess of the active methylene compound relative to the alkylating agent.
-
Temperature Control: Running the reaction at lower temperatures can help to suppress side reactions.[5] The deprotonation step is often carried out at a low temperature (e.g., -78 °C with LDA), followed by the slow addition of the alkylating agent and allowing the reaction to warm gradually.[4]
-
Order of Addition: Adding the deprotonated enolate solution to the alkylating agent can sometimes minimize side reactions by keeping the concentration of the enolate low at any given time.[7]
-
1.3 Suboptimal Reaction Conditions
The choice of solvent and temperature plays a pivotal role in the success of alkylation reactions.
-
The Problem:
-
Solvent Choice: Protic solvents (like ethanol) can protonate the enolate, reducing its nucleophilicity. The solvent must also be able to dissolve all reactants.
-
Reaction Temperature and Time: Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote decomposition and side reactions.
-
-
The Solution:
-
Aprotic Solvents: Use aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to effectively solvate the cation of the base without interfering with the enolate.[3]
-
Optimization Studies: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Question 2: I am observing the formation of significant amounts of a dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of dialkylated products is a common challenge when the active methylene starting material possesses two acidic protons.[6] Here are several strategies to enhance mono-alkylation selectivity:
-
Stoichiometric Control: Use a molar excess of the active methylene compound relative to this compound. This increases the statistical probability of the alkylating agent reacting with an unalkylated molecule.
-
Choice of Base and Deprotonation Strategy:
-
Using exactly one equivalent of a very strong base like LDA can lead to near-quantitative formation of the mono-enolate, which can then be reacted with the alkylating agent.
-
Weaker bases like potassium carbonate (K₂CO₃) can sometimes provide better selectivity for mono-alkylation, although the reaction may be slower.[2]
-
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
-
Intramolecular vs. Intermolecular Reactions: If you are performing a dialkylation with a dihalide to form a ring, using two equivalents of base is necessary.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the practical aspects of working with this compound in alkylation reactions.
Question 3: What is the best general-purpose base for alkylating active methylene compounds with this compound?
Answer:
There is no single "best" base, as the optimal choice depends on the acidity of your active methylene compound.
| Base | Typical Solvent | Relative Basicity | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Inexpensive and effective for many substrates.[2] | Can cause transesterification if ester groups don't match.[2] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Weak | Milder, less prone to side reactions like ester hydrolysis.[2] | May require a phase-transfer catalyst for optimal results.[2] |
| Sodium Hydride (NaH) | THF, DMF | Strong | A good choice for forming ester enolates.[5] | Flammable and requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | Forms enolates quantitatively and irreversibly.[3][4] Bulky nature can provide regioselectivity.[5] | Requires low temperatures and strictly anhydrous conditions.[4] |
Question 4: What are the key safety precautions I should take when working with this compound?
Answer:
This compound is a hazardous chemical and requires careful handling.
-
Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and can cause severe skin and eye burns.[8] It is also a lachrymator, meaning it can cause tearing.[8][9]
-
Handling: Always work in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, and strong oxidizing agents.[10][11] It is also combustible.[8]
-
Spills: In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.[9]
Question 5: How can I effectively monitor the progress of my alkylation reaction?
Answer:
Regularly monitoring your reaction is crucial for determining the optimal reaction time and maximizing yield.
-
Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively track the consumption of your starting materials and the formation of your product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the reaction progress and identify the masses of the products and any byproducts being formed.
Section 3: Experimental Protocol and Visualization
General Protocol for C-Alkylation of a β-Ketoester
This protocol provides a general guideline for the alkylation of a β-ketoester, such as ethyl acetoacetate, with this compound using sodium ethoxide as the base.
Materials:
-
Ethyl acetoacetate
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Base Addition: Dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol in the flask and cool the solution in an ice bath.
-
Enolate Formation: Add the β-ketoester (1.0 equivalent) dropwise to the cooled sodium ethoxide solution with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add this compound (1.0 equivalent) dropwise to the enolate solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with water, saturated aqueous NH₄Cl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Workflow
Caption: A typical experimental workflow for alkylation reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in alkylation.
References
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
YouTube. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). Active Methylene Compounds Enols and Enolates. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]
- Alkylation of enolates. (n.d.).
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
- Unit 13. Alkylation. Exercises 1. (n.d.).
-
National Institutes of Health. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.
-
YouTube. (2014, April 13). Alpha Alkylation Esters. Retrieved from [Link]
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Technical Support Center: Troubleshooting Sluggish Reactions of Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction: Navigating the Reactivity of a Unique α-Bromo Ester
Methyl 2-bromo-2-(methylsulfanyl)acetate is a potent bifunctional reagent designed for advanced organic synthesis. Its structure, featuring an α-bromo substituent, positions it as a highly reactive electrophile, ideal for SN2 reactions.[1][2] The adjacent ester functionality further enhances this reactivity by stabilizing the transition state of nucleophilic attack.[3][4] However, the additional presence of an α-methylsulfanyl (-SMe) group introduces a layer of complexity that can sometimes lead to unexpectedly sluggish or incomplete reactions.
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of the factors governing the reactivity of this substrate. Here, we will diagnose common issues in a systematic, question-and-answer format, offering field-proven solutions to transform a stalled experiment into a successful synthesis.
Part 1: Foundational Principles of Reactivity
Before troubleshooting, it is crucial to understand the expected chemical behavior of the molecule. The primary pathway for this reagent is a bimolecular nucleophilic substitution (SN2) reaction.
The key features governing its reactivity are:
-
Electrophilic Carbon: The carbon atom bonded to both the bromine and the methylsulfanyl group is highly electrophilic and is the site of nucleophilic attack.
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution reaction.
-
Transition State Stabilization: The adjacent carbonyl group of the ester helps to delocalize the partial negative charge that develops on the α-carbon in the SN2 transition state, thereby lowering the activation energy and increasing the reaction rate compared to a simple alkyl halide.[3][4]
-
Influence of the Methylsulfanyl Group: The sulfur atom can exert complex electronic effects. While it can be slightly electron-withdrawing via induction, it can also potentially participate in neighboring group effects or be susceptible to side reactions like oxidation under certain conditions.[5]
Caption: Generalized SN2 pathway for this compound.
Part 2: Troubleshooting Guide for Sluggish Reactions
This section is structured to diagnose issues progressively, from the most common oversights to more complex mechanistic problems.
Q1: My reaction is extremely slow or has stalled completely. Where do I begin my investigation?
Answer: The most frequent cause of reaction failure is not a complex mechanistic issue, but rather the quality and integrity of the reagents and the reaction environment. Before re-evaluating the entire synthetic strategy, a systematic check of your starting materials is the most efficient first step.
| Component | Key Checkpoints & Rationale | Recommended Action |
| Substrate | Purity & Decomposition: α-halo esters can degrade over time, especially if exposed to moisture or light, potentially releasing HBr which can catalyze side reactions.[6] The methylsulfanyl group can also be prone to air oxidation. | Run a fresh ¹H NMR or GC-MS of the starting material. Look for impurity peaks or a change in appearance (e.g., from colorless to yellow/brown).[6][7] If impure, consider purification (see FAQ 2). |
| Nucleophile | Purity & Potency: If using a salt (e.g., sodium thiophenolate), it may be hydrated. If generating the nucleophile in situ with a base, the base itself (e.g., n-BuLi, LDA) may have degraded. | Use freshly opened or titrated reagents. For solid nucleophiles, dry thoroughly under high vacuum before use. Ensure bases are handled under strictly anhydrous and inert conditions. |
| Solvent | Anhydrous Conditions: Water is a competing nucleophile that can lead to hydrolysis of the ester, consuming the substrate in a non-productive pathway.[8] | Use freshly distilled or commercially available anhydrous solvents. Employ proper inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent atmospheric moisture contamination. |
| Atmosphere | Inertness: Oxygen can promote oxidative side reactions, particularly involving the sulfur moiety. | Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents and maintained under a positive pressure of inert gas throughout the reaction. |
Q2: I've verified my reagents are pure and the conditions are anhydrous, but the reaction is still sluggish. What's the next step?
Answer: With reagent quality confirmed, the focus shifts to the core reaction parameters: solvent, temperature, and concentration. These factors directly influence the kinetics of an SN2 reaction.
Solvent Choice: The solvent's role is to solvate the reactants and stabilize the transition state. For SN2 reactions, polar aprotic solvents are generally superior as they solvate the cation of a nucleophilic salt without strongly hydrogen-bonding to the nucleophile, leaving it "naked" and more reactive.
| Solvent Class | Examples | Suitability for SN2 with this Substrate |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Excellent. These solvents effectively solvate the counter-ion of the nucleophile while poorly solvating the nucleophile itself, enhancing its reactivity. Acetone is particularly effective for reactions involving iodide nucleophiles.[4] |
| Ethereal | THF, 1,4-Dioxane, Diethyl Ether | Good. Moderately polar and suitable for many reactions, especially those involving organometallics or strong bases like LDA. |
| Polar Protic | Water, Methanol, Ethanol | Poor. These solvents will solvate and deactivate the nucleophile through hydrogen bonding. They can also act as competing nucleophiles, leading to solvolysis. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Poor to Moderate. Generally not suitable unless a phase-transfer catalyst is used to bring the nucleophile into the organic phase.[9] |
Temperature and Concentration:
-
Temperature: According to the Arrhenius equation, increasing the temperature will increase the reaction rate. If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C). However, be cautious, as higher temperatures can also accelerate side reactions. A good practice is to monitor the reaction by TLC or LC-MS at various temperatures to find the optimal balance.
-
Concentration: SN2 reactions are bimolecular, meaning their rate depends on the concentration of both the substrate and the nucleophile. If the reaction is too dilute, the frequency of effective collisions will be low. Try increasing the concentration (e.g., from 0.1 M to 0.5 M or 1.0 M).
Caption: Systematic workflow for troubleshooting sluggish reactions.
Q3: I'm observing significant amounts of side products. Could this be why my desired reaction appears slow?
Answer: Absolutely. A low yield of the desired product is often misinterpreted as a slow reaction, when in fact the starting material is being rapidly consumed through competing, non-productive pathways. Identifying these side reactions is key to optimizing the conditions in favor of the desired SN2 substitution.
Caption: Common competing reaction pathways.
Common Side Reactions and Solutions:
-
Elimination (E2): This is a major competing pathway if your nucleophile is also a strong base (e.g., alkoxides, hydroxides). The base can abstract the α-proton, leading to an elimination of HBr.
-
Solution: Use a less basic nucleophile if possible. If a strong base is required to deprotonate a precursor, ensure the deprotonation is complete at low temperature before adding the substrate.
-
-
Hydrolysis: As mentioned, any trace of water can hydrolyze the ester.[8]
-
Solution: Adhere strictly to anhydrous conditions.
-
-
Oxidation of Sulfur: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, especially if the reaction is run for long periods at elevated temperatures in the presence of air.[5]
-
Solution: Maintain a strict inert atmosphere (Ar or N₂). Degas solvents before use if necessary.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: How should I properly store and handle this compound? This reagent should be stored in a cool, dark, and dry place under an inert atmosphere. A refrigerator or freezer at -20°C is ideal.[10] The container should have a tight-fitting, teflon-lined cap to prevent moisture ingress and reaction with the cap material. Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
FAQ 2: I suspect my starting material is impure. What is the best way to purify it? If NMR or GC-MS confirms impurities, purification is necessary. For thermally stable, non-volatile impurities, vacuum distillation is a viable option. However, given the reactivity of α-bromo esters, this should be done at the lowest possible temperature. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective. Ensure the silica is dry and the process is performed quickly to minimize on-column decomposition.
FAQ 3: What specific safety precautions are necessary for this reagent? this compound is an alkylating agent and should be treated as toxic and corrosive.[2][7] Similar compounds like methyl bromoacetate are lachrymators (tear-producing) and severely irritate the skin and eyes.[6][7]
-
Always handle this chemical in a certified chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient for prolonged contact with halogenated organics; consider butyl rubber or Viton), a lab coat, and splash-proof safety goggles.
-
Have an appropriate quenching agent (e.g., a solution of sodium thiosulfate) and spill kit readily available.
Part 4: Reference Protocols
To provide a self-validating system, use these reference protocols to benchmark your reagents and setup.
Protocol 1: Model SN2 Reaction with a Soft Nucleophile This protocol describes a benchmark reaction with sodium thiophenolate, a strong, non-basic nucleophile, which should proceed cleanly under optimal conditions.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium thiophenolate (1.1 eq).
-
Seal the flask, and purge with dry Argon for 15 minutes.
-
Add anhydrous DMF (to make a 0.5 M solution with respect to the substrate) via syringe. Stir until the salt is fully dissolved.
-
In a separate, dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the stirring nucleophile solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by pouring it into saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for analysis.
Protocol 2: Purity Assessment by ¹H NMR
-
Carefully take a small sample (5-10 mg) of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Expected Peaks: Look for distinct singlets corresponding to the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) protons, and the methine proton (-CHBrS-). The integration should be in a 3:3:1 ratio.
-
Signs of Impurity/Decomposition: The presence of significant peaks in the aliphatic region other than the expected ones, or a broad peak around 10-12 ppm (indicative of a carboxylic acid from hydrolysis), suggests degradation.
References
- Fiveable. (n.d.). Alpha-Brominated Ester Definition.
- National Center for Biotechnology Information. (n.d.). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PubChem.
- BenchChem. (n.d.). Methyl 2-(2-bromothiophen-3-yl)acetate.
- BenchChem. (2025). Catalytic Methods for Enhancing Reactions of Methyl Bromoacetate: Application Notes and Protocols.
- Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
- Bordwell, F. G., & Jarvis, B. B. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(20), 5298–5305.
- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE Core Organic Chemistry.
- Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids.
- Dr. UGC. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem.
- Wikipedia. (n.d.). Methyl 2-bromoacetate.
- BenchChem. (2025). Technical Support Center: Reactions of Methyl (methylthio)acetate with Strong Bases.
- ResearchGate. (2003). Selective Formation of Methyl α-Methylsulfanyl Dimethylphosphonothioacetate and Thiopropanoate by Phase Transfer Catalysis.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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- 10. avantiresearch.com [avantiresearch.com]
Technical Support Center: Managing the Methylsulfanyl Group in Synthesis
Welcome to the technical support center for managing the methylsulfanyl (-SMe, methylthio) group. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into the challenges and solutions associated with this versatile but often labile functional group. This resource is structured to help you diagnose issues, troubleshoot experiments, and proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability and reactivity of the methylsulfanyl group.
Q1: My starting material decomposed. What is the most common reason for the lability of a methylsulfanyl group?
The primary vulnerability of the methylsulfanyl group is its susceptibility to oxidation. The sulfur atom exists in its lowest oxidation state (-2) and can be easily oxidized to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃).[1][2][3] This can occur with a wide range of common laboratory oxidants and sometimes even with atmospheric oxygen under certain conditions, especially in the presence of metal catalysts.
Q2: I'm planning a multi-step synthesis. Under what general conditions should I be most cautious with my methylsulfanyl-containing compound?
You should exercise caution under three main conditions:
-
Oxidative conditions: The presence of any oxidizing agent, even mild ones, can affect the -SMe group.[3][4]
-
Strongly acidic or basic conditions: While generally robust, extreme pH can lead to unwanted side reactions or cleavage, particularly in complex molecules.
-
Transition-metal-catalyzed reactions: The sulfur atom can act as a ligand, potentially poisoning the catalyst or leading to the methylsulfanyl group itself acting as a leaving group in cross-coupling reactions.[5][6][7]
Q3: Can the methylsulfanyl group be used as a synthetic handle or leaving group?
Yes, its lability can be synthetically useful. In certain transition-metal-catalyzed reactions, such as Suzuki or Stille couplings, the methylsulfanyl group can function as a leaving group, similar to a halide or triflate.[5] Furthermore, its oxidized forms, the methylsulfinyl and methylsulfonyl groups, are excellent leaving groups and can activate adjacent positions for nucleophilic attack.[2][8]
Q4: Is it possible to selectively oxidize the methylsulfanyl group to a sulfoxide without forming the sulfone?
Absolutely. Selective oxidation to the sulfoxide is a common transformation.[9] The key is careful control over the oxidant stoichiometry and reaction conditions. Using one equivalent of a controlled oxidizing agent like sodium metaperiodate (NaIO₄) or hydrogen peroxide (H₂O₂) at low temperatures often yields the sulfoxide selectively.[1][3] Over-oxidation to the sulfone can be minimized by slow addition of the oxidant and careful reaction monitoring.[3]
Troubleshooting Guides: Problem & Solution
This section provides in-depth solutions to specific experimental problems.
Guide 1: Unwanted Oxidation of the Methylsulfanyl Group
Problem: My methylsulfanyl-containing compound is being unintentionally oxidized to a sulfoxide or sulfone, as confirmed by mass spectrometry or NMR spectroscopy.
Root Cause Analysis: The sulfur atom in a thioether is electron-rich and serves as a nucleophile, making it highly susceptible to electrophilic attack by oxidizing agents. This includes common reagents used for other transformations, dissolved oxygen, or even peroxides formed in aged solvents like THF or diethyl ether.
Strategic Solutions & Protocols:
-
Degassing Solvents and Reactions: If your molecule is particularly sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) is crucial. Use solvents that have been freshly distilled or degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Selection: Choose reagents that are less prone to acting as oxidants. For instance, when a non-nucleophilic base is needed, consider using proton sponges or sterically hindered amines over alternatives that might have oxidizing impurities.
-
Controlled Oxidation Protocol: If you intend to form the sulfoxide, the following protocol is recommended.
-
Protocol: Selective Oxidation to Methylsulfinyl (Sulfoxide)
-
Dissolve the methylsulfanyl-containing substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Dichloromethane) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium metaperiodate (NaIO₄) (1.0-1.1 eq) in water.
-
Add the NaIO₄ solution dropwise to the substrate solution over 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS. The sulfoxide product should be more polar than the starting thioether.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup and purify by column chromatography.
-
-
-
Minimizing Over-oxidation to Sulfone: To avoid forming the sulfone, careful stoichiometry is key.[3] Using more powerful oxidants like potassium permanganate (KMnO₄) or excess m-CPBA will almost certainly lead to the sulfone.[1][10] If the sulfone is the desired product, using at least two equivalents of the oxidant is standard practice.[2]
Data Summary: Common Oxidants and Their Products
| Oxidant | Typical Product | Conditions & Notes |
| H₂O₂ (1 eq), cat. acid/metal | Sulfoxide | Good selectivity possible with catalysts like LiNbMoO₆.[10] |
| H₂O₂ (>2 eq), cat. | Sulfone | A clean and environmentally friendly option.[4][11] |
| m-CPBA (1 eq) | Sulfoxide | Reliable but can over-oxidize. Low temperature is key. |
| m-CPBA (>2 eq) | Sulfone | A common method for preparing sulfones.[10] |
| NaIO₄ | Sulfoxide | Highly selective for sulfoxide formation.[1] |
| KMnO₄ | Sulfone | Powerful oxidant; difficult to stop at the sulfoxide stage.[1] |
| Selectfluor™ | Sulfoxide or Sulfone | Can be controlled; uses water as the oxygen source.[10] |
Guide 2: Managing Reactivity in Transition-Metal Catalysis
Problem: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), my methylsulfanyl-containing substrate is either failing to react, deactivating the catalyst, or yielding a byproduct where the -SMe group has been replaced.
Root Cause Analysis: The lone pairs of electrons on the sulfur atom can coordinate to the transition metal center (e.g., Palladium).[6][12] This can have two major consequences:
-
Catalyst Inhibition: The sulfur acts as a Lewis base, binding to the metal and preventing it from participating in the catalytic cycle.
-
Competing Reaction Pathway: The C-S bond can undergo oxidative addition to the metal center, leading to the -SMe group acting as a leaving group.[5] This is particularly true for heteroaromatic systems.
Strategic Solutions & Workflows:
-
Ligand and Catalyst Choice:
-
Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sometimes bind more strongly to the metal than the thioether, mitigating catalyst poisoning.
-
Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) to compensate for some level of inhibition.
-
-
Leveraging the -SMe as a Leaving Group: If replacing the methylsulfanyl group is an acceptable outcome, you can optimize the conditions to favor this pathway. This can be a powerful strategy for late-stage functionalization. Research suggests that copper(I) co-catalysts can promote this type of transformation in certain systems.[5]
-
Oxidation State Modification: A common and highly effective strategy is to intentionally oxidize the thioether to the corresponding sulfone before the cross-coupling step. The methylsulfonyl group (-SO₂Me) is a much weaker ligand for palladium and is a superior leaving group, often making the subsequent cross-coupling reaction cleaner and more efficient.[13][14]
Workflow Diagram: Decision-Making for Cross-Coupling Reactions
Caption: Decision tree for using -SMe substrates in cross-coupling.
Guide 3: Protecting the Methylsulfanyl Group
Problem: My synthetic route requires harsh conditions (e.g., strong oxidation of another functional group) that will unavoidably destroy the methylsulfanyl group, and I need to retain it in the final product.
Root Cause Analysis: Unlike alcohols, amines, or carbonyls, there are no universally adopted, "standard" protecting groups for thioethers.[15][16] The most common strategy is not protection/deprotection but rather careful management of reaction conditions or strategic oxidation/reduction.
Strategic Solutions:
-
Reversible Oxidation: The most viable "protection" strategy is to oxidize the thioether to a sulfoxide. The sulfoxide is significantly more resistant to many oxidizing agents than the thioether. After the harsh step is complete, the sulfoxide can be reduced back to the thioether.
-
Protection Step (Oxidation): Use a controlled oxidant like H₂O₂ or NaIO₄ as described in Guide 1 to form the sulfoxide.
-
Deprotection Step (Reduction): Several reagents can selectively reduce a sulfoxide back to a thioether in the presence of other functional groups.
-
-
Protocol: Reduction of a Sulfoxide to a Thioether
-
Dissolve the sulfoxide substrate in a suitable solvent like acetonitrile or DCM.
-
Add a reducing agent. A common choice is oxalyl chloride followed by sodium iodide, or simply a strong acid like HBr. Alternatively, phosphorus-based reagents can be effective.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS.
-
Upon completion, perform an appropriate aqueous workup to remove the reagents.
-
Purify the resulting thioether by column chromatography.
-
Workflow Diagram: Protection via Reversible Oxidation
Sources
- 1. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
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- 8. Reactions of Carbonyl Compounds in Basic Solutions. Part 31.1 The Effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
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- 15. Protective Groups [organic-chemistry.org]
- 16. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Work-up and Purification of Methyl 2-bromo-2-(methylsulfanyl)acetate
Sources
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- 2. Workup [chem.rochester.edu]
- 3. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the Synthesis of Derivatives from Methyl 2-bromo-2-(methylsulfanyl)acetate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 2-bromo-2-(methylsulfanyl)acetate is a unique trifunctional reagent, possessing an ester, a thioether, and a reactive α-bromo group. This combination of functionalities makes it a valuable starting material for the synthesis of a diverse array of organic molecules. The presence of the electron-withdrawing ester group and the sulfur atom significantly influences the reactivity of the α-carbon, making the bromine atom an excellent leaving group for nucleophilic substitution and a precursor for radical generation. This guide provides a comprehensive overview of the key reaction pathways for this reagent, offering a comparative analysis of different synthetic strategies and providing detailed experimental protocols for the synthesis of various derivatives. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of reagents and reaction conditions.
I. Nucleophilic Substitution Reactions: A Gateway to Diverse Functionalities
The most prominent reaction pathway for this compound is nucleophilic substitution, where the bromide is displaced by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, which involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[1] The choice of solvent is crucial in these reactions; polar aprotic solvents like DMF or DMSO are often favored as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[2]
A. Reactions with Thiolates and Other Sulfur Nucleophiles
The reaction with thiolates provides a straightforward method for the introduction of a second thioether linkage, leading to the formation of dithioacetals.
Comparative Analysis:
| Nucleophile | Reagent | Solvent | Temperature | Yield | Product | Reference |
| Thiocyanate | NH₄SCN | Acetonitrile | Room Temp. | 95% | 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate | [3] |
| Thiol | R-SH | Base (e.g., Et₃N) | Varies | Good | Methyl 2-(alkylsulfanyl)-2-(methylsulfanyl)acetate | [4] |
Insights into Experimental Design: The reaction with ammonium thiocyanate proceeds efficiently at room temperature, highlighting the high reactivity of the α-bromo ester.[3] The use of a mild base like triethylamine in reactions with thiols is sufficient to deprotonate the thiol without promoting unwanted side reactions like elimination.
B. Reactions with Amines and Azides
Amines and azides are excellent nucleophiles for the synthesis of α-amino acid derivatives and α-azido esters, respectively. These products are valuable precursors for the synthesis of peptides and other biologically active molecules.
Comparative Analysis:
While direct examples with this compound are not prevalent in the provided literature, the general principles of nucleophilic substitution with these reagents are well-established.[5]
| Nucleophile | General Conditions | Expected Product | Mechanistic Consideration |
| Primary/Secondary Amine | Polar aprotic solvent, base | Methyl 2-amino-2-(methylsulfanyl)acetate derivative | SN2 mechanism is expected. |
| Azide (e.g., NaN₃) | DMF or DMSO | Methyl 2-azido-2-(methylsulfanyl)acetate | SN2 mechanism is expected. |
Experimental Protocol: Synthesis of Methyl 2-azido-2-(methylsulfanyl)acetate (Illustrative)
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-azido ester.
C. Reactions with Oxygen Nucleophiles
Hydrolysis of the bromide can be achieved using water or hydroxide, although the latter can also lead to saponification of the ester. Alkoxides can be used to introduce new ether linkages.
Experimental Workflow: Nucleophilic Substitution
Caption: General workflow for SN2 reactions of this compound.
II. Radical Reactions: Forging New Carbon-Carbon Bonds
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical species can then participate in a variety of transformations, most notably carbon-carbon bond formation and dehalogenation reactions.
A. Radical-Mediated C-C Bond Formation
These reactions are typically initiated by a radical initiator, such as AIBN, and often employ a mediator like tributyltin hydride (Bu₃SnH).[6] The carbon radical generated from the starting material can add to alkenes or alkynes, forming a new C-C bond and another radical species that continues the chain reaction.
Comparative Analysis of Radical Reactions:
| Reaction Type | Key Reagents | General Outcome | Reference |
| Dehalogenation | Bu₃SnH, AIBN | Methyl 2-(methylsulfanyl)acetate | [6] |
| C-C Bond Formation | Alkene, Bu₃SnH, AIBN | Addition product across the double bond | [6] |
| Thiolactone Synthesis | Intramolecular cyclization | Thiolactone derivative | [7][8] |
Insights into Experimental Design: The concentration of Bu₃SnH is a critical parameter in radical C-C bond forming reactions. High concentrations of the tin hydride can lead to premature reduction of the initial carbon radical, competing with the desired addition to the alkene. Therefore, slow addition of Bu₃SnH is often employed to maintain a low steady-state concentration.
Radical Reaction Mechanism
Caption: Simplified mechanism of a radical-mediated C-C bond formation reaction.
III. Reactions Involving Other Functional Groups
While the α-bromo group is the most reactive site, the thioether and ester functionalities can also be manipulated to generate further derivatives.
A. Oxidation of the Thioether
The methylsulfanyl group can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. For instance, 3-chloroperoxybenzoic acid (m-CPBA) can be used to convert the thioether to a sulfoxide.[9]
Experimental Protocol: Oxidation to Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate [9]
-
Dissolve methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate (0.8 mmol) in dichloromethane (30 ml) and cool to 273 K.
-
Add 77% 3-chloroperoxybenzoic acid (0.85 mmol) in small portions to the stirred solution.
-
After stirring for 3 hours at room temperature, wash the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under vacuum to obtain the sulfoxide derivative.
B. Hydrolysis of the Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, for example using potassium hydroxide in a mixture of water and methanol, is a common method.[10]
IV. Cycloaddition Reactions: A Potential for Heterocycle Synthesis
While not a primary reaction pathway for this compound itself, its derivatives can potentially undergo cycloaddition reactions. For instance, elimination of HBr could generate an α,β-unsaturated ester, which could then act as a dienophile in Diels-Alder reactions. Furthermore, derivatives containing alkyne or alkene moieties could participate in [2+2+2] or [3+2] cycloadditions to form complex cyclic systems.[11][12][13][14]
Conclusion: A Versatile Reagent with Broad Synthetic Utility
This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. By carefully selecting the reaction conditions and reagents, chemists can selectively target the α-bromo, thioether, or ester functionalities. This guide has provided a comparative overview of the key reaction pathways, supported by experimental data and mechanistic insights, to aid researchers in harnessing the full synthetic potential of this valuable reagent.
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2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Mechanisms of nucleophilic substitution. (n.d.). UCL Discovery - University College London. Retrieved from [Link]
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Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]
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Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. Retrieved from [Link]
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What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. (n.d.). Study.com. Retrieved from [Link]
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Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (n.d.). MDPI. Retrieved from [Link]
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A Comparative Analysis of Electrophilic Reactivity: Methyl 2-bromo-2-(methylsulfanyl)acetate vs. Methyl Bromoacetate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. α-Halo esters are a critical class of building blocks, prized for their ability to alkylate a wide range of nucleophiles. This guide provides an in-depth technical comparison of the reactivity of two such esters: Methyl 2-bromo-2-(methylsulfanyl)acetate and the more conventional methyl bromoacetate. We will explore the fundamental mechanistic differences that govern their reactivity, supported by established chemical principles and illustrative experimental protocols.
Introduction to the Electrophiles
Methyl bromoacetate is a widely utilized reagent in organic synthesis, serving as a versatile precursor for the introduction of a carboxymethyl group onto various substrates.[1] Its reactivity is characteristic of a primary α-halo ester, readily undergoing nucleophilic substitution at the α-carbon.[2]
This compound, on the other hand, introduces a key structural modification: a methylsulfanyl (-SCH₃) group at the α-position. This seemingly subtle addition has profound implications for the compound's reactivity, primarily through the phenomenon of neighboring group participation (NGP).[3][4]
Mechanistic Insights into Reactivity
The reactivity of α-halo carbonyl compounds is primarily governed by the SN2 (bimolecular nucleophilic substitution) mechanism.[5] An SN1 (unimolecular nucleophilic substitution) pathway is generally disfavored due to the electronic destabilization of the resulting α-carbocation by the adjacent electron-withdrawing carbonyl group.
In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, leading to a concerted displacement of the leaving group. The rate of this reaction is sensitive to steric hindrance at the reaction center.[6] For methyl bromoacetate, the reaction proceeds via a standard Sₙ2 pathway.
The presence of the methylsulfanyl group in this compound introduces an alternative, lower-energy reaction pathway facilitated by neighboring group participation. The sulfur atom, with its available lone pairs of electrons, can act as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion.[3] This intramolecular process results in the formation of a cyclic sulfonium ion intermediate. This phenomenon, also known as anchimeric assistance, can lead to a significant enhancement in the reaction rate compared to analogous systems lacking the participating group.
The subsequent step involves the attack of an external nucleophile on the cyclic intermediate. This attack can occur at either of the two carbons of the three-membered ring, leading to the final product.
Caption: Comparative reaction pathways.
Comparative Reactivity: A Qualitative and Quantitative Perspective
The key difference in reactivity between these two electrophiles lies in the rate of nucleophilic substitution. Due to anchimeric assistance, This compound is expected to be significantly more reactive than methyl bromoacetate towards nucleophiles.
| Feature | Methyl Bromoacetate | This compound |
| Reaction Mechanism | Sₙ2 | Sₙ2 with Neighboring Group Participation |
| Key Intermediate | None (concerted) | Cyclic Sulfonium Ion |
| Relative Reactivity | Lower | Higher (due to anchimeric assistance) |
| Stereochemistry | Inversion of configuration | Retention of configuration (double inversion) |
Experimental Protocols
The following protocols provide a general framework for conducting nucleophilic substitution reactions with these electrophiles. It is anticipated that reactions with this compound will proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than those with methyl bromoacetate.
General Procedure for Nucleophilic Substitution with Thiophenol
This protocol outlines the synthesis of the corresponding α-thioether esters.
Materials:
-
Methyl bromoacetate or this compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: General experimental workflow for nucleophilic substitution.
Procedure:
-
To a stirred solution of the electrophile (1.0 eq) and thiophenol (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). It is expected that the reaction with this compound will reach completion significantly faster.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Conclusion
The presence of a methylsulfanyl group at the α-position of methyl bromoacetate fundamentally alters its reactivity profile. Through neighboring group participation, this compound exhibits enhanced electrophilicity, allowing for faster and often more efficient nucleophilic substitution reactions under milder conditions compared to its unsubstituted counterpart. This understanding is crucial for the strategic design of synthetic routes in pharmaceutical and chemical research, enabling chemists to select the optimal reagent for their specific needs.
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Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
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Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-(2-(phenylthio)-5-propionylphenyl)acetate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (2023). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. PubMed Central. [Link]
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National Center for Biotechnology Information. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PubMed Central. [Link]
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Quora. (2021). Which compound will react faster to an SN2 reaction, 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane?. [Link]
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ResearchGate. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]
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ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]
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ResearchGate. (2025). The energetics of neighboring group participation. [Link]
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Scribd. (n.d.). Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. [Link]
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Springer. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]
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The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. [Link]
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-
YouTube. (2025). Nieghbouring group participation in SN reactions and Anchimeric assistance. [Link]
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Spectroscopic analysis of compounds synthesized using Methyl 2-bromo-2-(methylsulfanyl)acetate
This difference is a powerful diagnostic tool. Observing a neutral loss of 47 Da strongly suggests the presence of the C-SCH₃ bond, directly confirming the successful incorporation of the original reagent's core structure. The presence of bromine in unreacted starting material would also be obvious from the characteristic M, M+2 isotopic pattern in its mass spectrum. [6]
Validated Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following are generalized step-by-step methodologies for acquiring high-quality spectroscopic data.
General Sample Preparation
-
Synthesize and Purify: Synthesize the target compound using established procedures. Purify the crude product using column chromatography, recrystallization, or distillation to remove starting materials and byproducts.
-
Verify Purity: Assess the purity of the final compound by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A single spot/peak is desired.
-
Dry the Sample: Ensure the sample is free of residual solvents by drying under high vacuum for several hours. Residual solvents can obscure important signals, particularly in ¹H NMR.
NMR Spectroscopy Protocol (400 MHz)
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle sonication.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature.
-
Tuning and Shimming: Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire a spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
FTIR-ATR Spectroscopy Protocol
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest (e.g., [M+H]⁺ or [M+Na]⁺).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For fragmentation data (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) with varying collision energies to generate a fragment ion spectrum.
Figure 3: Workflow for comprehensive spectroscopic characterization.
Conclusion
This compound is a powerful synthetic tool, and a rigorous, multi-technique spectroscopic approach is essential for the unambiguous characterization of its derivatives. By understanding the unique spectral signatures imparted by the methylsulfanyl group, researchers can confidently distinguish their target molecules from analogues and impurities. The key differentiators are the presence of the -SCH₃ proton and carbon signals in NMR, and most definitively, the characteristic neutral loss of 47 Da (•SCH₃) in mass spectrometry. This guide provides the comparative data, validated protocols, and causal explanations necessary to elevate the confidence and integrity of structural elucidation for this important class of compounds.
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Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2408. [Link]
-
ResearchGate. FT-IR spectrum of compound 2 Synthesis of (R)-methyl-2-bromo 2-(6-methoxynaphthalen-2-yl)propanoate. ResearchGate. [Link]
-
Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 23(10), 2445. [Link]
-
Liu, F., Ren, S.-Y., & Yang, W.-J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1759. [Link]
-
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-
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-
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-
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A Senior Application Scientist's Guide: The Strategic Advantages of Methyl 2-bromo-2-(methylsulfanyl)acetate in Complex Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of an electrophilic building block is a critical decision that dictates reaction efficiency, yield, and the accessibility of novel molecular architectures. While common reagents like Methyl Bromoacetate (MBA) serve as reliable workhorses for simple alkylations, more complex synthetic challenges demand a reagent with a nuanced reactivity profile. This guide provides an in-depth comparison of Methyl 2-bromo-2-(methylsulfanyl)acetate (MBMSA), a structurally unique electrophile, against its more conventional counterparts. We will explore the distinct advantages conferred by its α-thioether functionality, supported by mechanistic insights and actionable experimental data, to demonstrate its strategic value in the modern chemist's toolkit.
The Electrophile Landscape: A Structural and Reactivity Overview
The utility of α-halo esters in organic synthesis is well-established. They are primarily employed to introduce a carboxymethyl group (-CH₂COOCH₃) via nucleophilic substitution, a cornerstone transformation in the synthesis of a vast array of pharmacologically active molecules.[1] The reactivity of these agents is governed by the electrophilicity of the α-carbon, which is influenced by the inductive effect of the ester and the nature of the halogen leaving group.[2]
Let's consider the common alternatives against which we will benchmark MBMSA.
Methyl Bromoacetate (MBA) is the most frequently used of these, offering a good balance of reactivity and stability.[1][3] Methyl Chloroacetate is less reactive, often requiring harsher conditions, while iodo-analogues are highly reactive but suffer from lower stability and higher cost. The central thesis of this guide is that the introduction of an α-methylsulfanyl group in MBMSA creates a reagent that is not merely an alternative, but a superior choice for specific, advanced applications.
The Sulfur Advantage: Enhanced Reactivity and Mechanistic Divergence
The defining feature of MBMSA is the presence of a sulfur atom directly attached to the electrophilic carbon. This substitution fundamentally alters the reagent's electronic properties and reactivity in two significant ways.
A. Enhanced Electrophilicity through Sulfur's Polarizability:
While oxygen and sulfur are in the same group, sulfur is larger and its valence electrons are held more loosely, making it more polarizable.[4] In the context of an Sₙ2 reaction, as a nucleophile approaches the α-carbon of MBMSA, the polarizable sulfur atom can more effectively stabilize the partial negative charges developing on the incoming nucleophile and the departing bromide in the transition state. This lowers the activation energy of the reaction compared to its non-sulfur-containing counterpart, MBA.
B. A Gateway to Thiolactone and Heterocycle Synthesis:
The methylsulfanyl group is more than just a reactivity modulator; it is a functional handle. It can participate directly in subsequent reaction steps, enabling synthetic pathways that are inaccessible with simple α-halo esters. This is particularly valuable in the construction of complex heterocyclic systems, where the thioether can be retained or eliminated to forge new ring structures. For instance, α-bromo thioesters have been shown to be effective precursors in radical-mediated C-C bond-forming reactions to generate thiolactones.[5]
The following table summarizes the key physical and reactive properties of MBMSA in comparison to the standard, Methyl Bromoacetate.
| Property | Methyl Bromoacetate (MBA) | This compound (MBMSA) | Rationale for Difference |
| CAS Number | 96-32-2[6] | 138090-36-5[7] | Different molecular structures. |
| Molecular Formula | C₃H₅BrO₂[6] | C₄H₇BrO₂S[7] | Addition of a -SCH₃ group. |
| Molecular Weight | 152.97 g/mol [8] | 197.93 g/mol [7] | Increased mass from the thioether group. |
| Reactivity Profile | Standard Sₙ2 electrophile.[1] | Enhanced Sₙ2 reactivity; precursor for radical reactions.[4][5] | The α-sulfur atom stabilizes the Sₙ2 transition state and can participate in radical pathways. |
| Key Applications | General carboxymethylation of N, S, O nucleophiles.[1][6] | Synthesis of complex heterocycles, thiolactones, and α-thio-substituted esters.[5][9] | The thioether group provides a versatile handle for further transformations. |
Application Focus: Synthesis of Thiazole Scaffolds
One of the most powerful applications of MBMSA is in the synthesis of substituted thiazoles, a privileged scaffold in medicinal chemistry. The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[2] By using MBMSA, one can access 2-(methylthio)thiazole derivatives, where the thioether group can be retained for further functionalization or potentially cleaved.
The reaction proceeds by initial S-alkylation of the thioamide sulfur onto the electrophilic carbon of MBMSA, followed by intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of a 4-Hydroxy-2-(methylthio)thiazole
This protocol outlines a representative synthesis using MBMSA. The causality behind key steps is explained to provide a deeper understanding of the process.
-
Objective: To synthesize a 4-hydroxy-2-(methylthio)thiazole derivative via condensation of thioacetamide with this compound.
-
Materials:
-
This compound (MBMSA)
-
Thioacetamide
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Methodology:
-
Preparation of Sodium Ethoxide (Base): In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, carefully add sodium (0.1 mol, 2.3 g) in small pieces to absolute ethanol (50 mL) with cooling in an ice bath.
-
Causality: Sodium ethoxide is a strong, non-nucleophilic base (in this context) required to deprotonate the thioamide, generating the more nucleophilic thiolate anion. Preparing it in situ ensures it is anhydrous and highly reactive.[10]
-
-
Thiolate Formation: Once all the sodium has reacted, add thioacetamide (0.1 mol, 7.5 g) to the sodium ethoxide solution. Stir at room temperature until all the solid has dissolved.
-
Causality: The thioamide is converted to its conjugate base, which is the active nucleophile for the initial S-alkylation step.
-
-
S-Alkylation: Slowly add this compound (0.1 mol, 19.8 g) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Causality: This is the key Sₙ2 reaction. The superior nucleophilicity of the thiolate, combined with the enhanced electrophilicity of MBMSA, facilitates a rapid and efficient substitution of the bromide.[4]
-
-
Cyclization and Reflux: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Causality: The thermal energy provided drives the intramolecular cyclization of the intermediate, followed by dehydration to form the aromatic thiazole ring.
-
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary heating.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid until it reaches a pH of ~7. Remove the ethanol under reduced pressure. Partition the resulting residue between water (50 mL) and ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[10]
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 4-hydroxy-2-(methylthio)thiazole derivative.
-
Conclusion: A Specialized Reagent for Advanced Synthesis
This compound is demonstrably more than a simple alkylating agent. The presence of the α-methylsulfanyl group provides a distinct set of advantages over conventional electrophiles like methyl bromoacetate. These benefits include:
-
Enhanced Reactivity: The polarizable sulfur atom stabilizes the Sₙ2 transition state, often leading to faster reactions and higher yields under milder conditions.
-
Mechanistic Versatility: It serves as a precursor for both nucleophilic substitution and radical-mediated reactions.
-
Synthetic Utility: The thioether functionality acts as a crucial handle for the construction of complex molecular architectures, particularly sulfur-containing heterocycles like thiazoles and thiolactones.
For researchers and drug development professionals aiming to move beyond routine synthesis and explore novel chemical space, incorporating this compound into their repertoire is a strategic imperative. Its unique properties facilitate the efficient construction of valuable and complex scaffolds, accelerating the discovery and development of new chemical entities.
References
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Wikipedia. (2023, December 1). Methyl 2-bromoacetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
McCarthy, C., et al. (2018). Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. Molecules, 23(4), 889. Retrieved from [Link]
-
Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. Retrieved from [Link]
-
Choi, H. D., et al. (2009). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5111. Retrieved from [Link]
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PubChem. (n.d.). Methyl bromoacetate. Retrieved from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
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Zeni, G., et al. (2019). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 15, 2526-2534. Retrieved from [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of Methyl 2-bromo-2-(methylsulfanyl)acetate Derivatives
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. It is the key to unlocking structure-activity relationships (SAR), optimizing drug candidates, and ensuring solid-state stability. X-ray crystallography remains the gold standard for this purpose. This guide provides an in-depth comparison of the structural analysis of derivatives related to Methyl 2-bromo-2-(methylsulfanyl)acetate, a scaffold of interest due to its reactive α-bromo thioether moiety.
Methodology Deep Dive: From Synthesis to Structure Solution
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each decision impacts the quality of the final data. The protocols described here are self-validating systems, incorporating benchmarks for success at each stage.
Experimental Protocol 1: Synthesis and Crystallization
The synthesis of these derivatives often involves standard organic chemistry transformations. For instance, the benzofuran derivative, 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, was prepared via alkaline hydrolysis of its corresponding ethyl ester[1]. Its oxidized counterpart, Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, was synthesized by treating the methylsulfanyl precursor with 3-chloroperoxybenzoic acid (m-CPBA)[2].
Crystallization: The Critical Step
Obtaining diffraction-quality single crystals is often the most challenging part of the analysis. The choice of solvent and technique is crucial and is guided by the solubility and polarity of the compound.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., benzene, ethyl acetate, hexane, dichloromethane). An ideal solvent is one in which the compound is sparingly soluble at room temperature. For the derivatives discussed here, benzene was found to be an effective crystallization solvent[1][2].
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid, but care must be taken to avoid decomposition.
-
Crystal Growth: Loosely cap the vial or flask containing the solution. This allows for slow evaporation of the solvent over several days to weeks. The slow decrease in solubility encourages the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.
-
Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, carefully harvest them using a nylon loop.
Trustworthiness Check: A well-formed crystal should have sharp edges and clear faces when viewed under a microscope. Amorphous solids or polycrystalline aggregates will not be suitable for single-crystal X-ray diffraction.
Experimental Protocol 2: X-ray Diffraction Data Collection
Data is typically collected on a diffractometer equipped with a CCD detector using Mo Kα radiation (λ = 0.71073 Å).
Step-by-Step Data Collection:
-
Mounting: The harvested crystal is mounted on a goniometer head. For air-sensitive samples or to improve data quality, data collection is often performed at low temperatures (e.g., 100 K) by using a cryostream[1].
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled using software packages like SAINT and SADABS[1][2]. The output is a reflection file containing the hkl indices and their corresponding intensities.
Trustworthiness Check: Key metrics like R(int) (a measure of the agreement between symmetry-equivalent reflections) should be low (typically < 0.05) for a good dataset.
Workflow for Crystal Structure Analysis
The overall process from a synthesized compound to a fully analyzed structure can be visualized as follows:
Caption: Workflow from synthesis to final structural report.
Comparative Structural Analysis
Here we compare the crystallographic data of two key benzofuran-based derivatives. The primary difference is the oxidation state of the sulfur atom, from a methylsulfanyl (thioether) to a methylsulfinyl (sulfoxide) group.
| Parameter | 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid[1] | Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate[2] |
| Formula | C₁₁H₉BrO₃S | C₁₂H₁₁BrO₄S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n (Centrosymmetric) | P-1 (Centrosymmetric) |
| a (Å) | 4.9976 | 7.9696 |
| b (Å) | 29.740 | 9.1146 |
| c (Å) | 7.6780 | 10.3100 |
| β (º) | 92.401 | 78.716 |
| Volume (ų) | 1140.17 | 664.17 |
| Z | 4 | 2 |
| Temp (K) | 100 | 298 |
Key Structural Insights:
The most immediate difference is the change in the crystal system from monoclinic to triclinic upon oxidation of the sulfur atom and esterification of the carboxylic acid. This highlights how seemingly small chemical changes can have a profound impact on the preferred molecular packing arrangement.
Intermolecular Interactions: The Driving Force of Crystal Packing
The specific arrangement of molecules in a crystal is dictated by a network of non-covalent interactions. Understanding these is crucial for predicting crystal properties.
-
2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid:
-
Hydrogen Bonding: The most dominant interaction is the classic O—H⋯O hydrogen bond between the carboxylic acid groups of two molecules. This links the molecules into centrosymmetric dimers[1].
-
Halogen/Sulfur Interaction: A notable Br⋯S interaction of 3.4787 Å is observed, which is shorter than the sum of the van der Waals radii (~3.65 Å), indicating a significant halogen bond that helps organize the stacks[1].
-
π-Stacking: The planar benzofuran units stack along the c-axis, further stabilized by weak C—H⋯π interactions[1].
-
-
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate:
-
Hydrogen Bonding: With the carboxylic acid esterified, the strong O—H⋯O dimer is no longer possible. Instead, the packing is stabilized by weaker, intermolecular C—H⋯O hydrogen bonds[2].
-
π-Interactions: C—H⋯π interactions are also present, linking the methyl group of one molecule to the benzene ring of a neighbor[2]. The introduction of the polar sulfoxide group disrupts the efficient π-stacking seen in the thioether analogue.
-
The comparison clearly shows a shift from a structure dominated by strong, directional hydrogen bonds (acid dimers) to one organized by a network of weaker, more diffuse C-H···O and C-H···π forces.
Caption: Comparison of dominant intermolecular forces.
Structure-Property Relationships
The observed structural differences have direct implications for the physicochemical properties of these compounds.
-
Melting Point & Stability: The thioether-acid derivative, with its strong hydrogen-bonded dimer motif, is expected to have a more stable crystal lattice and consequently a higher melting point (444-445 K) compared to analogues lacking this strong interaction[1]. The sulfoxide-ester melts at a lower temperature (405-406 K), consistent with its reliance on weaker intermolecular forces[2].
-
Reactivity: The accessibility of the α-bromo and methylsulfanyl groups to reagents can be influenced by the crystal packing. The Br···S interaction observed in the thioether-acid derivative suggests a specific orientation that could influence solid-state reactivity[1].
Conclusion
This comparative guide demonstrates that the crystal structure of this compound derivatives is highly sensitive to functional group modifications. The oxidation of the sulfur atom and the esterification of a carboxylic acid completely altered the primary intermolecular interactions, leading to a different crystal system and packing arrangement. By carefully analyzing these structures, we gain not only a static picture of the molecule but also dynamic insights into the forces that dictate its solid-state behavior, providing a critical foundation for rational drug design and materials science.
References
-
Choi, H. D., et al. (2009). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o863. [Link]
-
Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]
-
Liu, F., Ren, S. Y., & Yang, W. J. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1759. [Link]
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A Comparative Guide to the Synthetic Pathways of Methyl 2-bromo-2-(methylsulfanyl)acetate
For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-bromo-2-(methylsulfanyl)acetate is a valuable building block, incorporating functionalities that allow for a diverse range of subsequent chemical transformations. This guide provides an in-depth comparison of the most viable reaction pathways for its synthesis, offering insights into the mechanistic underpinnings and practical considerations for each method.
Introduction to this compound
This compound possesses a unique combination of reactive sites: an α-bromo ester moiety, which is susceptible to nucleophilic substitution and is a precursor for organometallic reagents, and a methylsulfanyl group that can be further manipulated, for instance, through oxidation to a sulfoxide or sulfone. This trifunctional nature makes it a versatile intermediate in the synthesis of complex molecules. The selection of an appropriate synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
This guide will focus on two primary strategies for the synthesis of this compound:
-
Direct α-Bromination of Methyl 2-(methylsulfanyl)acetate: A straightforward approach involving the direct introduction of a bromine atom at the α-position of the parent ester.
-
Pummerer Rearrangement of Methyl 2-(methylsulfinyl)acetate: An alternative pathway that proceeds through a sulfoxide intermediate, offering a different set of reaction conditions and potential selectivities.
We will delve into the experimental details, mechanistic rationale, and a comparative analysis of these pathways to aid researchers in making an informed decision for their specific synthetic needs.
Pathway 1: Direct α-Bromination with N-Bromosuccinimide (NBS)
The direct α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis. For the synthesis of this compound, the use of N-Bromosuccinimide (NBS) is the most common and practical approach. NBS is a convenient and easy-to-handle crystalline solid, making it a safer alternative to liquid bromine.
Mechanistic Insight
The α-bromination of esters with NBS can proceed via two primary mechanisms, depending on the reaction conditions: a radical pathway or an acid-catalyzed pathway.
-
Radical Pathway: This mechanism is initiated by a radical initiator (like AIBN or benzoyl peroxide) or by light. A bromine radical is generated from NBS, which then abstracts the α-hydrogen from the ester to form a resonance-stabilized radical intermediate. This intermediate then reacts with Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the α-bromo ester and a new bromine radical, propagating the chain reaction.
-
Acid-Catalyzed Pathway: In the presence of an acid catalyst, the ester enolizes. The electron-rich enol then attacks the electrophilic bromine of NBS, leading to the formation of the α-bromo ester.
For substrates like Methyl 2-(methylsulfanyl)acetate, the reaction is typically performed under conditions that favor the acid-catalyzed or an ionic pathway to avoid side reactions associated with the sulfur atom.
Proposed Experimental Protocol
Synthesis of Methyl 2-(methylsulfanyl)acetate (Precursor)
The precursor, Methyl 2-(methylsulfanyl)acetate, can be synthesized via the nucleophilic substitution of Methyl 2-bromoacetate with sodium thiomethoxide.
-
Reaction Setup: To a solution of sodium thiomethoxide (1.1 eq.) in anhydrous methanol at 0 °C, add Methyl 2-bromoacetate (1.0 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain Methyl 2-(methylsulfanyl)acetate.
α-Bromination with NBS
-
Reaction Setup: Dissolve Methyl 2-(methylsulfanyl)acetate (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution.
-
Initiation (if radical pathway is desired): Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Direct α-Bromination with NBS |
| Starting Material | Methyl 2-(methylsulfanyl)acetate |
| Key Reagent | N-Bromosuccinimide (NBS) |
| Typical Solvent | Carbon Tetrachloride, Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Reported Yields (for similar substrates) | Good to Excellent (typically >80%) |
| Advantages | - Readily available and easy-to-handle reagent (NBS)- Relatively short reaction times- High yields often achievable- Straightforward work-up procedure |
| Disadvantages | - Potential for over-bromination (dibromo-product)- Radical conditions might lead to side reactions- Use of halogenated solvents in some protocols |
Pathway 2: Pummerer Rearrangement
The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-functionalized sulfide. This pathway offers an alternative route to this compound, starting from the corresponding sulfoxide.
Mechanistic Insight
The Pummerer rearrangement is initiated by the activation of the sulfoxide oxygen with an electrophile, typically an acid anhydride like acetic anhydride. In the context of generating an α-bromo sulfide, a source of bromide, such as HBr or thionyl bromide, would be used.
The mechanism proceeds as follows:
-
Activation: The sulfoxide oxygen is protonated or acylated, making it a good leaving group.
-
Ylide Formation: A base (or the counter-ion) removes the α-proton, forming a sulfur ylide.
-
Thionium Ion Formation: The leaving group departs, generating a highly electrophilic thionium ion.
-
Nucleophilic Attack: A bromide ion then attacks the thionium ion at the α-carbon, yielding the α-bromo sulfide.
Proposed Experimental Protocol
Synthesis of Methyl 2-(methylsulfinyl)acetate (Precursor)
The starting material for the Pummerer rearrangement is Methyl 2-(methylsulfinyl)acetate, which can be prepared by the oxidation of Methyl 2-(methylsulfanyl)acetate.
-
Oxidation: Dissolve Methyl 2-(methylsulfanyl)acetate (1.0 eq.) in a suitable solvent like dichloromethane or methanol. Cool the solution to 0 °C and add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1 eq.) portion-wise.
-
Reaction: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with an appropriate reagent (e.g., sodium sulfite for m-CPBA) and extract the product. Wash the organic layer, dry, and concentrate to get the crude sulfoxide.
-
Purification: The crude sulfoxide can be purified by column chromatography.
Pummerer Rearrangement to this compound
-
Reaction Setup: Dissolve Methyl 2-(methylsulfinyl)acetate (1.0 eq.) in a dry, inert solvent like dichloromethane or toluene.
-
Reagent Addition: Add a brominating agent that can also act as an activator, such as thionyl bromide or a mixture of an anhydride and a bromide source (e.g., acetic anhydride and HBr).
-
Reaction: Stir the reaction at a suitable temperature, which can range from low temperatures to reflux, depending on the chosen reagents. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction, typically with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Data Summary and Comparison
| Parameter | Pummerer Rearrangement |
| Starting Material | Methyl 2-(methylsulfinyl)acetate |
| Key Reagents | Activating agent (e.g., Ac₂O) and Bromide source (e.g., HBr) or Thionyl Bromide |
| Typical Solvent | Dichloromethane, Toluene |
| Reaction Temperature | Varies (0 °C to reflux) |
| Reaction Time | Varies (can be longer than direct bromination) |
| Reported Yields (for similar transformations) | Moderate to Good |
| Advantages | - Offers an alternative strategy when direct bromination is problematic- Can be highly selective under optimized conditions |
| Disadvantages | - Requires a multi-step synthesis of the sulfoxide precursor- The reaction conditions can be harsh- Potential for side reactions and lower yields compared to direct bromination |
Comparative Analysis and Conclusion
For the synthesis of this compound, the direct α-bromination using NBS is generally the more efficient and practical pathway . It is a one-step transformation from a readily accessible precursor, often providing high yields under relatively mild conditions. The ease of handling NBS and the straightforward work-up procedure further contribute to its appeal for both laboratory-scale synthesis and potential scale-up.
The Pummerer rearrangement, while mechanistically elegant, is a more convoluted route due to the necessity of first preparing the sulfoxide. This additional step adds to the overall synthesis time and may reduce the overall yield. However, it remains a valuable alternative in cases where direct bromination proves to be low-yielding or leads to intractable side products, for instance, due to substrate-specific sensitivities.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the equipment at hand. For most applications, the direct α-bromination with NBS is recommended as the primary choice for the synthesis of this compound.
Visualizing the Reaction Pathways
Direct α-Bromination Workflow
Caption: Mechanistic steps of the Pummerer rearrangement for the synthesis of this compound.
References
-
Choi, H. D., et al. (2008). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2397. [Link]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (n.d.). METHYL 2-(2-CHLOROPHENYL)-2-METHYLPROPANOATE and METHYL 7-METHYLBICYCLO[4.2.0]OCTA-1,3,5-TRIENE-7-CARBOXYLATE. Organic Syntheses, 93, 293-306. [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). NBS: Radical Bromination. YouTube. [Link]
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Choi, H. D., et al. (2009). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o863. [Link]
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Bhandarkar, P. M. R., & Mohana, K. N. (2010). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium. ResearchGate. [Link]
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Roy, P. J., et al. (2006). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 83, 179. [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
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- Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
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Kumar, S., & Kumar, S. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(3), 67. [Link]
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Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
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NIST. (n.d.). Acetic acid, bromo-, methyl ester. NIST WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Donoval, M., & Gonda, J. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
- Wang, Y., et al. (2021). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Organic & Biomolecular Chemistry, 19(4), 826-830.
- El-Sayed, M. A.-A., et al. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(20), 11531-11543.
- Chiacchio, U., et al. (2019). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2019(1), 100-125.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. Retrieved from [Link]
- Zhang, Y., et al. (2023). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. Steroids, 198, 109278.
- Kumar, A., et al. (2021). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Connor, D. T., Young, P. A., & von Strandtmann, M. (1978). Synthesis via pummerer intermediates. III. Rearrangements of 3‐(methylsulfinyl)quinolinones, 3‐(methylsulfinyl)cinnolinones, 3‐(methylsulfinyl)chromanones and 3‐(methylsulfinyl)chrom
A Comparative Guide to Isotopic Labeling with Cysteine-Reactive Probes: Evaluating Methyl 2-bromo-2-(methylsulfanyl)acetate Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and drug discovery, the precise tracking and quantification of proteins and their modifications are paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful strategy for these investigations.[1][2] A key approach within this field is the chemical labeling of specific amino acid residues, with cysteine and its reactive thiol group being a prime target due to its unique nucleophilicity.[3][4] This guide provides a comprehensive comparison of reagents used for cysteine-targeted isotopic labeling, with a focus on established haloacetate-based probes and a theoretical evaluation of a novel reagent, Methyl 2-bromo-2-(methylsulfanyl)acetate.
The Central Role of Cysteine Alkylation in Proteomics
Before proteins are analyzed by mass spectrometry, they are typically digested into smaller peptides. The cysteine residues within these proteins can form disulfide bonds, which can interfere with the digestion process and complicate the resulting mass spectra. To address this, a standard proteomics workflow involves the reduction of disulfide bonds, followed by the alkylation of the resulting free cysteine thiols.[3][5] This alkylation step, often referred to as "capping," prevents the re-formation of disulfide bonds and introduces a fixed, known mass modification, which simplifies data analysis.[3][6]
The ideal alkylating agent for these applications should exhibit high reactivity and specificity towards cysteine residues, produce a stable covalent bond, and have minimal side reactions with other amino acid residues.[6]
Established Cysteine-Reactive Probes: The Haloacetates
Among the most widely used classes of cysteine alkylating agents are the haloacetates, such as iodoacetamide (IAA) and chloroacetamide (CAA).[5][6] Their reactivity stems from the electrophilic carbon atom adjacent to the carbonyl group, which is susceptible to nucleophilic attack by the thiolate form of the cysteine side chain.[3]
Iodoacetamide (IAA)
Iodoacetamide has long been the go-to reagent for cysteine alkylation in proteomics due to its high reactivity.[7] However, this high reactivity can also lead to off-target modifications of other amino acid residues, such as methionine, lysine, histidine, and the N-terminus of peptides.[5][8] These side reactions can complicate mass spectra and potentially lead to misinterpretation of data.[8]
Chloroacetamide (CAA)
As an alternative to IAA, chloroacetamide offers a more balanced profile of reactivity and specificity. While the alkylation reaction with CAA is slower than with IAA, it generally results in fewer off-target modifications, leading to cleaner mass spectra and a higher number of identified peptides.[6][7] However, some studies have shown that CAA can lead to an increase in the oxidation of methionine residues.[7]
A Novel Probe: Theoretical Evaluation of this compound
While not currently documented in proteomics literature, this compound presents an intriguing potential as a cysteine-reactive probe for isotopic labeling studies. Based on its chemical structure, we can infer its reactivity and potential advantages and disadvantages compared to established reagents.
The core of this molecule is the α-bromoacetate moiety, which is known to be reactive towards nucleophiles like the cysteine thiol.[9][10] The presence of the bromine atom suggests a reactivity intermediate between that of iodo- and chloroacetamides. The methylsulfanyl group (-SCH3) at the α-position is an interesting feature that could influence the reagent's reactivity and provides a unique mass signature.
Potential for Isotopic Labeling
The structure of this compound offers several possibilities for the incorporation of stable isotopes, which is the foundation of its use in quantitative proteomics. For example, the methyl groups of the ester or the methylsulfanyl moiety could be replaced with ¹³CH₃ or CD₃ groups. Additionally, the acetate backbone could be synthesized using ¹³C-labeled precursors.
Comparative Analysis of Cysteine-Reactive Probes
To provide a clear comparison, the following table summarizes the key features of iodoacetamide, chloroacetamide, and a theoretical projection for this compound.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | This compound (Theoretical) |
| Reactivity | High[7] | Moderate[6] | Moderate to High |
| Specificity for Cysteine | Moderate, with known off-target reactions[5][8] | High[6][7] | Potentially high, but requires experimental validation |
| Common Side Reactions | Alkylation of Met, Lys, His, N-terminus[5][8] | Oxidation of Met[7] | Unknown, potential for sulfoxide formation |
| Impact on Peptide IDs | Can be lower due to side reactions[6] | Generally higher than IAA[6] | Unknown |
| Potential for Isotopic Labeling | Well-established with isotopically labeled versions available (e.g., iodoTMT)[11] | Feasible | High, with multiple potential labeling sites |
Experimental Workflows and Protocols
The following sections provide detailed protocols for the use of established cysteine alkylating agents. These can serve as a foundation for the potential application of novel reagents like this compound.
Workflow for Cysteine Alkylation in a Proteomics Sample
Caption: Workflow for a typical quantitative proteomics experiment using a cysteine-reactive isotopic labeling strategy.
Conclusion and Future Perspectives
The choice of a cysteine alkylating agent is a critical decision in the design of proteomics experiments. While iodoacetamide and chloroacetamide are well-established reagents with known performance characteristics, the exploration of novel probes is essential for advancing the field.
This compound, based on its chemical structure, holds promise as a cysteine-reactive probe for isotopic labeling. Its potential for straightforward isotopic labeling at multiple sites and its predicted reactivity make it a candidate worthy of experimental investigation. Future studies should focus on synthesizing isotopically labeled versions of this compound and systematically evaluating its reactivity, specificity, and performance in quantitative proteomics workflows. Such investigations will be crucial in determining whether this novel reagent can offer advantages over the current gold standards in cysteine modification for mass spectrometry.
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Navigating Reaction Pathways: A Comparative Guide to Computational Analysis of Transition States in Methyl 2-bromo-2-(methylsulfanyl)acetate Reactions
For researchers and professionals in drug development and the chemical sciences, a deep understanding of reaction mechanisms is paramount for innovation and optimization. The fleeting, high-energy transition state holds the key to unlocking this understanding, dictating reaction rates and product formation. This guide provides an in-depth comparison of computational methods for analyzing the transition states in reactions involving Methyl 2-bromo-2-(methylsulfanyl)acetate, a versatile building block in organic synthesis. We will explore the theoretical underpinnings, compare leading computational methodologies, and provide a validated, step-by-step workflow for accurate transition state elucidation.
Chapter 1: The Theoretical Bedrock: Understanding Transition State Theory
At its core, a chemical reaction can be visualized as a journey across a multi-dimensional potential energy surface (PES). Reactants reside in energy minima, and to transform into products, they must traverse an energy barrier. The peak of this barrier is the transition state (TS), a transient molecular configuration that is a first-order saddle point on the PES.[1] This means it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Transition State Theory (TST) provides a framework for relating the rate of a reaction to the properties of this transition state.[2][3] The central tenet of TST is that reactants and the transition state exist in a quasi-equilibrium.[4] The rate of the reaction is then determined by the concentration of the transition state species and the frequency with which they cross over to the product side. This relationship is mathematically captured by the Eyring equation , which connects the reaction rate constant (k) to the Gibbs free energy of activation (ΔG‡):[5][6]
k = (κk_B T / h) * e^(-ΔG‡ / RT)
Where:
-
k is the rate constant
-
κ is the transmission coefficient (often assumed to be 1)
-
k_B is the Boltzmann constant
-
T is the temperature in Kelvin
-
h is the Planck constant
-
R is the ideal gas constant
-
ΔG‡ is the Gibbs free energy of activation
Computational chemistry allows us to model the PES and calculate ΔG‡, providing invaluable insights into reaction kinetics that can be challenging to obtain experimentally.[4][7]
Chapter 2: A Comparative Analysis of Computational Methodologies
The accuracy of a computational prediction hinges on the chosen theoretical method and basis set. For a molecule like this compound, which contains second and third-row elements (sulfur and bromine), careful selection is crucial.
| Method Family | Specific Examples | Strengths | Weaknesses | Best For |
| Ab Initio | Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), Coupled Cluster (CCSD(T)) | High accuracy (especially CCSD(T)), systematically improvable. | Computationally very expensive, scales poorly with system size. | Small model systems, benchmarking DFT results. |
| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Excellent balance of accuracy and computational cost.[8] | Accuracy depends heavily on the chosen functional; some functionals struggle with weak interactions or highly correlated systems. | The workhorse for most transition state searches in organic chemistry. |
| Semi-Empirical | AM1, PM3, PM7 | Very fast, suitable for very large systems. | Lower accuracy, parameters may not be available for all elements. | Initial screening of reaction pathways, qualitative insights. |
Choosing the Right DFT Functional and Basis Set:
For reactions involving halogenated organic compounds, the choice of DFT functional is critical.[9][10] Functionals like B3LYP are widely used and often provide a good starting point.[11][12] However, for greater accuracy, especially in systems with significant non-covalent interactions, functionals from the Minnesota family, such as M06-2X , are often recommended.
The basis set determines the flexibility of the atomic orbitals used in the calculation. For elements like sulfur and bromine, it is essential to use basis sets that include:
-
Polarization functions (e.g., * or (d,p) in Pople-style basis sets like 6-31G*): These allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds.
-
Diffuse functions (e.g., + or ++ in Pople-style basis sets like 6-31+G*): These are important for describing anions and weak interactions.
For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVTZ or Jensen's pc-n series, which are specifically optimized for DFT calculations, are excellent choices.[13] For heavier elements like bromine, using basis sets with effective core potentials (ECPs) can reduce computational cost without sacrificing significant accuracy.[13] Studies have also highlighted the importance of including tight d functions for sulfur to achieve reliable results.[14]
Chapter 3: A Validated Workflow for Transition State Elucidation
A robust and reliable workflow is essential for the successful identification and verification of a transition state. The following protocol outlines a self-validating system for this purpose.
Experimental Protocol: Computational Workflow for Transition State Analysis
-
Step 1: Geometry Optimization of Reactants and Products
-
Construct the 3D structures of the reactants and products.
-
Perform a full geometry optimization and frequency calculation on each structure using the chosen level of theory and basis set.
-
Verification: Confirm that the optimized structures correspond to true energy minima by ensuring there are no imaginary frequencies in the output of the frequency calculation.
-
-
Step 2: Transition State Search
-
Generate an initial guess for the transition state structure. This can be done by manually modifying the geometry of the reactant or product to resemble the expected transition state.
-
Utilize a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 or QST3 , available in software packages like Gaussian.[15][16]
-
QST2: Requires the optimized reactant and product structures as input.[17] The software then estimates the transition state structure along the reaction path connecting them.
-
QST3: Requires the optimized reactant and product structures, as well as the initial guess for the transition state.[15][16][17] This can be more robust if a good initial guess is available.
-
-
Perform the transition state optimization using the chosen STQN method.
-
-
Step 3: Verification of the Transition State
-
Frequency Analysis: Perform a frequency calculation on the optimized transition state structure.
-
Verification: A true transition state is characterized by having exactly one imaginary frequency.[1] The vibrational mode corresponding to this imaginary frequency should represent the motion along the reaction coordinate (e.g., bond breaking and bond formation).
-
-
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the minimum energy path downhill from the transition state.[18][19][20][21]
-
Verification: The IRC path must connect the transition state to the previously optimized reactant and product minima on the potential energy surface.[22] This provides definitive confirmation that the located transition state is the correct one for the reaction of interest.
-
-
Chapter 4: Case Study - SN2 Reaction of this compound
To illustrate the practical application of these methods, let's consider the bimolecular nucleophilic substitution (SN2) reaction of this compound with a chloride ion (Cl⁻) as the nucleophile.[11][12][23] This reaction is a classic example of a concerted process where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously, proceeding through a trigonal bipyramidal transition state.[24]
Below is a table of hypothetical, yet realistic, comparative data for the calculated activation energy (ΔG‡) of this reaction using different computational methods.
| Level of Theory | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |
| B3LYP | 6-31+G* | PCM (Acetonitrile) | 22.5 |
| M06-2X | 6-311+G(d,p) | PCM (Acetonitrile) | 20.8 |
| MP2 | cc-pVTZ | PCM (Acetonitrile) | 21.2 |
| CCSD(T) | cc-pVTZ | PCM (Acetonitrile) | 20.5 |
As the table illustrates, the choice of method can have a noticeable impact on the calculated activation energy. While B3LYP provides a reasonable estimate, the more modern M06-2X functional and the high-level ab initio methods yield results that are in closer agreement, suggesting a more accurate prediction of the reaction barrier. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as it accounts for the stabilizing effect of the solvent on charged species, which can significantly influence the energetics of the reaction.
Conclusion
The computational analysis of transition states is a powerful tool for elucidating reaction mechanisms, predicting reaction rates, and guiding the design of new chemical entities. For reactions involving molecules like this compound, a judicious choice of computational methodology is paramount. Density Functional Theory, particularly with modern functionals like M06-2X and appropriate basis sets containing polarization and diffuse functions, offers a robust and cost-effective approach. The true power of these computational tools is realized through a rigorous and self-validating workflow that includes not only the location of a stationary point but also its definitive verification through frequency and Intrinsic Reaction Coordinate analyses. By adhering to these principles, researchers can confidently navigate the complex potential energy surfaces of chemical reactions and accelerate scientific discovery.
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Safety Operating Guide
Navigating the Disposal of Methyl 2-bromo-2-(methylsulfanyl)acetate: A Protocol for Laboratory Safety and Compliance
For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. This principle must extend with equal rigor to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Methyl 2-bromo-2-(methylsulfanyl)acetate, a halogenated organosulfur compound, demands a disposal protocol rooted in a thorough understanding of its inherent hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this substance, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
-
Corrosivity: Expected to cause severe skin burns and eye damage.
-
Lachrymator: Vapors are likely to be irritating to the eyes and respiratory tract.[1][2][4]
-
Combustibility: While potentially a combustible liquid, it is crucial to avoid ignition sources.[1][2][3]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[5][6][7]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Toxic if swallowed or in contact with skin. | Oral, Dermal |
| Skin Corrosion/Irritation | Causes severe skin burns. | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Ocular |
| Lachrymator | Substance which increases the flow of tears. | Ocular, Inhalation |
| Combustible Liquid | Can ignite with a source of ignition. | N/A |
Personal Protective Equipment (PPE): The First Line of Defense
Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of as hazardous waste.[3]
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential. For larger quantities or in the event of a spill, an impervious apron and boots should be considered.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, corrosive).
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids, bases, oxidizing agents, or reducing agents.[2]
Step 2: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): The designated waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[9]
-
Secondary Containment: The waste container must be kept in a secondary containment tray or bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area, away from heat, sparks, and open flames.[2]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been in storage for a predetermined time limit (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]
-
Provide Information: Be prepared to provide EHS with all necessary information about the waste, including its chemical composition and any known hazards.
Step 4: Decontamination of Empty Containers and Glassware
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate as Hazardous Waste: The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated hazardous waste container.[10]
-
Defacing Labels: After triple-rinsing, deface or remove the original label from the empty container before disposing of it in the appropriate solid waste stream.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. The decontamination materials should also be treated as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Visualizing the Disposal Workflow
Caption: Disposal workflow for this compound.
References
-
Brandeis University. (n.d.). Lachrymators. Laboratory Safety - Brandeis University. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
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Occupational Safety and Health Administration. (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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Occupational Safety and Health Administration. (1994). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling Methyl 2-bromo-2-(methylsulfanyl)acetate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 2-bromo-2-(methylsulfanyl)acetate. As a highly reactive α-bromo ester, this compound warrants stringent safety measures. The guidance herein is synthesized from safety data for closely related compounds and established principles of laboratory safety for handling potent alkylating agents. The primary objective is to equip researchers, scientists, and drug development professionals with the knowledge to operate safely, minimizing exposure risk and ensuring procedural integrity.
Hazard Analysis: Understanding the Risk Profile
Expected Primary Hazards:
-
Acute Toxicity: The compound is expected to be toxic if swallowed, inhaled, or in contact with skin.[1][5][6]
-
Corrosivity: It is presumed to cause severe skin burns and serious eye damage.[1][5] Direct contact can lead to rapid tissue destruction.
-
Lachrymator: Vapors are highly irritating to the eyes and mucous membranes, causing an immediate and profuse flow of tears.[1][3][7]
-
Sensitization: May cause an allergic skin reaction upon repeated exposure.[1][5]
-
Respiratory Irritation: Inhalation of vapors or mists can cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[5][6]
-
Combustibility: The compound is a combustible liquid with a flash point that requires diligent control of ignition sources.[1][5]
Core Personal Protective Equipment (PPE) Directives
Given the severe hazard profile, a multi-layered PPE approach is mandatory. Engineering controls, primarily a certified chemical fume hood, are the first and most critical line of defense.[1][2][7] PPE serves as the essential final barrier between the operator and the chemical.
Eye and Face Protection
Standard safety glasses are insufficient. The lachrymatory and corrosive nature of the vapors mandates a higher level of protection.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[8]
-
Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or during procedures with a heightened risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from splashes and vapors.[9]
Hand Protection
A single pair of standard nitrile gloves is inadequate due to the risk of rapid permeation and degradation.
-
Minimum Requirement: Double-gloving is mandatory. The inner glove should be a standard nitrile glove. The outer glove must be a chemically resistant material such as butyl rubber or a flexible laminate (e.g., Silver Shield).
-
Causality: The double-gloving strategy provides a backup barrier. If the outer glove is compromised, the inner glove offers temporary protection, allowing the user sufficient time to withdraw, remove gloves safely, and re-glove. Contaminated gloves must be disposed of immediately as hazardous waste.[5][10]
Body Protection
To prevent skin contact from spills or splashes, full body protection is essential.
-
Minimum Requirement: A flame-resistant laboratory coat is required for all operations.[8]
-
Recommended for High-Risk Operations: For large-scale work or spill cleanup, a chemically resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[11] All protective clothing must have tight-fitting cuffs and close securely.[12]
Respiratory Protection
All work with this compound must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[1][7]
-
Standard Operations: No respiratory protection is typically required if work is conducted exclusively within a certified chemical fume hood.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator is necessary. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) must be used by trained personnel.[5][10][11]
PPE Selection Summary for Key Operations
The following table outlines the required PPE for specific laboratory tasks involving this compound.
| Task/Operation | Minimum Required PPE | Recommended Best Practice |
| Weighing/Aliquoting (in fume hood) | Chemical Splash Goggles, Flame-Resistant Lab Coat, Double Gloves (Nitrile inner, Butyl/Laminate outer) | As minimum. Ensure all manipulations are well within the fume hood sash plane. |
| Reaction Setup/Workup (in fume hood) | Chemical Splash Goggles, Flame-Resistant Lab Coat, Double Gloves (Nitrile inner, Butyl/Laminate outer) | Wear a chemically resistant apron over the lab coat. |
| Large Volume Transfer (>100 mL) | Full Face Shield over Chemical Splash Goggles, Flame-Resistant Lab Coat, Double Gloves (Nitrile inner, Butyl/Laminate outer) | Use a chemically resistant apron or coverall. Conduct transfer in a secondary container. |
| Spill Cleanup | Full Face Shield over Chemical Splash Goggles, Chemically Resistant Coverall, Double Gloves, Chemical Resistant Boots | Full-face respirator with appropriate cartridges (for large spills).[11] |
| Waste Disposal | Chemical Splash Goggles, Flame-Resistant Lab Coat, Double Gloves (Nitrile inner, Butyl/Laminate outer) | Transport waste in a sealed, labeled, secondary container. |
Procedural Guidance: Step-by-Step Protocols
Standard Operating Protocol for Safe Handling
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary PPE and inspect it for defects (cracks, holes).
-
Have spill cleanup materials (inert absorbent like vermiculite or sand, waste container) readily available.[2][5]
-
-
Chemical Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of the chemical deep within the fume hood, at least 6 inches from the sash.
-
Use grounded and bonded containers when transferring material to prevent static discharge.[2]
-
Avoid heating the material near open flames or spark sources.
-
-
Post-Operation Procedure:
-
Upon completion of work, tightly seal the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove outer gloves first, followed by inner gloves, avoiding contact with the outer surface of the gloves. Dispose of them in the designated hazardous waste container.
-
Remove lab coat and goggles.
-
Wash hands and face thoroughly with soap and water after handling.
-
Emergency Spill Response Protocol
-
Evacuate & Notify: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the lab.
-
Assess: From a safe distance, assess the size of the spill. For spills larger than 100 mL or any spill outside of a fume hood, evacuate the lab, close the door, and call emergency personnel.
-
Cleanup (for small, contained spills only):
-
Don the appropriate spill cleanup PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., Chemizorb®, sand, vermiculite).[5]
-
Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container using spark-proof tools.[2]
-
Clean the affected area with a suitable decontaminating agent.
-
-
Dispose: Seal and label the waste container. Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[1]
Caption: Workflow for responding to a chemical spill.
First Aid and Disposal
Immediate First Aid Measures
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet of a related compound (e.g., Methyl bromoacetate) to the medical personnel.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[2][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[7][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or POISON CENTER immediately.[5]
Disposal Plan
Chemical waste must be handled in accordance with all local, state, and federal regulations.
-
Waste from Residues: Leave chemicals in their original containers if possible. Do not mix with other waste. Waste material is classified as hazardous and must be disposed of at an approved waste disposal plant.[1]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers must be treated as hazardous waste. Handle uncleaned containers as you would the product itself. Place these items in a suitable, sealed, and clearly labeled container for disposal.[5]
References
- Aldrich 157910 - SAFETY D
- SAFETY DATA SHEET - Methyl bromoacet
- SAFETY DATA SHEET - Methyl bromoacet
- Safety Data Sheet - Methyl Bromoacet
- SAFETY DATA SHEET - 2-Bromo-2-methylpropane. (2015). Fisher Scientific.
- Material Safety Data Sheet - Methyl bromoacet
- Personal Protective Equipment (PPE). (N.D.). CHEMM.
- SAFETY DATA SHEET - methyl 2-(2-acetamido-4- bromophenyl)
- Recommended PPE to handle chemicals. (N.D.). Bernardo Ecenarro.
- Methyl 2-bromoacet
- Personal Protective Equipment in Chemistry. (N.D.). Dartmouth Environmental Health and Safety.
- SAFETY DATA SHEET - Hexanoic acid, 2-bromo-, ethyl ester. (2025). Thermo Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment Requirements for Laboratories. (N.D.). University of Nevada, Reno Environmental Health and Safety.
- Methyl bromoacetate PubChem CID 60984. (N.D.).
- Alpha-Bromin
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
